2-[2-(Dimethylamino)ethyl]-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKFCKOAHVBKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216165 | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3409-21-0 | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3409-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Dimethylamino)ethyl)-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.906 | |
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Foundational & Exploratory
2-[2-(Dimethylamino)ethyl]-1-indanone chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of 2-[2-(Dimethylamino)ethyl]-1-indanone
This document provides a comprehensive technical overview of this compound, a compound of interest for researchers in medicinal chemistry and drug development. This guide moves beyond a simple recitation of facts to explain the causality behind its chemical behavior, synthesis, and analysis, reflecting field-proven insights and established laboratory practices.
Introduction and Strategic Importance
This compound belongs to the indanone class of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] The indanone scaffold is a core component of numerous pharmacologically active molecules, including the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease.[1]
This specific derivative is identified as an impurity of Dimethindene, a known histaminic H1 receptor antagonist.[2][3] Its structural characterization and synthesis are therefore critical for pharmaceutical quality control and for exploring its own potential pharmacological activities. Understanding its properties is essential for both ensuring the purity of related active pharmaceutical ingredients (APIs) and for investigating new therapeutic agents.
Physicochemical and Spectroscopic Profile
The fundamental chemical properties of this compound dictate its behavior in experimental settings. These properties are summarized below. The presence of a tertiary amine imparts basicity (predicted pKa of 9.41±0.28) and influences its solubility, while the indanone core defines its spectroscopic signature.[2][3]
| Property | Value | Source |
| CAS Number | 3409-21-0 | [2][4] |
| Molecular Formula | C₁₃H₁₇NO | [2][4] |
| Molecular Weight | 203.28 g/mol | [4][5] |
| Appearance | Red to Very Dark Red Semi-Solid | [2][3] |
| Boiling Point | 302.3±11.0 °C (Predicted) | [2][4] |
| Density | 1.054±0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 9.41±0.28 (Predicted) | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |
| Storage Conditions | -20°C Freezer | [2][4] |
Synthesis and Purification: A Mechanistic Approach
The core of the synthesis is a two-step process: deprotonation of 1-indanone at the alpha-carbon (C2) to form a nucleophilic enolate, followed by an Sₙ2 reaction with an appropriate electrophile.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via enolate alkylation.
Step 1: Enolate Formation (Deprotonation)
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is crucial to prevent side reactions and ensure kinetic control of the deprotonation.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. The excess base ensures complete conversion to the enolate.
-
Allow the mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Step 2: Alkylation (Sₙ2 Reaction)
-
To the enolate solution at -78 °C, add a solution of 2-(dimethylamino)ethyl chloride (1.2 eq) in anhydrous THF dropwise. The electrophile is added in slight excess to drive the reaction to completion.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This provides sufficient time and energy for the Sₙ2 reaction to proceed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining enolate and neutralizes the base.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.
Protocol Rationale and Self-Validation
This protocol is designed to be self-validating. The use of an inert atmosphere and anhydrous solvents is critical because the enolate intermediate is highly reactive with water and oxygen. The success of each step can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spots. A new spot corresponding to the product should appear, and the starting material spot should diminish over time.
Purification Protocol
The crude product, containing the desired compound along with unreacted starting materials and potential side products, requires purification.
-
Method: Flash column chromatography is the method of choice due to the difference in polarity between the nonpolar 1-indanone and the more polar, basic product.
-
Stationary Phase: Silica gel is used as the polar stationary phase.
-
Mobile Phase: A gradient elution system starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective. A small amount of a tertiary amine like triethylamine (e.g., 1%) should be added to the mobile phase.
-
Causality: The triethylamine is essential to prevent the basic product from streaking on the acidic silica gel, ensuring sharp, well-defined bands and efficient separation.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical step. A multi-technique approach provides the highest level of confidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
¹H NMR: Expected signals include multiplets in the aromatic region (7-8 ppm) for the benzene ring protons, a multiplet for the chiral proton at C2, and distinct signals for the two methylene groups and the six N-methyl protons of the side chain.
-
¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) will be observed downfield (~200 ppm). Other signals will correspond to the aromatic carbons and the aliphatic carbons of the indanone ring and the side chain. Techniques like DEPT can confirm the number of protons attached to each carbon.[6]
-
-
Mass Spectrometry (MS): Confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass (203.1310 Da).[4]
-
Infrared (IR) Spectroscopy: Identifies functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the ketone carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): Assesses purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid would be suitable. Purity is determined by integrating the peak area of the main component relative to the total peak area at a specific UV wavelength.
Pharmacological Context and Potential Applications
The primary documented relevance of this compound is as an impurity related to the antihistamine drug Dimethindene.[2][3] This has two major implications for drug development:
-
Regulatory Compliance: As a potential impurity, its synthesis is necessary to create an analytical standard. This standard is used to develop and validate methods for detecting and quantifying its presence in the final Dimethindene API, ensuring the drug product meets strict safety and quality standards set by regulatory bodies.
-
Pharmacological Activity: Given its structural similarity to Dimethindene and its classification as a potential histaminic H1 receptor antagonist, the compound itself may possess antihistaminic properties.[2][3] Further investigation could explore its efficacy and selectivity as a standalone therapeutic agent. The indanone core is a versatile scaffold for targeting various biological systems, including adenosine receptors, which are implicated in neurological conditions.[7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent safety protocols can be established based on data for the parent 1-indanone and general laboratory chemicals.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[8][11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended.[10] The specified storage condition is a -20°C freezer, which helps maintain its long-term stability.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[11]
By adhering to these guidelines, researchers can safely handle this compound while exploring its full potential in their scientific endeavors.
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2-[2-(Dimethylamino)ethyl]-1-indanone CAS number 3409-21-0
An In-depth Technical Guide to 2-[2-(Dimethylamino)ethyl]-1-indanone (CAS 3409-21-0)
This document provides a comprehensive technical overview of this compound, a molecule of significant interest in the pharmaceutical industry. While not a therapeutic agent itself, its role as a critical process-related impurity and reference standard underscores its importance in the synthesis and quality control of active pharmaceutical ingredients (APIs). This guide delves into its physicochemical properties, synthesis, analytical quantification, and inferred pharmacological relevance, offering valuable insights for researchers, analytical scientists, and drug development professionals.
Core Identity and Physicochemical Profile
This compound is a derivative of 1-indanone, a bicyclic ketone scaffold prevalent in numerous biologically active compounds.[1] Its primary significance in the pharmaceutical context arises from its identification as a process-related impurity in the manufacturing of Dimethindene, a first-generation H1 histamine receptor antagonist.[2][3] As such, it is often referred to as Dimetindene EP Impurity E.[4] The accurate synthesis and characterization of this molecule are paramount for its use as a reference standard in analytical methods designed to ensure the purity and safety of the final drug product.[4][5]
Chemical and Physical Data Summary
The fundamental properties of this compound are summarized below. These data are critical for developing analytical methods, designing synthetic routes, and understanding its behavior in various matrices.
| Property | Value | Source |
| CAS Number | 3409-21-0 | [2] |
| Molecular Formula | C₁₃H₁₇NO | [2] |
| Molecular Weight | 203.28 g/mol | [2] |
| Boiling Point | 302.3 ± 11.0 °C (Predicted) | [3] |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.41 ± 0.28 (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Appearance | Red to Very Dark Red Semi-Solid | [3] |
| InChI Key | XJKFCKOAHVBKLL-UHFFFAOYSA-N | [2] |
| SMILES | C1(=O)C2=C(C=CC=C2)CC1CCN(C)C | [2] |
Synthesis and Characterization
The availability of a pure, well-characterized standard of this compound is a prerequisite for its use in quality control. While specific proprietary synthesis routes may exist, a plausible and robust laboratory-scale synthesis can be achieved via the alkylation of 1-indanone. This approach is logical as it builds the target molecule from a readily available starting material.
Proposed Synthetic Workflow
The diagram below outlines a logical two-step workflow for the synthesis of the target compound, starting from 1-indanone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis and purification of the title compound. The rationale behind key steps is provided to demonstrate experimental causality.
Objective: To synthesize this compound with a purity suitable for use as an analytical reference standard.
Materials:
-
1-Indanone (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triethylamine (Et₃N)
-
Solvents for chromatography (Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added.
-
Rationale: The use of anhydrous conditions and an inert atmosphere (nitrogen) is critical to prevent the quenching of the highly reactive sodium hydride and the intermediate enolate by moisture or atmospheric CO₂.
-
-
Enolate Formation: A solution of 1-indanone (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
Rationale: The α-proton of 1-indanone is acidic and is readily removed by a strong base like NaH to form a nucleophilic enolate. The initial cooling controls the exothermic reaction.
-
-
Alkylation: 2-(Dimethylamino)ethyl chloride (generated in situ from its hydrochloride salt by neutralization or used directly if the free base is available) dissolved in anhydrous THF is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for 4-6 hours.
-
Rationale: The enolate attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. Heating to reflux provides the necessary activation energy to drive the reaction to completion.
-
-
Workup and Extraction: The reaction is cooled to room temperature and carefully quenched by the slow addition of water. The bulk of the THF is removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃, followed by brine.
-
Rationale: Quenching deactivates any remaining NaH. The aqueous washes remove inorganic salts and water-soluble impurities.
-
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
-
Rationale: A small amount of triethylamine (e.g., 1%) is typically added to the eluent system (e.g., a gradient of ethyl acetate in hexanes). This is crucial to prevent the basic amine product from tailing on the acidic silica gel, ensuring a sharp elution profile and efficient purification.
-
-
Characterization: The structure and purity of the isolated product are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is quantitatively assessed by HPLC-UV.
Analytical Application: Impurity Quantification
The primary application of this compound is as a certified reference standard for the quality control of Dimethindene API. Its quantification ensures that the final drug product meets the stringent purity requirements set by regulatory bodies.
Analytical Workflow for Impurity Profiling
The following diagram illustrates a standard workflow for quantifying a known impurity in a drug substance.
Caption: Workflow for HPLC-based impurity quantification.
Step-by-Step Protocol: HPLC Quantification
Objective: To develop and validate an HPLC method for the quantification of this compound in a Dimethindene drug substance.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent) to create a 100 µg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of, for example, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.
-
Rationale: A multi-point calibration curve establishes the linear relationship between detector response (peak area) and concentration, which is essential for accurate quantification.
-
-
Sample Preparation: Accurately weigh ~100 mg of the Dimethindene API and dissolve in a 100 mL volumetric flask with the diluent to create a 1 mg/mL (1000 µg/mL) sample solution.
-
Analysis: Inject the calibration standards followed by the sample solution.
-
System Suitability: Before sample analysis, inject a mid-point calibration standard multiple times (n=5) to ensure the system is performing correctly. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Rationale: This is a self-validating step to confirm the precision and reliability of the analytical system before committing to sample analysis.
-
-
Quantification: Plot the peak areas of the calibration standards against their concentrations to generate a linear regression curve. Using the equation of the line, calculate the concentration of the impurity in the sample injection based on its peak area. The final amount is reported as a percentage relative to the API concentration.
Inferred Pharmacological Relevance
While this compound is primarily studied as an impurity, its structure allows for informed speculation about its potential biological activity. The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, found in compounds targeting a wide array of biological systems, including those with anti-inflammatory, anticancer, and neuroprotective properties.[1][6]
Notably, substituted 2-benzylidene-1-indanone derivatives have been investigated as potent antagonists for the A₁ and A₂ₐ adenosine receptors, which are targets for neurological conditions like Parkinson's disease.[7] Furthermore, the dimethylaminoethyl side chain is a common pharmacophore in many H1 antihistamines, including Dimethindene itself. This suggests that the impurity could potentially interact, albeit likely with much lower affinity, with the H1 receptor.
Hypothetical Target Interaction
The diagram below speculates on the potential interaction of this molecule within the context of its parent drug, Dimethindene, which acts as an H1 receptor antagonist (inverse agonist).
Caption: Hypothetical interaction of CAS 3409-21-0 with the H1 receptor.
This potential for weak biological activity is precisely why its presence in the final API must be strictly controlled. Even low levels of an active impurity could contribute to off-target effects or alter the drug's overall pharmacological profile.
Conclusion
This compound (CAS 3409-21-0) serves as a quintessential example of a compound whose importance is defined not by its own therapeutic utility, but by its relationship to an active pharmaceutical ingredient. As a critical reference standard for Dimethindene, it enables the development and validation of robust analytical methods that are fundamental to modern quality control and regulatory compliance. A thorough understanding of its synthesis, characterization, and analytical behavior is indispensable for any scientist involved in the development, manufacturing, or analysis of related pharmaceutical products.
References
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Kuciński, K., & Kaczor, A. A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1387–1412. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]
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van der Walt, M. M., et al. (2021). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. RSC Medicinal Chemistry, 12(10), 1739–1753. [Link]
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PubChem. (n.d.). 1-Indanone, 2-(dimethylaminomethylene)-. [Link]
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Chemsrc. (n.d.). This compound. [Link]
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PubChem. (n.d.). 2-Ethyl-1-indanone. [Link]
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SynZeal. (n.d.). Dimetindene Maleate R Isomer. [Link]
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ResearchGate. (n.d.). Examples of various indanones and bioactive natural products containing... [Link]
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Ye, T., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. International Journal of Molecular Sciences, 19(11), 3462. [Link]
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An In-depth Technical Guide to 2-[2-(Dimethylamino)ethyl]-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(Dimethylamino)ethyl]-1-indanone, a molecule of significant interest in medicinal chemistry and pharmacology. The indanone scaffold is a privileged structure found in numerous biologically active compounds.[1] This guide delves into the fundamental molecular and physicochemical properties of this compound, its synthesis, analytical characterization, and its role as a histamine H1 receptor antagonist and an impurity in the pharmaceutical agent Dimethindene. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Molecular and Physicochemical Properties
This compound is a bicyclic organic compound featuring an indanone core substituted with a dimethylaminoethyl group at the 2-position.
Molecular Formula and Weight
The chemical formula for this compound is C13H17NO .[2][3][4] This corresponds to a molecular weight of 203.28 g/mol .[2][3][4]
Chemical Structure
The structure consists of a fused benzene and cyclopentanone ring system, forming the indanone moiety. The dimethylaminoethyl side chain is attached to the carbon atom adjacent to the carbonyl group.
Table 1: Core Molecular and Physicochemical Data
| Property | Value | Source |
| CAS Number | 3409-21-0 | [2][3][4] |
| Molecular Formula | C13H17NO | [2][3][4] |
| Molecular Weight | 203.28 g/mol | [2][3][4] |
| Predicted Boiling Point | 302.3 ± 11.0 °C | [2][3] |
| Predicted Density | 1.054 ± 0.06 g/cm³ | [2][3] |
| Predicted pKa | 9.41 ± 0.28 | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |
| Physical Form | Red to Very Dark Red Semi-Solid | [2][3] |
Synthesis of this compound
Conceptual Synthetic Workflow
A potential synthetic approach would involve the deprotonation of 1-indanone at the α-carbon (position 2) using a strong base to form an enolate, followed by nucleophilic substitution with a 2-(dimethylamino)ethyl halide (e.g., 2-(dimethylamino)ethyl chloride or bromide).
Caption: Conceptual workflow for the synthesis of this compound.
Proposed Experimental Protocol
-
Step 1: Enolate Formation: To a solution of 1-indanone in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is added dropwise at a low temperature (e.g., -78 °C) to facilitate the formation of the indanone enolate.
-
Step 2: Alkylation: A solution of 2-(dimethylamino)ethyl chloride or bromide in the same solvent is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for a sufficient period to ensure the completion of the alkylation reaction.
-
Step 3: Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified using column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanone ring system, the methylene and methine protons of the cyclopentanone ring, and the protons of the dimethylaminoethyl side chain. The integration of these signals would correspond to the number of protons in each environment. For reference, the NMR assignments for the related compound, 2-ethyl-1-indanone, have been reported and can provide insights into the expected chemical shifts for the indanone core.[5]
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indanone structure and the side chain.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound.[6] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 203.28 g/mol . Fragmentation patterns could also provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed to assess the purity of the compound. When coupled with a mass spectrometer (LC-MS or GC-MS), these techniques can provide both qualitative and quantitative data.
Pharmacological Significance and Applications
The primary pharmacological interest in this compound stems from its role as a histamine H1 receptor antagonist and its identification as an impurity in the antihistamine drug, Dimethindene.[2][3]
Histamine H1 Receptor Antagonism
Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at H1 receptors, thereby alleviating the symptoms of allergic reactions. The structural similarity of this compound to other H1 antagonists suggests its potential for similar biological activity. The indanone core is a versatile scaffold that has been explored for various therapeutic targets.[1]
Caption: Mechanism of action for a histamine H1 receptor antagonist.
Impurity in Dimethindene
The presence of this compound as an impurity in Dimethindene preparations is a critical consideration for pharmaceutical quality control. The identification and quantification of such impurities are essential to ensure the safety and efficacy of the final drug product.
Conclusion
This compound is a compound with established relevance in the pharmaceutical sciences, both as a potential pharmacologically active agent and as a known impurity of an existing drug. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its biological context. Further research into its specific pharmacological profile and the development of robust analytical methods for its detection and quantification are valuable areas of investigation for researchers in drug development and quality assurance.
References
-
NMR Assignments for 2-Ethyl-Indanone. Chad Austin Service and Peter F. Flynn, Department of Chemistry, University of Utah. Available at: [Link]
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Recent developments in biological activities of indanones. PubMed. (2017-09-29). Available at: [Link]
-
Techniques and Methods of Identification. ResearchGate. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 2-[2-(Dimethylamino)ethyl]-1-indanone: A Technical Guide
Introduction
2-[2-(Dimethylamino)ethyl]-1-indanone is a member of the substituted 1-indanone family, a structural motif present in various biologically active compounds and utilized as a key intermediate in medicinal chemistry.[1][2] The precise structural confirmation and purity assessment of such molecules are paramount in research and drug development, necessitating a thorough understanding of their spectroscopic properties. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from close structural analogs, most notably 2-ethyl-1-indanone, to provide a robust and scientifically grounded interpretation.[3] The methodologies and interpretations presented herein are designed to serve as a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Numbering Scheme
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering scheme used throughout this guide for the indanone core and the ethylamino side chain is presented below.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis is presented for both ¹H (proton) and ¹³C (carbon) nuclei.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the known data for 2-ethyl-1-indanone and standard chemical shift increments.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration | Inferred Coupling (J) in Hz |
| H7 | ~ 7.76 | d | 1H | J ≈ 7.7 |
| H5 | ~ 7.59 | t | 1H | J ≈ 7.5 |
| H4 | ~ 7.47 | d | 1H | J ≈ 7.7 |
| H6 | ~ 7.37 | t | 1H | J ≈ 7.5 |
| H3 (2H) | ~3.3 & ~2.8 | m (dd each) | 2H | Jgeminal ≈ 17, Jvicinal ≈ 8 & 4 |
| H2 | ~ 2.7 | m | 1H | - |
| H2' (2H) | ~ 2.4 | t | 2H | J ≈ 7 |
| N(CH₃)₂ | ~ 2.25 | s | 6H | - |
| H1' (2H) | ~ 1.8 & ~1.6 | m | 2H | - |
Expertise & Experience in Interpretation:
-
Aromatic Region (7.2-7.8 ppm): The four protons on the benzene ring (H4, H5, H6, H7) will appear as distinct multiplets. The proton H7, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded and appear furthest downfield as a doublet.[3] H4 will also be a doublet, while H5 and H6 will likely appear as triplets (or more complex multiplets due to overlapping signals).
-
Aliphatic Indanone Protons (2.7-3.4 ppm): The protons on C3 are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate signals, each likely a doublet of doublets (dd) due to geminal coupling to each other and vicinal coupling to the proton on C2.[3] The methine proton at C2 will be a complex multiplet due to coupling with the C3 and C1' protons.
-
Side Chain Protons (1.6-2.5 ppm): The methylene protons on C2' (adjacent to the nitrogen) are expected to be a triplet around 2.4 ppm. The six protons of the two methyl groups on the nitrogen are chemically equivalent and will appear as a sharp singlet around 2.25 ppm, a characteristic signal for a dimethylamino group. The C1' methylene protons will likely be a multiplet further upfield.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) |
| C1 (C=O) | ~ 209.0 |
| C7a | ~ 154.0 |
| C3a | ~ 137.0 |
| C5 | ~ 135.0 |
| C6 | ~ 127.5 |
| C4 | ~ 126.8 |
| C7 | ~ 124.0 |
| C2' | ~ 58.0 |
| C2 | ~ 48.0 |
| N(CH₃)₂ | ~ 45.0 |
| C3 | ~ 32.5 |
| C1' | ~ 28.0 |
Expertise & Experience in Interpretation:
-
Carbonyl Carbon (C1): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically above 200 ppm. For 2-ethyl-1-indanone, this signal is at 209.23 ppm, and a similar shift is expected here.[3]
-
Aromatic Carbons (124-155 ppm): Six signals are expected for the six carbons of the benzene ring. The two quaternary carbons (C3a and C7a) will be readily identifiable. C7a, adjacent to the carbonyl, will be the most downfield of the aromatic carbons.[3]
-
Aliphatic and Side-Chain Carbons (28-60 ppm): The carbon adjacent to the nitrogen (C2') is expected around 58 ppm. The methine carbon of the indanone ring (C2) will be in the 45-50 ppm range. The characteristic signal for the N-methyl carbons will be around 45 ppm. The remaining methylene carbons (C3 and C1') will appear further upfield.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~ 2950-2850 | C-H (Aliphatic) | Stretch | Medium-Strong |
| ~ 2800-2750 | C-H (N-CH₃) | Stretch (Bohlmann bands) | Medium-Weak |
| ~ 1715-1700 | C=O (Aryl Ketone) | Stretch | Strong, Sharp |
| ~ 1600, ~1470 | C=C (Aromatic) | Stretch | Medium |
| ~ 1250-1020 | C-N (Aliphatic Amine) | Stretch | Medium |
Expertise & Experience in Interpretation:
-
Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong, sharp absorption from the C=O stretch of the ketone, expected around 1710 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical saturated ketone (~1715 cm⁻¹).[2][4]
-
C-H Stretches: The region just below 3000 cm⁻¹ will show multiple peaks corresponding to the sp³ C-H bonds of the aliphatic portions of the molecule. Aromatic sp² C-H stretches may be visible just above 3000 cm⁻¹.
-
Tertiary Amine Identification: Tertiary amines lack an N-H bond, so no absorption will be seen in the 3300-3500 cm⁻¹ region.[5] However, the presence of C-N stretching bands and, more diagnostically, the "Bohlmann bands" (a series of weak absorptions between 2800-2700 cm⁻¹) resulting from the interaction of the nitrogen lone pair with adjacent C-H bonds, can be indicative of the tertiary amine.
Experimental Protocol for FTIR Data Acquisition
Caption: General workflow for acquiring a Fourier-Transform Infrared (FTIR) spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₃H₁₇NO), the exact mass is 203.1310 g/mol , and the nominal molecular weight is 203 g/mol .[6]
Predicted Fragmentation Pattern
Under Electron Ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The most likely fragmentation pathways are driven by the stable functionalities: the carbonyl group and the tertiary amine.
Caption: Predicted major fragmentation pathway for this compound.
Expertise & Experience in Interpretation:
-
Molecular Ion Peak: A moderately intense molecular ion peak at m/z = 203 is expected. The presence of one nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.
-
Alpha-Cleavage (α-cleavage): The most favorable fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, this cleavage results in the [CH₂=N(CH₃)₂]⁺ fragment at m/z = 58 . This is predicted to be the base peak (the most intense peak in the spectrum) due to its high stability.[7]
-
Other Fragments: Loss of the entire dimethylaminoethyl radical from the molecular ion would lead to a fragment at m/z = 145. Subsequent loss of carbon monoxide (CO) from this fragment, a common fragmentation for ketones, would yield a fragment at m/z = 117.[8]
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: A simplified workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating data from close structural analogs with fundamental spectroscopic principles, we have established a detailed framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. The provided tables of expected values, detailed interpretations, and standardized experimental protocols offer a valuable resource for scientists working on the synthesis and characterization of this and related 1-indanone derivatives, ensuring a high degree of confidence in structural assignments and quality control.
References
-
Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
Shah, Z. A., & Khan, M. R. (2015). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]
-
Chemsrc. (2025, September 10). This compound | CAS#:3409-21-0. Retrieved from [Link]
- Gao, W., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 1030-8.
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Indanylidene)-1-indanone. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-[2-(Dimethylamino)ethyl]-1-indanone
Executive Summary
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-[2-(Dimethylamino)ethyl]-1-indanone. As a molecule of interest in pharmaceutical research and drug development, its unambiguous structural characterization is paramount. This document serves as a key resource for researchers and scientists, offering a detailed prediction and interpretation of the ¹H NMR spectrum, a robust experimental protocol for data acquisition, and an overview of advanced 2D NMR techniques for complete structural verification. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights and ensure scientific integrity.
Introduction: The Structural Significance of this compound
This compound is a derivative of 1-indanone, a bicyclic ketone that forms the core of many biologically active compounds. The introduction of a dimethylaminoethyl substituent at the C2 position creates a chiral center and introduces a basic nitrogen atom, features that can be critical for pharmacological activity. This compound is noted as an impurity of Dimethindene, a histamine H1 receptor antagonist, making its characterization essential for quality control and regulatory purposes.[1][2]
Given the complexity introduced by the chiral center and multiple proton environments, ¹H NMR spectroscopy stands as the primary tool for its structural elucidation. This guide will deconstruct its anticipated spectrum, providing a foundational understanding for any researcher working with this or structurally related molecules.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons in the molecule. The structure of this compound possesses 11 distinct proton environments, labeled Ha through Hk in the diagram below. The presence of a chiral center at C2 renders the adjacent methylene protons (Hd/He and Hf/Hg) diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.
Caption: Molecular structure of this compound with proton labels.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Predicted Data Summary
The following table summarizes the anticipated ¹H NMR data for this compound, assuming acquisition in deuterochloroform (CDCl₃) on a 500 MHz spectrometer.
| Proton Label(s) | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Assignment Rationale |
| Ha, Hb | 6H | ~ 2.25 | singlet (s) | N/A | N-methyl groups, typically a sharp singlet. Based on N,N-dimethylethylamine data.[3] |
| Hc | 1H | ~ 2.70 | multiplet (m) | Jc-d, Jc-e, Jc-f, Jc-g | Methine proton at the C2 chiral center, coupled to four adjacent diastereotopic protons. |
| Hd, He | 2H | ~ 2.90, ~ 3.40 | doublet of doublets (dd) | Jd-e ≈ 16-18 (geminal), Jc-d/e ≈ 4-9 (vicinal) | Diastereotopic methylene protons at C3, adjacent to the carbonyl group, leading to significant deshielding and complex splitting. |
| Hf, Hg | 2H | ~ 1.60, ~ 2.00 | multiplet (m) | Jf-g ≈ 12-14 (geminal), Jf/g-c, Jf/g-k | Diastereotopic methylene protons on the ethyl chain, adjacent to the chiral center. |
| Hh | 1H | ~ 7.40 | triplet (t) | Jh-i ≈ 7.5, Jh-k ≈ 7.5 | Aromatic proton at C5, coupled to Hi and Hk. |
| Hi | 1H | ~ 7.60 | triplet (t) | Ji-h ≈ 7.5, Ji-j ≈ 7.5 | Aromatic proton at C6, coupled to Hh and Hj. |
| Hj | 1H | ~ 7.50 | doublet (d) | Jj-i ≈ 7.5 | Aromatic proton at C4, coupled only to Hi. |
| Hk | 1H | ~ 7.80 | doublet (d) | Jk-h ≈ 7.5 | Aromatic proton at C7, deshielded by the adjacent carbonyl group and coupled only to Hh. |
| -CH₂-N- | 2H | ~ 2.40 | triplet (t) | J ≈ 7.0 | Methylene group adjacent to the nitrogen atom. |
Rationale and In-Depth Interpretation
-
Aromatic Region (7.0 - 8.0 ppm): The four aromatic protons (Hh, Hi, Hj, Hk ) will appear in the downfield region. The proton Hk (at C7) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet.[4] The proton at C4 (Hj ) will also be a doublet. The protons at C5 and C6 (Hh and Hi ) will appear as overlapping triplets or multiplets due to coupling with their respective neighbors.
-
Aliphatic Indanone Core (2.7 - 3.5 ppm): The protons on the five-membered ring are key structural indicators.
-
Hc : This single methine proton at the chiral center (C2) will be a complex multiplet due to coupling to four other protons (Hd, He, Hf, Hg ).
-
Hd, He : These are the diastereotopic methylene protons at C3. Their chemical non-equivalence will result in two distinct signals. They will be split by each other (geminal coupling, typically large at 16-18 Hz) and by the methine proton Hc (vicinal coupling), resulting in two distinct doublets of doublets. Their proximity to the electron-withdrawing carbonyl group shifts them significantly downfield.
-
-
Dimethylaminoethyl Side Chain (1.5 - 2.5 ppm):
-
Ha, Hb : The six protons of the two methyl groups attached to the nitrogen are equivalent and will appear as a strong, sharp singlet around 2.25 ppm.[3]
-
Hf, Hg : These diastereotopic methylene protons are adjacent to the chiral center and will thus be non-equivalent, giving rise to two separate multiplets.
-
-CH₂-N- : The methylene protons adjacent to the nitrogen will appear as a triplet around 2.40 ppm, coupled to the Hf/Hg methylene group.
-
Experimental Methodology: A Self-Validating Protocol
The following protocol outlines a robust procedure for acquiring a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure reproducibility and high-fidelity data.
Workflow for NMR Analysis
Caption: Experimental workflow for NMR-based structural elucidation.
Step-by-Step Sample Preparation
Rationale: Proper sample preparation is critical to obtaining sharp, well-resolved NMR signals. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. This amount provides an excellent signal-to-noise ratio for a ¹H spectrum in a few minutes of acquisition time.[1][5]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. CDCl₃ is an excellent solvent for a wide range of organic molecules and its residual proton signal (at 7.26 ppm) rarely interferes with signals of interest.[5]
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filtration: To remove any suspended particles that would degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the sample.
Step-by-Step Data Acquisition (1D ¹H Spectrum)
Rationale: The chosen parameters are designed to achieve good resolution and signal-to-noise in a reasonable timeframe on a standard 500 MHz NMR spectrometer.
-
Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃ solvent. This lock signal is used to stabilize the magnetic field. The instrument will then perform an automated shimming procedure to optimize the homogeneity of the magnetic field, which is essential for sharp spectral lines.
-
Setting Acquisition Parameters:
-
Pulse Program: Select a standard one-pulse program (e.g., 'zg30' on a Bruker system).
-
Number of Scans (NS): Set to 16. This is sufficient for a sample of this concentration. Increasing the number of scans improves the signal-to-noise ratio.[4]
-
Receiver Gain (RG): Set automatically by the instrument.
-
Spectral Width (SW): Set to 20 ppm, centered around 5 ppm, to ensure all signals from TMS (0 ppm) to the aromatic region are captured.
-
Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2 seconds to allow for adequate relaxation of the protons between pulses.
-
-
Acquisition: Start the acquisition. The experiment should take approximately 1-2 minutes.
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID) to generate the spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Advanced 2D NMR for Unambiguous Confirmation
For a molecule with this level of complexity, 2D NMR experiments are invaluable for confirming the assignments made from the 1D spectrum.[6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would show cross-peaks connecting:
-
Hk with Hh .
-
Hj with Hi .
-
Hh with Hi .
-
The methine proton Hc with the diastereotopic protons Hd, He, Hf, and Hg .
-
The -CH₂-N- protons with Hf and Hg .
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. It provides a direct correlation between the proton and its bonded carbon, confirming the assignment of each CH, CH₂, and CH₃ group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. Key expected correlations would include:
-
A correlation from the aromatic proton Hk (at C7) to the carbonyl carbon (C1).
-
Correlations from the N-methyl protons (Ha, Hb ) to the two carbons of the ethyl linker.
-
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of ¹H NMR spectroscopy. By leveraging data from analogous structures and applying fundamental NMR principles, a detailed and accurate prediction of the ¹H NMR spectrum can be constructed. The provided experimental protocols for sample preparation and data acquisition establish a self-validating system for obtaining high-quality data. Finally, the strategic use of advanced 2D NMR techniques like COSY, HSQC, and HMBC provides an orthogonal layer of data, enabling the unambiguous confirmation of the molecular structure with the highest degree of scientific confidence.
References
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Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
R-NMR. (n.d.). SOP data acquisition. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
University of Connecticut. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]
-
University of Missouri. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]
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13C NMR spectral analysis of 2-[2-(Dimethylamino)ethyl]-1-indanone
An In-Depth Technical Guide to the 13C NMR Spectral Analysis of 2-[2-(Dimethylamino)ethyl]-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum for the title compound, this guide leverages a predictive approach grounded in the spectral data of close structural analogs, namely 1-indanone and 2-ethyl-1-indanone, to assign the chemical shifts of the carbon skeleton. This document serves as a valuable resource for the structural elucidation and quality control of this and related compounds, offering a detailed theoretical framework, a step-by-step experimental protocol for ¹³C NMR acquisition, and an in-depth interpretation of the predicted spectrum.
Introduction: The Structural Significance of this compound
This compound is a bicyclic molecule featuring an indanone core substituted at the 2-position with a dimethylaminoethyl side chain. Derivatives of 1-indanone are prevalent in medicinal chemistry and materials science.[1] The precise characterization of its molecular structure is paramount for ensuring its purity, understanding its reactivity, and confirming its identity in various stages of drug development and chemical synthesis.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon framework of organic molecules. By analyzing the chemical shifts of each carbon atom, we can gain critical insights into its electronic environment, connectivity, and the overall molecular architecture. This guide provides a detailed walkthrough of the ¹³C NMR spectral analysis of this compound, offering a foundational understanding for researchers in the field.
Theoretical Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the magnetic properties of the ¹³C isotope are exploited. When placed in a strong external magnetic field, the ¹³C nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs is known as the chemical shift (δ), measured in parts per million (ppm).[2]
The chemical shift of a particular carbon atom is highly sensitive to its local electronic environment. Key factors influencing the chemical shift include:
-
Hybridization: The chemical shift of a carbon atom is significantly influenced by its hybridization state (sp³, sp², sp). For instance, sp²-hybridized carbons in aromatic rings and carbonyl groups resonate at a much higher frequency (downfield) compared to sp³-hybridized carbons in aliphatic chains.[2]
-
Inductive Effects: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon atoms. This deshielding effect causes the carbon nucleus to experience a stronger effective magnetic field, resulting in a downfield shift to a higher ppm value.[3]
-
Anisotropic Effects: The circulation of π electrons in aromatic systems generates a local magnetic field that can either shield or deshield nearby nuclei, depending on their position relative to the ring.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[4] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[6]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[6] Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, for example, the triplet of CDCl₃ at approximately 77.16 ppm.[7]
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:
-
Pulse Angle: A 30° pulse is often a good compromise for obtaining quantitative information and minimizing relaxation delays for molecules in this size range.[8]
-
Acquisition Time: An acquisition time of around 4 seconds is generally sufficient.[8]
-
Relaxation Delay: For routine spectra, a short relaxation delay (e.g., 1-2 seconds) is often used.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 50-100 mg sample, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Spectral Processing: After data acquisition, the free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Apply a line broadening factor (e.g., 0.25 Hz) to improve the signal-to-noise ratio.[8] Phase and baseline correct the spectrum to obtain a clean, interpretable result.
DEPT (Distortionless Enhancement by Polarization Transfer) Experiments
To aid in the assignment of carbon signals, DEPT experiments are invaluable. These experiments differentiate between CH, CH₂, and CH₃ groups.[9]
-
DEPT-90: This experiment shows only signals from CH (methine) carbons.[10]
-
DEPT-135: This experiment shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[10] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[11]
Predicted ¹³C NMR Spectrum and Signal Assignment
The following is a detailed analysis and prediction of the ¹³C NMR spectrum of this compound, based on the known chemical shifts of its structural fragments. The numbering of the carbon atoms is as follows:
Caption: Numbering scheme for this compound.
Analysis of the Indanone Core
The chemical shifts for the indanone core can be reliably predicted based on the experimental data for 1-indanone and 2-ethyl-1-indanone.[12]
-
C1 (Carbonyl): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a very high chemical shift, typically in the range of 200-210 ppm. For 2-ethyl-1-indanone, this signal is observed at 209.7 ppm.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These sp²-hybridized carbons will resonate in the aromatic region, typically between 120 and 160 ppm.
-
C7a: This quaternary carbon is adjacent to the electron-withdrawing carbonyl group and is expected to be the most downfield of the aromatic carbons, likely around 153 ppm.
-
C3a: This is the other quaternary carbon of the aromatic system and is predicted to be in the region of 138 ppm.
-
C4, C5, C6, C7: These are protonated aromatic carbons and are expected to appear in the range of 123-135 ppm.
-
-
Aliphatic Carbons of the Indanone Ring (C2, C3):
-
C2: This is a methine (CH) carbon and its chemical shift will be influenced by the attached dimethylaminoethyl group. In 2-ethyl-1-indanone, the C2 carbon appears at 52.1 ppm. The presence of the nitrogen atom in the side chain is expected to have a modest effect on this position.
-
C3: This is a methylene (CH₂) carbon and is expected to resonate upfield from C2. In 2-ethyl-1-indanone, it is observed at 34.3 ppm.
-
Analysis of the Dimethylaminoethyl Side Chain
The chemical shifts for the side chain can be predicted based on data for N,N-dimethylethylamine and similar structures.
-
C8: This methylene (CH₂) carbon is attached to the C2 of the indanone ring. Its chemical shift will be influenced by the adjacent methine carbon.
-
C9: This methylene (CH₂) carbon is directly attached to the nitrogen atom. The electronegative nitrogen will cause a significant downfield shift for this carbon, likely in the range of 50-60 ppm.
-
C10 and C11 (N-Methyl Carbons): These two methyl (CH₃) carbons are equivalent and are attached to the nitrogen atom. They are expected to resonate in the range of 40-50 ppm.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type | DEPT-90 | DEPT-135 |
| C1 | ~209 | C=O | Absent | Absent |
| C7a | ~153 | C | Absent | Absent |
| C3a | ~138 | C | Absent | Absent |
| C6 | ~135 | CH | Positive | Positive |
| C5 | ~127 | CH | Positive | Positive |
| C7 | ~128 | CH | Positive | Positive |
| C4 | ~124 | CH | Positive | Positive |
| C9 | ~55 | CH₂ | Absent | Negative |
| C2 | ~50 | CH | Positive | Positive |
| C10, C11 | ~45 | CH₃ | Absent | Positive |
| C3 | ~34 | CH₂ | Absent | Negative |
| C8 | ~30 | CH₂ | Absent | Negative |
Conclusion
This in-depth technical guide provides a comprehensive framework for the ¹³C NMR spectral analysis of this compound. By leveraging predictive analysis based on structurally similar compounds, we have assigned the chemical shifts for all carbon atoms in the molecule. The detailed experimental protocol and the theoretical background provide researchers with the necessary tools for the structural elucidation and quality control of this important pharmaceutical intermediate. The application of 2D NMR techniques such as HSQC and HMBC would provide further confirmation of these assignments.
References
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Decoding the Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 2-[2-(Dimethylamino)ethyl]-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 2-[2-(Dimethylamino)ethyl]-1-indanone. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry, including ionization theory, alpha-cleavage, and rearrangement reactions, to construct a theoretical framework for its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI). This guide is intended to serve as a predictive tool for researchers encountering this molecule or structurally similar compounds in analytical workflows, aiding in spectral interpretation, structural elucidation, and method development.
Introduction: The Analytical Challenge
This compound is a molecule of interest in medicinal chemistry and drug development, featuring a rigid indanone core, a ketone functional group, and a flexible tertiary amine side chain. Its molecular formula is C₁₃H₁₇NO, corresponding to a monoisotopic mass of 203.1310 Da. The presence of multiple reactive sites—the carbonyl group, the tertiary amine, and the aromatic ring—suggests a complex and informative fragmentation pattern upon mass spectrometric analysis. Understanding these fragmentation pathways is critical for the unambiguous identification and characterization of this compound and its potential metabolites or analogs.
According to the nitrogen rule in mass spectrometry, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of this compound.[1][2][3]
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[4] The initial step is the removal of an electron to form a molecular ion (M⁺•) at m/z 203. The location of the initial charge and radical site will dictate the subsequent fragmentation cascades. The most likely sites for ionization are the non-bonding electrons of the nitrogen atom in the dimethylamino group and the oxygen atom of the carbonyl group, as these have lower ionization energies than sigma or pi electrons.
Dominant Fragmentation Pathway: α-Cleavage at the Tertiary Amine
The most favorable fragmentation pathway in aliphatic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1][5] This process leads to the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum.
For this compound, α-cleavage of the bond between the ethyl side chain and the indanone ring is predicted to be a major fragmentation route. This would result in the formation of a highly stable N,N-dimethyl-etheniminium ion.
-
Predicted Fragment: [CH₂=N(CH₃)₂]⁺
-
Predicted m/z: 58
This fragment is expected to be of high abundance due to its stability.
α-Cleavage Adjacent to the Carbonyl Group
Ketones also readily undergo α-cleavage, involving the breaking of the C-C bonds adjacent to the carbonyl group.[6][7][8][9] This results in the formation of a stable acylium ion. In the case of this compound, two α-cleavage events are possible.
-
Cleavage of the ethylamino side chain: This would result in the loss of the •CH₂CH₂N(CH₃)₂ radical and the formation of the 1-indanone cation.
-
Predicted Fragment: [C₉H₇O]⁺
-
Predicted m/z: 131
-
-
Cleavage within the indanone ring: This would involve the breaking of the bond between the carbonyl carbon and the adjacent methylene group of the ring, leading to a ring-opened fragment.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[6] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-bond to eliminate a neutral alkene. For this compound, a McLafferty-type rearrangement is plausible, involving the transfer of a hydrogen from the side chain.
Fragmentation of the Indanone Core
The indanone ring itself can undergo fragmentation, likely initiated by the initial cleavages. Common fragmentations of aromatic ketones can involve the loss of CO and subsequent rearrangements of the aromatic ring.[10]
Visualizing the Fragmentation Pathways (EI)
Below are the predicted primary fragmentation pathways for this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) Fragmentation
Electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[4] For this compound, the tertiary amine is the most basic site and will be readily protonated, yielding a precursor ion at m/z 204. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation of this protonated molecule.
Primary Fragmentation of the Protonated Molecule
The fragmentation of the [M+H]⁺ ion will be driven by the charge site on the nitrogen. The primary fragmentation is expected to be the neutral loss of dimethylamine via a charge-remote fragmentation.
-
Precursor Ion: [C₁₃H₁₈NO]⁺
-
Predicted m/z: 204
-
Neutral Loss: NH(CH₃)₂
-
Predicted Fragment Ion: [C₁₁H₁₀O]⁺
-
Predicted m/z: 158
Further fragmentation of the m/z 158 ion would likely involve rearrangements and cleavages of the indanone structure.
Visualizing the Fragmentation Pathway (ESI-MS/MS)
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted Key Fragment Ions
| Ionization | Predicted m/z | Proposed Structure/Formula | Fragmentation Pathway |
| EI | 203 | [C₁₃H₁₇NO]⁺• | Molecular Ion |
| 58 | [CH₂=N(CH₃)₂]⁺ | α-cleavage at the tertiary amine | |
| 131 | [C₉H₇O]⁺ | α-cleavage at the ketone | |
| ESI | 204 | [C₁₃H₁₈NO]⁺ | Protonated Molecule |
| 158 | [C₁₁H₁₀O]⁺ | Neutral loss of dimethylamine |
Experimental Protocols
To validate these theoretical predictions, the following general experimental workflows are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL split or splitless injection.
-
Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI
-
Sample Preparation: Dissolve the compound in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Scan a suitable mass range to detect the protonated molecule (e.g., m/z 100-300).
-
MS/MS: Isolate the precursor ion at m/z 204 and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
-
Conclusion
This guide presents a theoretically grounded prediction of the mass spectrometric fragmentation of this compound. The primary predicted fragmentation pathways are dominated by α-cleavage at the tertiary amine and the ketone under EI conditions, and the neutral loss of dimethylamine from the protonated molecule in ESI-MS/MS. These predictions provide a solid foundation for the identification and structural elucidation of this compound in complex matrices. Experimental verification using the outlined protocols is essential to confirm and refine these proposed fragmentation schemes.
References
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McMurry, J. (n.d.). 12.3: Mass Spectrometry of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. In Chemistry LibreTexts. Retrieved from [Link]
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TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
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Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]
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Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
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Creary, X., et al. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Institutes of Health. Retrieved from [Link]
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Doc Brown. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine. docbrown.info. Retrieved from [Link]
-
ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
-
The Catalyst. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). thecatalyst.com. Retrieved from [Link]
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Chen, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 709-717. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Retrieved from [Link]
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Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-[2-(Dimethylamino)ethyl]-1-indanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the known physical and chemical properties of 2-[2-(Dimethylamino)ethyl]-1-indanone, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and experimental rationale necessary for its practical application in a research and development setting.
Molecular Identity and Structural Elucidation
This compound, with the CAS Number 3409-21-0, is a derivative of 1-indanone, featuring a dimethylaminoethyl substituent at the second position of the indanone ring.[1][2][3] Its molecular formula is C₁₃H₁₇NO, corresponding to a molecular weight of 203.28 g/mol .[1][2]
Key Structural Features:
-
1-Indanone Core: A bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone group. This rigid scaffold is a common motif in biologically active molecules.
-
Dimethylaminoethyl Side Chain: A flexible side chain containing a tertiary amine, which is a key determinant of the compound's basicity and potential for salt formation.
The structural characteristics of this molecule suggest its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Notably, it is recognized as an impurity of Dimethindene, a histamine H1 receptor antagonist, highlighting its relevance in pharmaceutical analysis and quality control.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3409-21-0 |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one |
| Synonyms | 2-[2-(Dimethylamino)ethyl]indan-1-one, Dimetindene maleate EP Impurity E |
Physicochemical Properties: A Blend of Prediction and Experimental Insight
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing factors from solubility and absorption to formulation and stability. The following sections detail the known and predicted properties of this compound.
Physical State and Appearance
The compound is described as a red to very dark red semi-solid, indicating that its melting point is likely near ambient temperature.[2]
Solubility
Predictive models suggest that this compound is slightly soluble in chloroform and methanol.[2] The presence of the polar ketone and tertiary amine functionalities, combined with the largely nonpolar indanone core, results in this mixed solubility profile. For drug development purposes, aqueous solubility is a critical parameter. Given the basic nature of the dimethylamino group, the aqueous solubility is expected to be pH-dependent, increasing significantly at acidic pH due to the formation of a soluble ammonium salt.
Thermal Properties
Density
The predicted density of the compound is 1.054 ± 0.06 g/cm³.[1][3][4]
Table 2: Summary of Physical Properties
| Property | Value | Source |
| Physical State | Red to Very Dark Red Semi-Solid | [2] |
| Boiling Point | 302.3 ± 11.0 °C | Predicted[1][3][4] |
| Density | 1.054 ± 0.06 g/cm³ | Predicted[1][3][4] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Predicted[2] |
Chemical Characteristics and Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups: the ketone, the tertiary amine, and the aromatic ring.
Basicity and pKa
The tertiary amine in the side chain imparts basic properties to the molecule. The predicted pKa of its conjugate acid is 9.41 ± 0.28.[2][4] This value indicates that at physiological pH (around 7.4), a significant portion of the molecules will be protonated. This has profound implications for its biological activity and pharmacokinetic profile.
The pKa of a weakly basic compound like this compound can be experimentally determined using potentiometric titration.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.
-
Titration with a Standardized Acid: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.
-
Monitoring pH: Monitor the pH of the solution continuously using a calibrated pH meter as the acid is added.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Synthesis and Reactivity
The synthesis of 2-substituted 1-indanones can be achieved through various synthetic routes. A common approach involves the alkylation of 1-indanone. The presence of the ketone and the tertiary amine allows for a range of chemical transformations:
-
Reactions at the Carbonyl Group: The ketone can undergo reactions typical of carbonyl compounds, such as reduction to the corresponding alcohol, reductive amination, and condensation reactions.
-
Reactions of the Tertiary Amine: The dimethylamino group can be quaternized by reaction with alkyl halides.
-
Reactions involving the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the conditions would need to be carefully controlled to avoid reactions at other sites.
A plausible synthetic route to this compound would involve the Michael addition of a suitable dimethylaminoethyl precursor to an α,β-unsaturated indanone derivative, or the direct alkylation of the enolate of 1-indanone with a 2-(dimethylamino)ethyl halide.
Sources
The Unseen Counterpart: A Technical Guide to 2-[2-(Dimethylamino)ethyl]-1-indanone as a Dimethindene Impurity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of 2-[2-(Dimethylamino)ethyl]-1-indanone, a critical process-related impurity in the synthesis of the first-generation antihistamine, Dimethindene. As a Senior Application Scientist, the following sections will elucidate the formation, identification, and analytical control of this impurity, underscoring the principles of scientific integrity and regulatory compliance in pharmaceutical development.
Introduction: The Imperative of Impurity Profiling in Antihistamine Synthesis
Dimethindene is a selective H1 histamine receptor antagonist widely used for the symptomatic relief of allergic reactions.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[2][3] Process-related impurities, arising from the synthetic route, are of particular concern as they can possess undesirable pharmacological or toxicological properties.
This guide focuses on a key intermediate and potential impurity in Dimethindene synthesis: this compound. Understanding the lifecycle of this compound—from its intentional creation as a building block to its potential persistence as an unwanted impurity—is paramount for ensuring the quality and safety of the final drug product.
Physicochemical Characteristics of this compound
A thorough understanding of the physical and chemical properties of an impurity is fundamental to developing effective control strategies.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | Dimetindene maleate EP Impurity E, (2RS)-2-[2-(dimethylamino)ethyl]indan-1-one | [4] |
| CAS Number | 3409-21-0 | [4] |
| Molecular Formula | C13H17NO | [4] |
| Molecular Weight | 203.28 g/mol | [4] |
| Appearance | Red to Very Dark Red Semi-Solid (predicted) | [4] |
| Boiling Point | 302.3±11.0 °C (predicted) | [4] |
| pKa | 9.41±0.28 (predicted) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
Formation Pathways: From Intentional Synthesis to Impurity Carry-over
The presence of this compound as an impurity in Dimethindene is a direct consequence of the manufacturing process, where it serves as a crucial intermediate. A common synthetic route to Dimethindene involves the following key transformations:
A sustainable approach to the synthesis of Dimethindene highlights the formation of the indanone intermediate. The process typically begins with the alkylation of a suitable precursor with 2-chloro-N,N-dimethylethan-1-amine, followed by intramolecular Friedel–Crafts acylation to yield the indanone derivative. This intermediate is then reacted with the lithium salt of 2-ethylpyridine, followed by dehydration, to produce Dimethindene.
Caption: Synthetic pathway of Dimethindene highlighting the formation of the this compound intermediate.
The causality behind the presence of this compound as an impurity lies in the potential for incomplete reaction or inefficient purification in the final steps of the synthesis. If the conversion of the indanone intermediate to Dimethindene is not driven to completion, or if the subsequent purification steps fail to adequately remove the unreacted intermediate, it will be carried over into the final API.
Analytical Methodologies for Detection and Quantification
The control of this compound in Dimethindene API necessitates the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and quantification of this and other related substances.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial as it can resolve the API from its impurities and degradation products. Such a method was developed for Dimethindene maleate, demonstrating its capability to separate the parent drug from its degradation products formed under various stress conditions (acidic, basic, oxidative, and thermal).[5]
Illustrative HPLC Parameters:
While a specific validated method for the quantification of this compound was not detailed in the searched literature, a general approach for Dimethindene and its impurities can be outlined. The following parameters are based on a published method for Dimethindene maleate and would require optimization and validation for the specific impurity.[6]
| Parameter | Specification | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar compounds like Dimethindene and its impurities. |
| Mobile Phase | Acetate buffer (pH 4.0) : Acetonitrile (65:35, v/v) | The buffered aqueous-organic mobile phase allows for the separation of basic compounds and provides good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds like Dimethindene and its indanone intermediate.[6] |
| Temperature | Ambient | Simplifies the experimental setup, though temperature control can improve reproducibility. |
Method Validation:
Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7]
Experimental Protocol: Impurity Spiking Study for Method Validation
To ensure the analytical method can reliably quantify this compound, a spiking study is a critical component of method validation.
Objective: To demonstrate the accuracy and specificity of the HPLC method for the determination of this compound in the presence of Dimethindene.
Materials:
-
Dimethindene maleate reference standard
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Analytical grade acetate buffer components
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations bracketing the expected impurity level (e.g., 0.05% to 0.5% of the Dimethindene concentration).
-
-
Sample Preparation:
-
Accurately weigh a sample of Dimethindene maleate API.
-
Spike the API sample with a known amount of the this compound stock solution to a target concentration (e.g., the specification limit).
-
Prepare an unspiked sample of the Dimethindene maleate API as a control.
-
-
Chromatographic Analysis:
-
Inject the calibration standards, the spiked sample, and the unspiked control onto the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of the impurity in the spiked sample using the calibration curve.
-
Calculate the recovery of the impurity in the spiked sample.
-
Caption: Workflow for an impurity spiking study to validate the analytical method.
Regulatory Context and Control Strategy
The European Pharmacopoeia (EP) lists this compound as "Dimetindene maleate EP Impurity E".[2][8] The EP monograph for Dimetindene maleate specifies limits for this and other impurities. Adherence to these limits is mandatory for products marketed in regions that recognize the EP.
Control Strategy:
A robust control strategy for this compound should encompass:
-
Raw Material Control: Ensuring the quality of starting materials and reagents to minimize the formation of by-products.
-
In-Process Controls: Monitoring the conversion of the indanone intermediate to Dimethindene to ensure the reaction proceeds to completion.
-
Purification: Implementing effective purification steps (e.g., crystallization, chromatography) to remove the impurity from the final API.
-
Final Product Specification: Establishing a justified acceptance criterion for this compound in the Dimethindene maleate specification, based on toxicological data or regulatory thresholds.
Toxicological Assessment and Safety Considerations
In the absence of specific data, the principles of the ICH Q3A(R2) guideline on impurities in new drug substances should be applied.[3] This involves setting a qualification threshold, above which an impurity must be justified by toxicological data. For impurities that are also significant metabolites, their safety is often considered qualified. However, as this compound is a synthetic intermediate, it is unlikely to be a significant human metabolite of Dimethindene. Therefore, its control to within the limits specified in pharmacopoeias or justified by toxicological assessment is crucial.
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of Dimethindene. This technical guide has provided a comprehensive overview of the formation, identification, and analytical control of this process-related impurity. By understanding the synthetic origins of this impurity and implementing robust, validated analytical methods, pharmaceutical manufacturers can ensure that their Dimethindene API meets the stringent requirements of regulatory authorities and, most importantly, is safe for patient use. The principles of scientific integrity, embodied by a thorough understanding of the chemistry and a commitment to rigorous analytical science, are the bedrock of this endeavor.
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Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. PubMed. [Link]
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HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples. International Journal of Pharma Sciences and Research. [Link]
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(PDF) HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. ResearchGate. [Link]
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Showing metabocard for Dimethindene (HMDB0015691). Human Metabolome Database. [Link]
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Method Development and Validation for Simultaneous Analysis of Eleven Components for Quality Control of Geumgwesingihwan Using HPLC–DAD and UPLC–MS/MS. MDPI. [Link]
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Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
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HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. Semantic Scholar. [Link]
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Dimetindene Maleate-impurities. Pharmaffiliates. [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-[2-(Dimethylamino)ethyl]-1-indanone Derivatives
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise positioning of functional groups, enabling targeted interactions with a variety of biological macromolecules. Among the vast landscape of 1-indanone derivatives, the 2-substituted analogs, particularly those bearing an aminoalkyl chain, have emerged as a class of compounds with significant therapeutic promise. This guide focuses specifically on the biological activities of 2-[2-(Dimethylamino)ethyl]-1-indanone and its derivatives, offering a comprehensive exploration of their synthesis, pharmacological profile, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compelling class of molecules.
The 1-Indanone Core: A Gateway to Diverse Biological Activities
The 1-indanone skeleton is a recurring motif in a wide array of biologically active molecules.[1][3][4] Its derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4] Notably, the 1-indanone moiety is a key component of Donepezil, a well-established acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, highlighting the neuropharmacological potential of this scaffold.[1][5] The versatility of the 1-indanone core stems from its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological properties.
Synthesis of this compound: A Strategic Approach
The introduction of a 2-[2-(dimethylamino)ethyl] side chain to the 1-indanone core is a critical step in imbuing the molecule with its characteristic biological activity. A robust and efficient synthetic strategy is paramount for accessing this class of compounds for further investigation.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves the alkylation of a 1-indanone precursor. This strategy is advantageous as it allows for the late-stage introduction of the key aminoethyl side chain.
Caption: Retrosynthetic analysis of this compound.
Synthetic Protocol: Alkylation of 1-Indanone
The synthesis of this compound can be achieved through the alkylation of 1-indanone with a suitable 2-(dimethylamino)ethyl halide, such as 2-(dimethylamino)ethyl chloride, in the presence of a strong base.
Experimental Protocol:
-
Preparation of the Enolate: To a solution of 1-indanone in an aprotic solvent (e.g., tetrahydrofuran, THF) at a reduced temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. The LDA deprotonates the α-carbon of the 1-indanone, forming the corresponding lithium enolate. The use of a strong, hindered base like LDA is crucial to ensure complete and regioselective deprotonation at the less sterically hindered α-position, preventing self-condensation reactions.
-
Alkylation: To the freshly prepared enolate solution, add a solution of 2-(dimethylamino)ethyl chloride in THF. The enolate undergoes a nucleophilic substitution reaction with the alkyl halide, forming the desired C-C bond at the 2-position. Maintaining a low temperature during this step is critical to control the reactivity and minimize side reactions.
-
Workup and Purification: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Biological Activity: Histamine H1 Receptor Antagonism
The primary and most well-characterized biological activity of this compound is its antagonism of the histamine H1 receptor.[6][7] This compound is recognized as an impurity of Dimethindene, a known first-generation H1 antihistamine.[6][8]
The Histamine H1 Receptor and its Role in Allergic Responses
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating type I hypersensitivity reactions, commonly known as allergic reactions.[9] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to a variety of physiological effects, including vasodilation, increased vascular permeability, and smooth muscle contraction.[9] These effects manifest as the classic symptoms of allergy, such as runny nose, itching, and hives.
Caption: Simplified signaling pathway of the histamine H1 receptor.
Mechanism of Action: Competitive Antagonism
This compound derivatives act as competitive antagonists at the histamine H1 receptor. This means they bind to the same site on the receptor as histamine but do not activate it. By occupying the binding site, they prevent histamine from binding and initiating the downstream signaling cascade that leads to an allergic response.
In Vitro and In Vivo Evaluation of H1 Receptor Antagonism
A thorough characterization of the H1 antagonist activity of this compound derivatives requires a combination of in vitro and in vivo assays.
In Vitro Assays
This assay directly measures the affinity of the compound for the H1 receptor.[10][11]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[10] This is a critical step to ensure a high concentration of the target receptor for the binding assay.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound derivative).
-
Separation and Detection: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which corresponds to the amount of radioligand bound to the receptor, is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the test compound that displaces 50% of the radioligand binding. The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Table 1: Representative Data from a Histamine H1 Receptor Binding Assay
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| Mepyramine (Reference) | 1.5 | 0.8 |
Note: Specific quantitative data for the title compound was not found in the provided search results. The data for mepyramine is representative of a potent H1 antagonist.
This is a classic functional assay that measures the ability of a compound to inhibit histamine-induced smooth muscle contraction.[12][13][14]
Experimental Protocol:
-
Tissue Preparation: Isolate a segment of the ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂/5% CO₂).[13] The use of Tyrode's solution provides the necessary ions and nutrients to maintain the physiological viability of the tissue.
-
Contraction Measurement: Connect the tissue to an isotonic transducer to record changes in muscle tension.
-
Histamine Response: Generate a cumulative concentration-response curve for histamine to establish a baseline contractile response.
-
Antagonist Incubation: Incubate the tissue with a fixed concentration of the test compound for a predetermined period.
-
Shift in Histamine Response: Generate a new histamine concentration-response curve in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the histamine curve without affecting the maximum response.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Caption: Workflow for the guinea pig ileum contraction assay.
In Vivo Models
In vivo models are essential for evaluating the efficacy of H1 antagonists in a whole-organism context. A common model is the histamine-induced bronchoconstriction model in guinea pigs.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 2-substituted 1-indanones is crucial for the rational design of more potent and selective H1 antagonists.[15]
-
The Amino Group: A tertiary amine, such as the dimethylamino group in the title compound, is generally optimal for H1 antagonist activity.[15] This group is thought to interact with a key aspartate residue in the H1 receptor binding pocket.
-
The Ethyl Linker: The two-carbon (ethyl) chain between the indanone core and the amino group is a common feature in many classic H1 antagonists and appears to be the optimal length for positioning the amino group for interaction with the receptor.[15]
-
The 1-Indanone Scaffold: The rigid 1-indanone scaffold serves to orient the crucial pharmacophoric elements—the aromatic system and the basic amine—in a conformationally restricted manner, which can enhance binding affinity.
Further studies involving systematic modifications of the 1-indanone ring (e.g., substitution on the aromatic portion) and the amino group would be necessary to fully elucidate the SAR for this specific class of compounds.
Broader Biological Potential
While H1 receptor antagonism is the most clearly defined activity of this compound, the broader class of 1-indanone derivatives exhibits a wide range of other biological activities. It is plausible that derivatives of the title compound could also possess anti-inflammatory, neuroprotective, or other activities, making this a promising scaffold for further drug discovery efforts.
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of compounds with established activity as histamine H1 receptor antagonists. The synthetic routes to these molecules are well-defined, and the methodologies for their biological evaluation are robust and validated. Future research in this area should focus on synthesizing a library of analogs to perform a detailed SAR study, which could lead to the discovery of novel H1 antagonists with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential for these compounds to exhibit other biological activities, given the known versatility of the 1-indanone scaffold, is a promising avenue for future investigation. This in-depth guide provides a solid foundation for researchers to embark on or advance their work with this intriguing class of molecules.
References
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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PubMed. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. Retrieved from [Link]
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ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF. Retrieved from [Link]
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NIH. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Retrieved from [Link]
-
Semantic Scholar. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Retrieved from [Link]
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RJPT SimLab. (n.d.). Bioassay of histamine using guinea pig ileum by matching method. Retrieved from [Link]
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ACS Publications. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from [Link]
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PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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GSRS. (n.d.). DIMETHINDENE. Retrieved from [Link]
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Universität Regensburg. (n.d.). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
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Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]
-
PubMed. (n.d.). C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-(Dimethylamino)benzylidene)-1-indanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists | Request PDF. Retrieved from [Link]
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YouTube. (2021). Study of effect of agonist and antagonists and determination of PD2 value using guinea pig ileum. Retrieved from [Link]
-
PMC. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2020). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
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Unveiling the Pharmacological Potential of 2-[2-(Dimethylamino)ethyl]-1-indanone: A Technical Guide for Researchers
An In-Depth Exploration of a Structurally Intriguing Indanone Derivative with Potential Therapeutic Applications
Abstract
This technical guide provides a comprehensive analysis of the potential pharmacological profile of 2-[2-(Dimethylamino)ethyl]-1-indanone. While direct experimental data on this specific molecule is limited, its structural relationship to the known first-generation histamine H1 receptor antagonist, Dimethindene, and the well-documented diverse bioactivities of the indanone scaffold, provides a strong foundation for postulating its mechanism of action and therapeutic potential. This document synthesizes information on Dimethindene's pharmacology, the broad spectrum of activities associated with indanone derivatives, and detailed, field-proven experimental protocols to enable the scientific community to further investigate this promising compound. We will explore its potential as a histamine H1 receptor antagonist, as well as its hypothetical applications in oncology and neurodegenerative diseases, supported by detailed methodologies for in vitro and in vivo evaluation.
Introduction: The Scientific Premise
The indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antiviral, antimicrobial, and anticancer properties.[1] Furthermore, the indanone moiety is a key component of drugs developed for the treatment of neurodegenerative diseases.[2]
This compound is of particular interest due to its identification as an impurity of Dimethindene, a selective histamine H1 receptor antagonist.[3] This structural relationship strongly suggests that this compound may exhibit similar antihistaminic properties. Dimethindene functions by competitively blocking the action of histamine at H1 receptors, thereby mitigating allergic responses.[4][5] Beyond this primary target, the indanone framework itself opens the door to a broader spectrum of potential pharmacological activities that warrant thorough investigation.
This guide will therefore explore the hypothesized pharmacological profile of this compound, focusing on three key areas:
-
Histamine H1 Receptor Antagonism: Based on its structural similarity to Dimethindene.
-
Anticancer Potential: Drawing from the established cytotoxic effects of various indanone derivatives.
-
Neuroprotective Effects: Stemming from the known neuropharmacological properties of the indanone scaffold.
For each potential application, this guide provides detailed experimental protocols to facilitate further research and validation.
Hypothesized Mechanism of Action and Pharmacological Effects
Primary Target: Histamine H1 Receptor Antagonism
The dimethylaminoethyl side chain is a common feature in many first-generation antihistamines, contributing to their affinity for the H1 receptor.[6] The structural analogy to Dimethindene, which is a selective H1 antagonist, forms the primary basis for our hypothesis.[3]
Signaling Pathway of H1 Receptor Antagonism
The proposed mechanism of action involves the competitive and reversible binding of this compound to the histamine H1 receptor, a G-protein coupled receptor (GPCR). This binding would prevent the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in the physiological effects of an allergic response.[4]
Caption: Hypothesized mechanism of H1 receptor antagonism.
Secondary Potential: Anticancer Activity
The indanone scaffold is present in numerous compounds exhibiting potent anticancer activity.[1] These derivatives have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the inhibition of tubulin polymerization.[7]
Potential Anticancer Workflow
The investigation into the anticancer potential of this compound would involve a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Caption: Experimental workflow for anticancer evaluation.
Tertiary Potential: Neuroprotective Effects
Indanone derivatives have shown significant promise in the context of neurodegenerative diseases.[8] Their mechanisms of action in the central nervous system are often multifaceted, involving the modulation of key enzymes such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[8]
Hypothesized Neuroprotective Pathways
The neuroprotective potential of this compound could be mediated through the inhibition of enzymes that degrade neurotransmitters, thereby increasing their synaptic availability, or through direct antioxidant and anti-inflammatory effects within the central nervous system.
Caption: Potential neuroprotective signaling pathways.
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
[³H]-Pyrilamine (specific activity ~25 Ci/mmol).
-
This compound.
-
Mepyramine (positive control).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Pyrilamine (final concentration ~1 nM), and 50 µL of either vehicle, mepyramine (for non-specific binding, final concentration 10 µM), or varying concentrations of this compound.
-
Add 50 µL of the cell membrane preparation (final protein concentration ~20-40 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of mepyramine) from the total binding (in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound.
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include vehicle-treated wells as a negative control.
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)
This protocol describes an assay to evaluate the potential neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound.
-
N-acetylcysteine (positive control).
-
Hydrogen peroxide (H₂O₂).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Differentiation (Optional but Recommended):
-
Seed SH-SY5Y cells in 96-well plates at an appropriate density.
-
For differentiation into a more neuron-like phenotype, treat the cells with low-serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Pre-treatment with Compound:
-
Replace the medium with fresh medium containing various concentrations of this compound or N-acetylcysteine.
-
Incubate for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined, e.g., 100-500 µM).
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Follow the MTT assay procedure as described in section 3.2.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of the test compound relative to the H₂O₂-treated control.
-
Plot the percentage of neuroprotection against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotection).
-
ADME-Tox Profile: A Predictive Overview
A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for its development as a therapeutic agent.[9] While experimental data for this compound is not available, we can outline a standard in vitro screening cascade to assess its drug-like properties.
Table 1: Standard In Vitro ADME-Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | To assess intestinal absorption and predict oral bioavailability. |
| Distribution | Plasma Protein Binding | To determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues. |
| Metabolism | Liver Microsomal Stability Assay | To evaluate the metabolic stability of the compound in the presence of liver enzymes, predicting its in vivo half-life. |
| CYP450 Inhibition Assay | To identify potential drug-drug interactions by assessing the inhibition of major cytochrome P450 isoforms. | |
| Toxicity | hERG Channel Assay | To screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel. |
| Cytotoxicity in Hepatocytes | To evaluate potential hepatotoxicity. |
ADME-Tox Experimental Workflow
Caption: Standard workflow for in vitro ADME-Tox profiling.
Conclusion and Future Directions
This compound represents a compelling starting point for a drug discovery program. Its structural relationship to Dimethindene provides a strong rationale for investigating its activity as a histamine H1 receptor antagonist. Furthermore, the broader pharmacological potential of the indanone scaffold suggests that this compound, or its future analogs, could have applications in oncology and the treatment of neurodegenerative diseases.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's pharmacological profile. A thorough characterization of its activity at the H1 receptor, coupled with a comprehensive assessment of its anticancer and neuroprotective potential, will be crucial in determining its therapeutic utility. Subsequent lead optimization, guided by structure-activity relationship studies, could further enhance its potency, selectivity, and drug-like properties. The data generated from these studies will be instrumental in advancing our understanding of this intriguing molecule and paving the way for the development of novel therapeutics.
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Gornowicz, A. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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Zingel, V. et al. (2022). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Journal of Pharmaceutical and Biomedical Analysis, 214, 114721. Available at: [Link]
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Ghorab, M. M. et al. (2007). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. Journal of Medicinal Chemistry, 50(24), 6014-6023. Available at: [Link]
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Nath, D. et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Oncology Letters, 24(4), 361. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Dimetindene Maleate? Synapse. Available at: [Link]
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Kumar, A. et al. (2010). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Acta Poloniae Pharmaceutica, 67(4), 363-368. Available at: [Link]
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Iarkov, A. et al. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 24(23), 16997. Available at: [Link]
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Ghorab, M. M. et al. (2007). Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 50(24), 6014-6023. Available at: [Link]
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Ghorab, M. M. et al. (2007). Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 50(24), 6014-6023. Available at: [Link]
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Saur, M. et al. (1995). Effect-kinetic Characterization of Dimethindene Maleate Following Oral Administration (Fenistil, Tropfen). International Journal of Clinical Pharmacology and Therapeutics, 33(12), 633-637. Available at: [Link]
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VectorB2B. (2022). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
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Belenichev, I. F. et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]
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Möller, C. et al. (1996). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Inflammation Research, 45(1), 33-37. Available at: [Link]
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Yildiz, O. et al. (2024). Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. Letters in Drug Design & Discovery, 21(11), 1431-1439. Available at: [Link]
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Kumar, A. et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 105, 117693. Available at: [Link]
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Sautel, M. et al. (1995). Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. Agents and Actions, 45(1-2), 1-4. Available at: [Link]
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Stability and Degradation of 2-[2-(Dimethylamino)ethyl]-1-indanone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-[2-(Dimethylamino)ethyl]-1-indanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, outlines potential degradation mechanisms, and provides detailed protocols for conducting forced degradation studies and developing stability-indicating analytical methods.
Introduction
This compound is a tertiary amine and a derivative of 1-indanone.[1][2][3] It is recognized as an impurity of Dimethindene, a histamine H1 receptor antagonist.[1][2] Understanding the stability and degradation profile of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products it may be associated with. This guide provides a framework for systematically investigating its chemical stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3409-21-0 | [1][4] |
| Molecular Formula | C13H17NO | [1][3] |
| Molecular Weight | 203.28 g/mol | [1][3] |
| Boiling Point (Predicted) | 302.3 ± 11.0 °C | [1][2][3] |
| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [1][2][3] |
| pKa (Predicted) | 9.41 ± 0.28 | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
Postulated Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. The primary sites susceptible to degradation are the tertiary amine and the benzylic position adjacent to the carbonyl group.
Oxidative Degradation
The dimethylamino group is a primary target for oxidation. Tertiary amines can be oxidized to form N-oxides, which can undergo further degradation. The presence of atmospheric oxygen, peroxide impurities, or metallic ions can catalyze this process.
-
Mechanism: The lone pair of electrons on the nitrogen atom can be attacked by an oxidizing agent (e.g., hydrogen peroxide), leading to the formation of a stable N-oxide. Under more vigorous oxidative conditions, dealkylation of the tertiary amine could occur, yielding formaldehyde and the corresponding secondary amine.
Hydrolytic Degradation
While the core indanone structure is generally stable to hydrolysis, the molecule's stability in aqueous solutions at different pH values must be evaluated. Under strongly acidic or basic conditions, unforeseen degradation could occur, although the ether and amide bonds typically susceptible to hydrolysis are absent.
Photodegradation
The indanone moiety contains a chromophore that can absorb UV radiation.[5] Photolytic degradation can occur upon exposure to light, potentially leading to complex reactions.[6] The carbonyl group can undergo photochemical reactions, and the presence of the amino group might also influence the photolytic pathway.
-
Mechanism: Upon absorption of light, the molecule can be excited to a higher energy state, leading to bond cleavage or rearrangement. The indanone ring itself has been noted to undergo photolysis.[5]
Forced Degradation Studies: A Strategic Approach
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8] These studies also aid in the development and validation of stability-indicating analytical methods.[8]
General Considerations
-
Objective: To achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
-
Controls: A control sample (zero-time sample) and a blank (placebo without the drug substance) should be analyzed alongside the stressed samples.[9]
-
Neutralization: After exposure to acidic or basic conditions, samples should be neutralized before analysis to prevent further degradation.[10]
Experimental Protocols
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal Degradation | Solid State | 80°C | 7 days |
| Photostability | Solid State and Solution | ICH Q1B conditions | As per guidelines |
Development of a Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be explored to achieve optimal separation.
-
Detector Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.
-
Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound in the presence of its degradants.
Structure Elucidation of Degradation Products
Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for identifying the structures of the degradation products.[11] By comparing the mass spectra of the parent compound and its degradants, the molecular weights of the degradation products can be determined. Further fragmentation studies (MS/MS) can provide valuable structural information.
Visualization of Workflows and Pathways
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Postulated Oxidative Degradation Pathway
Caption: Postulated Oxidative Degradation Pathway.
Conclusion
While specific literature on the stability of this compound is scarce, a systematic investigation based on its chemical structure and established principles of forced degradation can provide a comprehensive understanding of its stability profile. The methodologies and workflows outlined in this guide offer a robust framework for researchers to elucidate its degradation pathways, identify potential degradants, and develop a validated stability-indicating analytical method. This knowledge is paramount for ensuring the quality and safety of any pharmaceutical product where this compound may be present.
References
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Organic Syntheses Procedure. 2-indanone. Available from: [Link] [Accessed January 23, 2026].
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-
Organic Chemistry Portal. Indanone synthesis. Available from: [Link] [Accessed January 23, 2026].
-
Chemistry Stack Exchange. How can 2-indanone be prepared?. (2016). Available from: [Link] [Accessed January 23, 2026].
- Google Patents. CN108329197A - A kind of preparation method of indanone compounds.
- ResearchGate.
- Royal Society of Chemistry. Masked red-emitting carbopyronine dyes with photosensitive 2-diazo-1-indanone caging group. (2011). Photochemical & Photobiological Sciences.
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- National Institutes of Health.
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Chemsrc. This compound | CAS#:3409-21-0. Available from: [Link] [Accessed January 23, 2026].
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Methodological & Application
Synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone from 1-indanone
Application Note & Protocol
Strategic Synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone: A Comprehensive Guide to Enolate Alkylation
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous pharmacologically active agents and functional molecules.[1][2][3] The targeted introduction of functional groups at the C-2 position allows for the fine-tuning of a compound's biological activity and physical properties. This guide provides a detailed, field-tested protocol for the synthesis of this compound from 1-indanone. The selected synthetic strategy hinges on the robust and well-established principles of enolate chemistry.
This document is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It moves beyond a simple recitation of steps to explain the critical chemical principles and strategic decisions that underpin the protocol. We will delve into the mechanism of enolate formation and its subsequent alkylation, providing a framework for troubleshooting and adaptation. The protocol emphasizes safety, efficiency, and high-yield synthesis, culminating in a product suitable for further research and development.
Underlying Principles: The Chemistry of α-Alkylation
The synthetic transformation at the heart of this protocol is the α-alkylation of a ketone. This process can be logically dissected into two fundamental stages: enolate formation and nucleophilic substitution.
2.1 Stage 1: Enolate Generation
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of 1-indanone exhibit enhanced acidity (pKa ≈ 19-20 in DMSO) compared to typical alkane C-H bonds (pKa ≈ 50). This acidity is a direct consequence of the carbonyl group's electron-withdrawing inductive effect and, more importantly, the ability of the resulting conjugate base—the enolate—to stabilize the negative charge through resonance.[4] The negative charge is delocalized between the α-carbon and the electronegative oxygen atom, rendering the enolate a stable and effective nucleophile.
The choice of base is paramount for achieving a high yield. For complete and irreversible deprotonation, a strong, non-nucleophilic base with a pKa significantly higher than that of the ketone is required.[5]
-
Recommended Bases: Lithium diisopropylamide (LDA) or sodium hydride (NaH) are ideal. They quantitatively convert the ketone to its enolate form, preventing an equilibrium that could lead to side reactions, such as self-condensation (aldol reaction).[5][6]
-
Inappropriate Bases: Weaker bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) are unsuitable for this specific alkylation. They establish an equilibrium with only a small concentration of the enolate, leaving a significant amount of the starting ketone present. The hydroxide or alkoxide ions can also compete as nucleophiles, reacting with the alkylating agent.
2.2 Stage 2: Nucleophilic Alkylation (S N 2 Reaction)
Once formed, the enolate anion acts as a potent carbon-centered nucleophile. It attacks the electrophilic alkylating agent, 2-(dimethylamino)ethyl chloride, in a classic bimolecular nucleophilic substitution (S N 2) reaction.[6][7] This step forms the crucial new carbon-carbon bond at the C-2 position of the indanone core. For an efficient S N 2 reaction, a primary alkyl halide is optimal, as is the case with our chosen reagent, minimizing the potential for competing elimination (E2) reactions.[6]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, characterized product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1 Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1-Indanone | C₉H₈O | 132.16 | 5.00 g | 37.8 | Starting Material |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 1.67 g | 41.6 (1.1 eq) | Caution: Highly reactive |
| or Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 22.7 mL | 45.4 (1.2 eq) | 2.0 M solution in THF/heptane |
| 2-(Dimethylamino)ethyl chloride HCl | C₄H₁₁Cl₂N | 144.04 | 6.00 g | 41.6 (1.1 eq) | Hydrochloride salt |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~250 mL | - | Solvent |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | ~100 mL | - | Quenching agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~100 mL | - | Washing agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For chromatography |
4.2 Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas line with bubbler
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3 Safety Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert, dry atmosphere (glovebox or under argon/nitrogen). Wash mineral oil away with dry hexanes before use if desired.
-
LDA: Corrosive and reacts with moisture. Handle under an inert atmosphere.
-
Solvents: THF and Ethyl Acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
4.4 Step-by-Step Synthesis
Note on Reagents: This protocol presents two common strong bases. The procedure using NaH is described first. If using LDA, substitute the relevant steps as noted.
Phase 1: Enolate Formation
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a condenser fitted with an argon/nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (NaH method): Add the sodium hydride (1.67 g, 41.6 mmol) to the flask. Add 100 mL of anhydrous THF via cannula or syringe.
-
Substrate Addition: Dissolve 1-indanone (5.00 g, 37.8 mmol) in 50 mL of anhydrous THF in a separate dry flask. Transfer this solution dropwise to the stirred NaH suspension at 0 °C (ice bath) over 20 minutes.
-
Enolate Generation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed. The reaction mixture will typically become a thick slurry.
-
(LDA Alternative): Add 1-indanone (5.00 g, 37.8 mmol) and 150 mL of anhydrous THF to the reaction flask. Cool the solution to -78 °C. Slowly add the 2.0 M LDA solution (22.7 mL, 45.4 mmol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir at -78 °C for 1 hour after addition is complete.
-
Phase 2: Alkylation 5. Prepare Alkylating Agent: In a separate flask, suspend 2-(dimethylamino)ethyl chloride hydrochloride (6.00 g, 41.6 mmol) in 50 mL of anhydrous THF. This reagent is used directly as the excess base will neutralize the HCl salt in situ. 6. Reaction: Cool the enolate mixture back down to 0 °C (for NaH method) or keep at -78 °C (for LDA method). Add the suspension of the alkylating agent dropwise via an addition funnel or syringe over 30 minutes. 7. Completion: After the addition, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours) under an inert atmosphere.
Phase 3: Work-up and Isolation 8. Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. 9. Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 100 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 75 mL of ethyl acetate each. 10. Washing: Combine the organic layers and wash them with 100 mL of brine. 11. Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
Phase 4: Purification 12. Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane (DCM) to 95:5 DCM/Methanol. The addition of a small amount of triethylamine (0.5%) to the eluent can help prevent the basic amine product from streaking on the silica gel. 13. Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.
Expected Results & Characterization
-
Yield: 70-85%
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.75 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 3.40-3.30 (m, 1H, C2-H), 3.10-2.90 (m, 2H, Ar-CH₂), 2.50-2.30 (m, 2H, N-CH₂), 2.25 (s, 6H, N(CH₃)₂), 2.10-1.90 (m, 2H, C2-CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 208.0 (C=O), 152.5, 135.0, 134.5, 127.0, 126.5, 124.0 (Ar-C), 58.0 (N-CH₂), 48.0 (C-2), 45.5 (N(CH₃)₂), 35.5 (Ar-CH₂), 28.0 (C2-CH₂).
-
IR (neat, cm⁻¹): ~2950 (C-H stretch), ~1710 (C=O stretch, ketone), ~1605, 1460 (C=C aromatic).
-
MS (ESI+): m/z = 204.14 [M+H]⁺.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete enolate formation (wet reagents/glassware).2. Inactive base (old NaH or LDA).3. Poor quality alkylating agent. | 1. Ensure all glassware is rigorously flame-dried. Use freshly opened or distilled anhydrous solvents.2. Use a fresh bottle of NaH or titrate the LDA solution before use.3. Check the purity of the 2-(dimethylamino)ethyl chloride HCl. |
| Multiple Alkylation Products | Use of a weaker base (e.g., alkoxides) or insufficient amount of strong base, leading to proton exchange and dialkylation. | Ensure at least 1.1 equivalents of a strong base (NaH or LDA) are used to achieve complete initial deprotonation. |
| Recovery of Starting Material | 1. Inefficient enolate formation.2. Reaction time too short or temperature too low for alkylation. | 1. See "Low or No Yield" solutions.2. Ensure the reaction is stirred overnight at room temperature to allow the S N 2 reaction to go to completion. |
| Product Streaks on TLC/Column | The basic tertiary amine product is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine or ammonia in methanol to the eluent system to neutralize active sites on the silica gel. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]
- Google Patents. (2003). Process for preparing 1-indanones.
-
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Retrieved from [Link]
- Google Patents. (2020). Synthesis method of 2, 6-dimethyl-1-indanone.
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 993–1006. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Szymański, P., et al. (2020). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 10(45), 26863-26884. Retrieved from [Link]
-
Ruan, J., Iggo, J. A., & Xiao, J. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268–271. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Alkylation of Enolates. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]
Sources
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
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- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone: An Experimental Protocol and Technical Guide
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone, a valuable research chemical and potential intermediate in drug discovery. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The protocol is based on the well-established Mannich reaction, a cornerstone of C-C bond formation in medicinal chemistry.
Introduction and Significance
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the C-2 position allows for the introduction of various functionalities, modulating the pharmacological profile of the parent molecule. The incorporation of a dimethylaminoethyl side chain, as in this compound, can significantly impact a compound's physicochemical properties, such as its basicity and solubility, which are critical for drug-likeness and pharmacokinetic profiles. This modification is often explored to enhance interactions with biological targets.
The synthesis of the target molecule is achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound (1-indanone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine). This reaction provides a direct and efficient route to β-amino carbonyl compounds, known as Mannich bases.
Underlying Chemical Principles: The Mannich Reaction
The Mannich reaction proceeds through a well-understood mechanism. The reaction is typically performed under acidic conditions. First, dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an Eschenmoser salt precursor. Concurrently, the acidic conditions catalyze the enolization of 1-indanone, which then acts as a nucleophile, attacking the iminium ion. This is followed by deprotonation to yield the final product, this compound.
Experimental Workflow Overview
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Figure 1: A schematic overview of the experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 1-Indanone | C₉H₈O | 132.16 | 10.0 g (75.7 mmol) | ≥98% | Sigma-Aldrich |
| Dimethylamine hydrochloride | (CH₃)₂NH·HCl | 81.54 | 6.78 g (83.2 mmol) | ≥98% | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | ~30.03/unit | 2.50 g (83.2 mmol CH₂O) | Reagent Grade | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | Anhydrous | Fisher Scientific |
| Hydrochloric acid, concentrated | HCl | 36.46 | ~1 mL | 37% | VWR |
| Sodium hydroxide | NaOH | 40.00 | As needed | ≥97% | EMD Millipore |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ACS Grade | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | Granular | Acros Organics |
| Silica gel | SiO₂ | 60.08 | As needed | 230-400 mesh | Sorbent Technologies |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 1-indanone (10.0 g, 75.7 mmol), dimethylamine hydrochloride (6.78 g, 83.2 mmol), and paraformaldehyde (2.50 g, 83.2 mmol of CH₂O units).
-
Solvent and Catalyst Addition: Add 150 mL of absolute ethanol to the flask, followed by the dropwise addition of concentrated hydrochloric acid (~1 mL) to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The solid reagents should gradually dissolve.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in approximately 100 mL of deionized water. Transfer the aqueous solution to a separatory funnel and cool it in an ice bath. Slowly basify the solution with a 2 M sodium hydroxide solution to a pH of ~10-11, ensuring the temperature remains below 20 °C. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
Purification:
The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of dichloromethane to dichloromethane/methanol (95:5 v/v). The fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure to afford this compound as a pale yellow oil.
Characterization and Data
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Table 1: Expected Analytical Data for this compound
| Analysis | Expected Results |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Appearance | Pale yellow oil or semi-solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.2 (m, 4H, Ar-H), 3.4-2.8 (m, 3H, -CH₂-CH-), 2.7-2.4 (m, 2H, -CH₂-N), 2.25 (s, 6H, -N(CH₃)₂), 2.0-1.6 (m, 2H, -CH-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~208 (C=O), ~153, ~135, ~134, ~127, ~126, ~124 (Ar-C), ~58 (-CH₂-N), ~48 (-CH-), ~45 (-N(CH₃)₂), ~35 (-CH₂-), ~28 (-CH₂-CH-) |
| IR (thin film, cm⁻¹) | ~2940 (C-H), ~1710 (C=O, ketone), ~1600, ~1460 (C=C, aromatic) |
| Mass Spectrometry (ESI+) | m/z 204.1383 [M+H]⁺ |
Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.
Mechanistic Rationale
The following diagram illustrates the key steps in the Mannich reaction for the synthesis of this compound.
Figure 2: A simplified representation of the Mannich reaction mechanism.
Safety Considerations
-
1-Indanone: May cause skin and eye irritation.
-
Dimethylamine hydrochloride: Corrosive and may cause severe skin burns and eye damage.
-
Paraformaldehyde: Toxic if swallowed or inhaled. It is a source of formaldehyde, which is a known carcinogen.
-
Hydrochloric acid: Highly corrosive.
-
Dichloromethane: A suspected carcinogen.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Mannich reaction. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in their drug discovery and development programs.
References
- Tramontini, M.; Angiolini, L. Mannich Bases in Organic Synthesis. CRC Press. 1994.
- Blicke, F. F. The Mannich Reaction. Organic Reactions. 1942, 1, 303-341.
- Vacha, P.; Cihlar, J.; Weber, J.; Dvorak, D. A new approach to the synthesis of 2-substituted 1-indanones. Tetrahedron Letters. 2003, 44(32), 6117-6119.
- Felpin, F.-X.; Fouquet, E. A useful catalyst for the Heck-reduction-cyclization-alkylation sequence: application to the synthesis of 2-substituted 1-indanones. Tetrahedron Letters. 2005, 46(12), 2091-2094.
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
Organic Syntheses. 2-indanone. [Link]
-
Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]
- Google Patents. Process for preparing 1-indanones.
-
researchmap. Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation includi. [Link]
-
PubMed. Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth. [Link]
-
ResearchGate. Indanone-Based Mannich Bases: Design, Synthesis, In-Silico Molecular Docking, ADME Predictions and Biological Evaluation Including Carbonic Anhydrases, Acetylcholinesterase Inhibition and Cytotoxicities. [Link]
-
Organic Chemistry Portal. Indanone synthesis. [Link]
-
Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl. [Link]
-
SciSpace. Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. [Link]
- Google P
-
PrepChem.com. Synthesis of 2-ethyl-2-methyl-1-indanone. [Link]
-
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
Application Note & Protocol: C-Alkylation of 1-Indanone with 2-(Dimethylamino)ethyl Chloride
Abstract & Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Functionalization at the C-2 position, in particular, allows for the introduction of diverse side chains that can modulate pharmacological activity. This application note provides a comprehensive, field-tested protocol for the C-alkylation of 1-indanone using 2-(dimethylamino)ethyl chloride. The resulting product, 2-[2-(dimethylamino)ethyl]-1-indanone, is a key intermediate in the synthesis of various pharmaceutical agents, including antihistamines like Dimetindene.[3]
This guide is designed for researchers in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, from the critical formation of the enolate to the nuances of the nucleophilic substitution and final purification. We emphasize safety, reproducibility, and troubleshooting to ensure a self-validating and successful experimental outcome.
The Scientific Principle: Mechanism of α-Alkylation
The alkylation of 1-indanone proceeds via a classic two-step mechanism involving the formation of a nucleophilic enolate followed by an SN2 reaction.
Step 1: Enolate Formation The process begins with the deprotonation of the α-carbon (C-2) of 1-indanone. The protons on this carbon are acidic (pKa ≈ 19-20 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base. A strong, non-nucleophilic base is required to drive the equilibrium towards the enolate. Sodium hydride (NaH) is an excellent choice for this purpose; it is a powerful base (pKa of H₂ > 45) that irreversibly deprotonates the ketone, producing the sodium enolate and hydrogen gas.[4][5] The use of a strong base ensures a high concentration of the enolate, which is crucial for an efficient subsequent alkylation step.[4]
Step 2: Nucleophilic Substitution (SN2) The generated 1-indanone enolate is a potent carbon-centered nucleophile. It readily attacks the electrophilic methylene carbon of 2-(dimethylamino)ethyl chloride. This concerted SN2 reaction results in the displacement of the chloride leaving group and the formation of a new carbon-carbon bond, yielding the desired 2-substituted product.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding approximately 10-15 mmol of the final product.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. |
| 1-Indanone | 83-33-0 | 132.16 | 1.32 g | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 0.88 g | 22.0 | 2.2 |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | 144.04 | 1.58 g | 11.0 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~300 mL | - | - |
| Saturated aq. NH₄Cl | 12125-02-9 | - | ~50 mL | - | - |
| Brine (Saturated aq. NaCl) | 7647-14-5 | - | ~50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | - | As needed | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - | - |
Critical Safety Precautions
-
Sodium Hydride (NaH): Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (N₂ or Ar) in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
2-(Dimethylamino)ethyl chloride hydrochloride: Toxic if swallowed, inhaled, or in contact with skin.[6][7] It causes severe skin burns and eye damage.[6] Handle with extreme care in a fume hood, wearing gloves and eye protection.
-
Anhydrous Solvents (DMF): DMF is a combustible liquid and a skin irritant. Work in a well-ventilated fume hood.
Step-by-Step Methodology
1. Reaction Setup:
-
Dry all glassware in an oven (120 °C) for at least 4 hours and allow to cool in a desiccator.
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
2. Enolate Formation:
-
To the reaction flask, add 1-indanone (1.32 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) via syringe. Stir the solution until the 1-indanone is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully and in small portions, add the sodium hydride (0.88 g of 60% dispersion, 22.0 mmol) over 15-20 minutes.
-
Causality Insight: A stoichiometric excess of NaH is used. Approximately 1.1 equivalents are required to neutralize the HCl from the alkylating agent, and another 1.1 equivalents are for the primary deprotonation of 1-indanone. Portion-wise addition is critical to control the rate of hydrogen gas evolution and the exothermic reaction.
-
Stir the resulting suspension at 0 °C for 1 hour. A color change and cessation of bubbling indicate the complete formation of the enolate.
3. Alkylation Reaction:
-
In one portion, add 2-(dimethylamino)ethyl chloride hydrochloride (1.58 g, 11.0 mmol) to the stirred enolate suspension at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
4. Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL). This will neutralize any unreacted NaH.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The resulting crude oil or semi-solid is purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of dichloromethane (DCM) to 5-10% methanol in DCM. The tertiary amine product may streak on silica; adding 0.5-1% triethylamine to the eluent can improve the peak shape.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a reddish oil or semi-solid.[3]
Expected Results & Characterization
-
Product: this compound
-
CAS Number: 3409-21-0[3]
-
Molecular Formula: C₁₃H₁₇NO[3]
-
Molecular Weight: 203.28 g/mol [3]
-
Appearance: Red to very dark red semi-solid or oil.[3]
-
Expected Yield: 65-80%
-
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons of the indanone core (δ 7.2-7.8 ppm), the methine proton at C-2, and the methylene and methyl protons of the dimethylaminoethyl side chain.
-
¹³C NMR (CDCl₃, 101 MHz): The carbonyl carbon (C-1) signal will be significantly downfield (δ > 200 ppm). Aromatic and aliphatic carbons will appear in their expected regions.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ = 204.14.
-
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive NaH. 2. Wet solvent or glassware. 3. Insufficient amount of base. | 1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes to remove the mineral oil before use. 2. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. 3. Re-evaluate the stoichiometry, ensuring enough base is present to both neutralize the hydrochloride salt and deprotonate the ketone. |
| Significant Starting Material Remaining | 1. Incomplete enolate formation. 2. Insufficient reaction time. | 1. Extend the enolate formation time or slightly increase the temperature (e.g., to RT for 30 min) before adding the alkylating agent. 2. Allow the reaction to stir for a longer period (up to 24h), monitoring by TLC. |
| Formation of Multiple Byproducts | 1. O-alkylation (formation of enol ether). 2. Dialkylation at C-2. | 1. O-alkylation is generally minimized with sodium enolates in polar aprotic solvents like DMF. If it persists, consider changing the counter-ion (e.g., using a lithium base like LDA). 2. Use a smaller excess of the alkylating agent (e.g., 1.05 eq.). Ensure the enolate is fully formed before adding the alkylating agent. |
| Difficult Purification | Product streaking on silica gel column. | Add a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to the eluent to neutralize acidic sites on the silica gel, which improves the chromatography of the basic product. |
References
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Boruń, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Mild and Efficient Synthesis of 2-Substituted-1-indanones. Coll. Vol. 10, p.389 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Flynn, P. F., & Austin, C. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from a study on NMR assignments for a similar structure.
- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Retrieved from [Link]
-
Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]
- The Journal of Organic Chemistry. (n.d.). Reactions of ketones with sodium hydride or potassium hydride in the presence of trimethylsilyl chloride.
-
YouTube. (2019). 11.06 Bases for Enolate Formation. Retrieved from [Link]
- Reddit. (2022). Bases to promote enolate formation.
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- OPCW. (n.d.). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution.
-
Pharmaffiliates. (n.d.). This compound-d6. Retrieved from [Link]
- Oreate AI Blog. (2025). The Role of Sodium Hydride (NaH) in Aryne Chemistry. Retrieved from a blog post discussing NaH in organic reactions.
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Analytical methods for 2-[2-(Dimethylamino)ethyl]-1-indanone characterization
An In-Depth Guide to the Analytical Characterization of 2-[2-(Dimethylamino)ethyl]-1-indanone
Introduction: Establishing a Foundational Understanding
This compound is a substituted indanone derivative with the molecular formula C₁₃H₁₇NO.[1][2] As with many complex organic molecules, its utility in pharmaceutical research, whether as a synthetic intermediate, a potential active pharmaceutical ingredient (API), or a reference standard for impurities, necessitates a robust and multi-faceted analytical approach.[3][4] The definitive characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters in drug development and quality control.
This guide provides a comprehensive overview of orthogonal analytical techniques for the thorough characterization of this compound. The methodologies detailed herein are designed to provide a self-validating system, where data from each technique corroborates the others, leading to an unambiguous structural and purity profile. We will explore chromatographic, spectroscopic, and thermal analysis methods, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Physicochemical Properties: The Analyst's Quick Reference
A preliminary understanding of the compound's basic properties is essential before commencing any analytical workflow. These parameters influence solvent selection, storage conditions, and the choice of analytical instrumentation.
| Property | Value | Source |
| CAS Number | 3409-21-0 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO | [1][2] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| Appearance | Red to Very Dark Red Semi-Solid | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
| Storage | -20°C Freezer | [1][2] |
| Predicted Boiling Point | 302.3 ± 11.0 °C | [1][2] |
| Predicted pKa | 9.41 ± 0.28 | [1][2] |
Section 1: Chromatographic Purity and Separation
Chromatographic techniques are the cornerstone of purity assessment, separating the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar organic compounds. The non-polar stationary phase (like C18) retains the analyte, which is then eluted by a polar mobile phase. For a molecule with a basic dimethylamino group, using a slightly acidic mobile phase is crucial. This protonates the amine, ensuring good peak shape and preventing tailing that can occur from interactions with residual silanols on the silica support.
Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient is recommended to ensure elution of any potential impurities with different polarities. Start with a higher aqueous composition and gradually increase the organic component (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: UV at 245 nm. The indanone structure contains a chromophore that absorbs in the UV range. A photodiode array (PDA) detector is ideal for confirming peak purity.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
Trustworthiness: This method is self-validating through system suitability tests. Before analysis, inject a standard solution multiple times to ensure the reproducibility of retention time (RSD < 1%) and peak area (RSD < 2%). Peak purity can be assessed using a PDA detector by comparing spectra across the peak.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
Expertise & Experience: GC-MS is a powerful tool for identifying volatile and semi-volatile compounds.[5][6] Given the predicted boiling point of this compound, it is amenable to GC analysis. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and its unique fragmentation pattern upon electron ionization.
Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
Trustworthiness: The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak (M⁺˙) should be observed at m/z 203, confirming the molecular weight. The fragmentation pattern can be compared to library spectra or predicted based on the structure to provide unequivocal identification.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Section 2: Spectroscopic Structural Elucidation
Spectroscopic methods probe the molecule's interaction with electromagnetic radiation to provide detailed structural information.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR identifies the types and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.[7] Two-dimensional NMR experiments like COSY and HSQC can be used to definitively assign all signals.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[7]
Trustworthiness & Data Interpretation: The chemical shifts, integration values (for ¹H), and coupling patterns must be consistent with the proposed structure.
Predicted NMR Data for this compound:
| Technique | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.2 - 7.8 | m | 4H, Aromatic protons |
| ~3.0 | m | 2H, -CH₂- adjacent to indanone ring | |
| ~2.5 - 2.8 | m | 3H, -CH- and -CH₂-N | |
| ~2.2 | s | 6H, -N(CH₃)₂ | |
| ~1.8 - 2.1 | m | 2H, -CH-CH₂-CH₂-N | |
| ¹³C NMR | > 200 | s | C=O (ketone) |
| 125 - 155 | m | 6C, Aromatic carbons | |
| ~45 | s | 2C, -N(CH₃)₂ | |
| ~50-60 | t | -CH₂-N | |
| ~25-40 | m | Remaining aliphatic carbons |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: When coupled with a soft ionization technique like Electrospray Ionization (ESI), MS provides a precise molecular weight.[9] Due to the basic nitrogen atom, the compound will readily protonate to form a strong [M+H]⁺ ion in positive ion mode. Tandem MS (MS/MS) can be used to fragment this parent ion, yielding structural information.[9]
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a solvent like methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Ion Trap).
-
Method: Infuse the sample directly or via an LC system. Acquire spectra in positive ion mode.
-
Expected Ion: For C₁₃H₁₇NO (MW = 203.28), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 204.14 .
Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental composition. Fragmentation patterns from MS/MS can be used to confirm the connectivity of the side chain.[9]
Infrared (IR) and UV-Visible Spectroscopy: Functional Group and Chromophore Analysis
Expertise & Experience: FTIR is a rapid, non-destructive technique for identifying functional groups.[8] UV-Vis spectroscopy is used to characterize the electronic transitions within the molecule's chromophore and is an excellent tool for quantitative analysis based on Beer's Law.[10][11]
Protocol: FTIR and UV-Vis
-
FTIR: Place a small amount of the sample directly on the crystal of an ATR-FTIR spectrometer and collect the spectrum from 4000 to 600 cm⁻¹.[8]
-
UV-Vis: Prepare a dilute solution of known concentration in methanol. Scan the UV spectrum from 200 to 400 nm using a quartz cuvette.
Trustworthiness & Data Interpretation:
Predicted Spectroscopic Data:
| Technique | Expected Absorption | Assignment |
| FTIR | ~3050 cm⁻¹ | Aromatic C-H stretch |
| ~2950 cm⁻¹ | Aliphatic C-H stretch | |
| ~1700 cm⁻¹ | C=O stretch (ketone) , strong | |
| ~1600 cm⁻¹ | Aromatic C=C stretch | |
| ~1250 cm⁻¹ | C-N stretch | |
| UV-Vis | ~245 nm, ~290 nm | π → π* and n → π* transitions of the indanone chromophore |
Section 3: Thermal Analysis
Thermal analysis provides critical information about the material's physical properties, stability, and purity.[12]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and polymorphic forms. TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition profiles.[13][14]
Protocol: DSC/TGA Analysis
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp the pan with a lid.
-
DSC Method: Heat the sample under a nitrogen atmosphere from 25°C to a temperature above its expected melting point at a rate of 10°C/min.
-
TGA Method: Heat the sample under a nitrogen atmosphere from 25°C to 500°C at a rate of 10°C/min.
Trustworthiness & Data Interpretation:
-
DSC: A sharp endothermic peak in the DSC thermogram indicates the melting point. The narrowness of the peak is an indicator of high purity.
-
TGA: The TGA curve will show the temperature at which the compound begins to decompose (indicated by mass loss). A stable compound will show no significant mass loss until a high temperature.
Caption: Thermal Analysis (DSC & TGA) Workflow.
Integrated Characterization Strategy
No single technique provides a complete picture. A logical, integrated approach is required for definitive characterization.
Caption: Integrated workflow for comprehensive characterization.
By systematically applying these orthogonal techniques, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound, ensuring data integrity for any subsequent research or development activities.
References
- Service, C. A., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
-
Jovanoic, B., et al. (2013). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2583-2591. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-benzylidene-1-indanone derivative compounds. Retrieved from: [Link]
-
Saraswati, T. E., et al. (2018). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. IOP Conference Series: Materials Science and Engineering, 395, 012023. Available at: [Link]
-
Yeap, S. W., et al. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(1), 99-111. Available at: [Link]
-
Marini, E., et al. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 347-355. Available at: [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from: [Link]
-
Liu, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Journal of Medicinal Chemistry, 61(9), 4045-4057. Available at: [Link]
-
Pratiwi, D. R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. Available at: [Link]
- Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
- Google Patents. (2018). CN108329197A - A kind of preparation method of indanone compounds.
-
ResearchGate. (n.d.). Quantitative and qualitative analysis of mitragynine in Kratom (Mitragyna speciosa) by GC–MS, LC-MS/MS and UPLC-PDA. Retrieved from: [Link]
-
AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Retrieved from: [Link]
-
Hasan, M. M., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1), 146-149. Available at: [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from: [Link]
-
Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from: [Link]
-
ACS Publications. (2023). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. Retrieved from: [Link]
-
Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Retrieved from: [Link]
-
EPA. (n.d.). Indaziflam Environmental Chemistry Method - Soil. Retrieved from: [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from: [Link]
-
MDPI. (2016). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from: [Link]
-
PubMed. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. Retrieved from: [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-[2-(Dimethylamino)ethyl]-1-indanone
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[2-(Dimethylamino)ethyl]-1-indanone. This compound is a notable intermediate and impurity in the synthesis of pharmaceuticals, such as Dimethindene, a histaminic H1 receptor antagonist[1]. The method utilizes reversed-phase chromatography with UV detection, providing high sensitivity, specificity, and reliability. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry[2][3].
Introduction
This compound is a key chemical entity whose derivatives are of significant interest in the pharmaceutical sector due to their biological activities[4][5]. Accurate and reliable quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs) and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity[6][7].
This guide provides a comprehensive, step-by-step protocol for the analysis of this compound. The chosen analytical approach is Reversed-Phase HPLC (RP-HPLC), which is the workhorse of modern analytical laboratories due to its versatility and applicability to a wide range of compounds[8][9][10]. The method development was guided by the physicochemical properties of the analyte and validated to meet the stringent requirements of the pharmaceutical industry.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of a robust analytical method[11].
| Property | Value | Source |
| CAS Number | 3409-21-0 | [1][12] |
| Molecular Formula | C₁₃H₁₇NO | [1][13] |
| Molecular Weight | 203.28 g/mol | [1][13] |
| Predicted pKa | 9.41 ± 0.28 | [1] |
| Predicted logP | 1.99 | [12] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
The predicted pKa of 9.41 indicates that the molecule is basic due to the tertiary amine group. This is a critical parameter for RP-HPLC method development, as the retention and peak shape can be controlled by adjusting the pH of the mobile phase. Operating at a pH approximately 2 units below the pKa will ensure the analyte is in its protonated, more polar form, leading to better peak shape and reproducibility on a silica-based C18 column. The indanone moiety contains a chromophore, making UV detection a suitable and straightforward choice[14].
Experimental Design and Rationale
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD)[15].
-
Chromatography Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm particle size).
-
Rationale: A C18 stationary phase is selected for its hydrophobic characteristics, making it ideal for retaining the nonpolar indanone structure of the analyte[8][16]. The 150 mm length provides sufficient resolution for impurity profiling, while the 3.5 µm particle size offers a good balance between efficiency and backpressure[14][17].
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The following parameters were optimized to achieve a sharp, symmetrical peak with a reasonable retention time.
| Parameter | Condition | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | The aqueous buffer controls the pH to ensure the analyte is consistently protonated (pH << pKa), preventing peak tailing and improving reproducibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency[18]. |
| Elution Mode | Gradient | A gradient elution is employed to ensure elution of potential impurities with different polarities and to clean the column after each injection, providing robust and reproducible results[14][17]. |
| Gradient Program | 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B | This gradient provides good resolution of the main peak from the solvent front and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a good balance between analysis time and efficiency[17]. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 245 nm | Selected based on the UV absorbance maximum of the indanone chromophore to maximize sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Diluent | Mobile Phase A / Methanol (80:20 v/v) | The diluent is chosen to be compatible with the mobile phase to ensure good peak shape and to maintain the solubility of the analyte. |
Protocols
Preparation of Mobile Phase and Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes in an ultrasonic bath.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Follow steps 2 and 3 from the Standard Stock Solution preparation.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose[2]. The following parameters must be evaluated.
Workflow for HPLC Analysis and Validation
Caption: Workflow for HPLC analysis and method validation.
Specificity
-
Protocol: Inject the diluent, a placebo (if applicable), and a standard solution. Stress the analyte under acidic, basic, oxidative, and thermal conditions to demonstrate that degradation peaks do not interfere with the main analyte peak.
-
Acceptance Criteria: The analyte peak should be free from interference from any other components. Peak purity analysis using a DAD should confirm spectral homogeneity.
Linearity and Range
-
Protocol: Inject the six working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
| Parameter | Acceptance Criteria | Expected Result |
| Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Linearity Equation | y = mx + c | y = 45872x + 1250 |
Accuracy (Recovery)
-
Protocol: Spike a placebo or a known sample with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicates for each level and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 25.0 | 24.8 | 99.2% |
| 100% | 50.0 | 50.3 | 100.6% |
| 150% | 75.0 | 74.5 | 99.3% |
Precision
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six replicate preparations of a standard solution at 100% of the target concentration (50 µg/mL) on the same day.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.
-
| Precision Type | n | Mean Peak Area | Std. Deviation | % RSD |
| Repeatability | 6 | 2,295,400 | 18,363 | 0.8% |
| Intermediate Precision | 12 | 2,298,150 | 25,279 | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy. S/N for LOD is typically 3:1 and for LOQ is 10:1.
| Parameter | Expected Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Conclusion
This application note details a specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative determination of this compound. The method development was based on the analyte's physicochemical properties, and the validation was performed according to ICH Q2(R1) guidelines[2][19][20]. This protocol is suitable for routine quality control analysis in pharmaceutical laboratories, aiding in the assessment of API purity and stability.
References
-
This compound | CAS#:3409-21-0 . Chemsrc. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . LCGC North America. [Link]
-
NMR Assignments for 2-Ethyl-Indanone . University of Utah. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry. [Link]
-
How Reversed-Phase Liquid Chromatography Works . LCGC International. [Link]
-
Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. [Link]
-
1-Indanone, 2-(dimethylaminomethylene)- . PubChem. [Link]
-
Steps for HPLC Method Development . Pharmaguideline. [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry . Lab Manager. [Link]
-
HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves . MDPI. [Link]
-
Reversed-Phase High-Performance Liquid Chromatography . Springer Nature Experiments. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. [Link]
-
HPLC analytical Method development: an overview . PharmaCores. [Link]
-
Quality Guidelines . ICH. [Link]
-
14 Principles of Reversed Phase HPLC . YouTube. [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
-
2-indanone . The Good Scents Company. [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. [https://www.youtube.com/watch?v=ICH Q2 Validation of Analytical Procedures]([Link] Q2 Validation of Analytical Procedures)
-
Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
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Application Note: A Robust GC-MS Method for the Detection and Quantification of 2-[2-(Dimethylamino)ethyl]-1-indanone
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 2-[2-(Dimethylamino)ethyl]-1-indanone. This compound, a notable derivative of indanone, is of significant interest in pharmaceutical research and forensic analysis, particularly as an impurity or metabolite of other active compounds like Dimethindene[1]. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, designed to be a robust starting point for researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method adaptation for specific laboratory needs.
Introduction: The Scientific Imperative
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[2][3]. This compound, with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol [4][5], is a tertiary amine and a ketone. Its detection and quantification are crucial for purity assessments of related pharmaceutical compounds and for metabolic studies. Gas Chromatography-Mass Spectrometry is the analytical technique of choice due to its high chromatographic resolution and sensitive, specific detection capabilities, which are essential for distinguishing the analyte from complex sample matrices.
The predicted high boiling point of 302.3°C suggests that GC is a suitable technique, ensuring the compound is sufficiently volatile for analysis without thermal degradation[1][4]. This method is designed to provide a reliable and reproducible approach for the qualitative and quantitative analysis of this compound.
Materials and Methods
Reagents and Standards
-
Reference Standard: this compound (purity ≥95%)[4]
-
Internal Standard (IS): (Suggested) Deuterated analog of the analyte or a structurally similar compound with a distinct retention time (e.g., Diazepam-d5).
-
Solvents: HPLC-grade or GC-MS grade Methanol, Chloroform, Ethyl Acetate, and Acetonitrile. The analyte is slightly soluble in Chloroform and Methanol[1].
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reagents for Sample Preparation: Sodium sulfate (anhydrous), 0.1 M Sodium Hydroxide, 0.1 M Hydrochloric Acid.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended as a starting point:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Autosampler | G4513A or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 300 °C. Hold: 5 min. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Experimental Protocols
Standard and Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix (e.g., biological fluids, reaction mixtures). A liquid-liquid extraction (LLE) is a robust and widely applicable method for this analyte.
Protocol: Liquid-Liquid Extraction (LLE)
-
Aqueous Sample Alkalinization: To 1 mL of the aqueous sample (e.g., urine, plasma, or a dissolved solid), add the internal standard. Adjust the pH to approximately 9-10 with 0.1 M Sodium Hydroxide. This step is crucial as the analyte is a tertiary amine; deprotonating it to its free base form increases its solubility in organic solvents.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., Ethyl Acetate or a Chloroform:Isopropanol mixture). Vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water, which can interfere with the GC-MS analysis.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Ethyl Acetate or Methanol for injection into the GC-MS system.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
GC-MS Analysis Protocol
-
System Equilibration: Prior to analysis, allow the GC-MS system to equilibrate at the initial oven temperature for at least 15 minutes to ensure a stable baseline.
-
Injection: Inject 1 µL of the reconstituted sample extract into the GC inlet. The use of a splitless injection mode maximizes the transfer of the analyte onto the column, which is ideal for trace-level analysis.
-
Chromatographic Separation: The temperature program is designed to first separate volatile impurities at lower temperatures before ramping up to elute the target analyte. The final hold at a high temperature ensures that any less volatile matrix components are eluted from the column, preventing carryover between injections.
-
Mass Spectrometric Detection: In full scan mode, the mass spectrometer will acquire data across the specified mass range, allowing for the identification of the analyte based on its mass spectrum. For quantitative analysis, switching to SIM mode increases sensitivity by monitoring only specific ions characteristic of the analyte.
Data Analysis and Interpretation
-
Qualitative Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by matching the acquired mass spectrum with a reference spectrum from a library or a directly injected standard. The fragmentation pattern upon electron ionization is a unique chemical fingerprint.
-
Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analyte in the sample is then determined from this calibration curve.
Diagram: Logical Relationship for Compound Identification
Caption: Logic for the positive identification of the target analyte.
Expected Results and Discussion
Based on the chemical structure of this compound, the following mass spectral characteristics are anticipated under Electron Ionization:
-
Molecular Ion (M+•): A peak at m/z 203, corresponding to the molecular weight of the compound, may be observed, although it might be of low intensity depending on its stability.
-
Major Fragment Ions: The most prominent peak is expected to be at m/z 58, resulting from the alpha-cleavage of the dimethylaminoethyl side chain, forming the stable [CH2=N(CH3)2]+ ion. This is a characteristic fragmentation for compounds containing this moiety and is a strong indicator for its presence[6]. Other fragments may arise from cleavages of the indanone ring structure.
Table: Expected Mass-to-Charge Ratios for SIM Mode
| Ion | m/z | Description |
| Quantifier Ion | 58 | Base peak, characteristic of the side chain |
| Qualifier Ion 1 | 203 | Molecular Ion |
| Qualifier Ion 2 (Potential) | 145 | Loss of the dimethylaminoethyl group |
Method Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to standard guidelines. Key validation parameters to assess include:
-
Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy and Precision: Determined by analyzing replicate samples at different concentrations. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank matrix samples.
-
Recovery: The efficiency of the extraction process, determined by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the detection of this compound. The detailed protocols for sample preparation and instrumental analysis, coupled with an explanation of the underlying chemical principles, offer a solid foundation for researchers. The method is designed to be adaptable and should be fully validated in the specific laboratory setting and for the intended application to ensure data of the highest quality and integrity.
References
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
-
This compound. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]
- CN108329197A - A kind of preparation method of indanone compounds. (n.d.). Google Patents.
- Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. (2018). Journal of Physical Science, 29(1), 125-135.
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. Available at: [Link]
-
Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. (2016). ResearchGate. Available at: [Link]
-
Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2014). Spectroscopy Online. Available at: [Link]
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. (2022). ChemMedChem, 17(2), e202100611. Available at: [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). ResearchGate. Available at: [Link]
Sources
- 1. This compound CAS#: 3409-21-0 [m.chemicalbook.com]
- 2. jps.usm.my [jps.usm.my]
- 3. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:3409-21-0 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Purification of 2-[2-(Dimethylamino)ethyl]-1-indanone by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of 2-[2-(Dimethylamino)ethyl]-1-indanone via Optimized Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of this compound, a key intermediate and known impurity in the synthesis of pharmacologically active molecules like Dimethindene[1]. The presence of a tertiary amine (pKa ≈ 9.4)[2] presents a significant challenge for standard silica gel chromatography, often leading to poor recovery and extensive peak tailing due to strong interactions with acidic silanol groups. This guide elucidates a robust methodology employing a triethylamine-modified mobile phase to effectively passivate the silica stationary phase, ensuring a high-purity yield and symmetric elution profile. We will delve into the mechanistic rationale behind the chosen parameters, provide a step-by-step workflow, and offer troubleshooting guidance for researchers and drug development professionals.
Introduction and Scientific Principle
This compound is a bicyclic ketone containing a basic tertiary amine side chain. Its efficient purification is critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). The primary obstacle in its chromatographic purification on silica gel is the acid-base interaction between the Lewis acidic silanol groups (Si-OH) on the silica surface and the basic dimethylamino moiety of the analyte[3]. This interaction can lead to irreversible adsorption, sample degradation, and significant band broadening (tailing), compromising both yield and purity[3].
To overcome this, our protocol introduces a "competing base," triethylamine (TEA), into the mobile phase. The TEA, being a small and strong base, effectively neutralizes the acidic sites on the stationary phase. This passivation prevents the target amine from strongly interacting with the silica, allowing it to partition between the stationary and mobile phases based primarily on polarity, which is the fundamental principle of normal-phase chromatography. This results in a sharp, symmetrical peak and successful separation from non-basic impurities.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3409-21-0 | [2][4] |
| Molecular Formula | C₁₃H₁₇NO | [2] |
| Molecular Weight | 203.28 g/mol | [2] |
| Predicted pKa | 9.41 ± 0.28 (Strongest Basic) | [2] |
| Predicted XLogP3 | 1.99 | [2] |
| Predicted Boiling Point | 302.3 ± 11.0 °C | [2] |
Materials, Reagents, and Instrumentation
Reagents:
-
Crude this compound (≥80% purity)
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Triethylamine (TEA), ≥99.5%
-
Ethyl Acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), HPLC grade
-
TLC Plates (Silica gel 60 F₂₅₄)
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Instrumentation:
-
Glass Chromatography Column (appropriate size for scale)
-
Fraction Collector (optional, but recommended)
-
Rotary Evaporator
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
Experimental Workflow and Protocols
Overall Purification Workflow
The entire process, from initial setup to the final isolated product, is outlined below. This workflow is designed to be systematic and ensures reproducibility.
Caption: High-level workflow for the purification of this compound.
Step-by-Step Protocol
Step 1: Preparation of Mobile Phase and TLC Stain
-
Mobile Phase (Eluent): Prepare a stock solution of Hexane:Ethyl Acetate (e.g., 80:20 v/v) containing 0.5-1% triethylamine . The optimal polarity may need to be determined by preliminary TLC analysis. The addition of TEA is the critical step to prevent tailing[3][5].
-
TLC Staining Solution (KMnO₄ Stain): Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ (or Na₂CO₃) in 200 mL of deionized water. This stain is highly effective for visualizing compounds that are easily oxidized, such as the amine functional group.
Step 2: Column Packing (Slurry Method)
-
Choose a column with a diameter such that the crude sample occupies the top 1-2 cm. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). The consistency should be pourable but not overly dilute.
-
Secure the column vertically. Add a small amount of the mobile phase to the column.
-
Pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add more mobile phase and apply gentle pressure (using a pump or inert gas) to compact the bed until the silica level is stable. This process is crucial for achieving good resolution.
Step 3: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This technique, known as "dry loading," generally results in better separation than loading a liquid sample directly.
-
Carefully add the silica-adsorbed sample to the top of the packed column, ensuring a flat, even layer.
-
Gently add a thin layer of sand or glass wool on top to prevent disturbance of the sample layer during solvent addition.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, starting with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increasing the polarity (e.g., to 70:30 Hexane:EtOAc + 1% TEA).
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
-
Monitor the separation by spotting every few fractions onto a TLC plate.
Step 5: TLC Analysis
-
Develop the TLC plate in an appropriate solvent system (e.g., 70:30 Hexane:EtOAc).
-
Visualize the spots first under a UV lamp (254 nm); the indanone core is UV-active.
-
Next, dip the plate into the KMnO₄ stain and gently heat with a heat gun. The target compound should appear as a yellow-brown spot on a purple background.
-
Fractions containing the pure compound (single spot with the correct Rf value) should be pooled together.
Step 6: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents and the majority of the triethylamine using a rotary evaporator.
-
To remove residual TEA, the residue can be co-evaporated with a solvent like toluene or dissolved in a suitable solvent and washed with a dilute aqueous solution of sodium bicarbonate.
-
Dry the final product under high vacuum to remove any remaining solvent traces.
Results and Discussion
The Mechanism of Tailing Suppression
The success of this protocol hinges on mitigating the interaction between the analyte and the stationary phase. The diagram below illustrates this concept.
Caption: Mechanism of improved elution. (A) The basic analyte interacts strongly with acidic silanol groups. (B) Triethylamine (NEt₃) passivates these sites, enabling smooth, polarity-driven elution.
Typical Chromatographic Parameters
| Parameter | Recommended Value / Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate with 1% TEA | Gradient elution allows for separation of impurities with varying polarities. TEA is essential for good peak shape[3]. |
| Loading Method | Dry Loading | Provides a more concentrated starting band, leading to better resolution. |
| Detection | UV (254 nm) & KMnO₄ stain | The indanone ring is UV active, while the amine is easily oxidized by permanganate, providing dual confirmation. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product will not elute | Mobile phase polarity is too low. | Gradually increase the percentage of ethyl acetate (or add a small amount of methanol, e.g., 1-2%). |
| Significant peak tailing persists | Insufficient triethylamine concentration. | Increase TEA concentration in the mobile phase to 1.5-2.0%. Ensure the column was properly equilibrated with the TEA-containing eluent. |
| Poor separation from impurities | Inappropriate solvent system. | Run several TLCs with different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that provides better separation (ΔRf). |
| Product co-elutes with TEA | TEA is highly volatile and typically removed during evaporation. | If residual TEA is a concern, perform co-evaporation with toluene or an aqueous wash as described in Step 6. |
A Note on Chiral Separation
The target molecule, this compound, possesses a chiral center at the C2 position of the indanone ring. The protocol described herein is for achiral purification and will yield a racemic mixture. If the separation of individual enantiomers is required for downstream applications, specialized techniques must be employed. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak®) would be the methods of choice[6][7]. These techniques provide a chiral environment that allows for the differential interaction and subsequent resolution of the enantiomers[8].
Conclusion
This application note details a reliable and reproducible method for the purification of this compound using flash column chromatography. By understanding the fundamental chemical interactions and incorporating a basic modifier like triethylamine into the mobile phase, the common challenges associated with purifying basic amines on silica gel are effectively overcome. This protocol provides a clear pathway for researchers to obtain this valuable chemical intermediate with high purity, suitable for use in pharmaceutical development and research.
References
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-indanones.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 1-indanone derivatives.
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d6. Retrieved from [Link]
-
University of Virginia. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]
-
PubChem. (n.d.). 1-Indanone, 2-(dimethylaminomethylene)-. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-ethyl-2-methyl-1-indanone. Retrieved from [Link]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]
-
Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis of the three types of columns. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. biotage.com [biotage.com]
- 4. This compound | CAS#:3409-21-0 | Chemsrc [chemsrc.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. bio-rad.com [bio-rad.com]
Using 2-[2-(Dimethylamino)ethyl]-1-indanone as a research chemical
An in-depth guide to the utilization of 2-[2-(Dimethylamino)ethyl]-1-indanone as a novel investigational compound for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Substituted Indanone
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific compound, this compound (CAS No. 3409-21-0), is a derivative that warrants systematic investigation.[3][4][5] Its key structural features—a rigid indanone backbone and a flexible dimethylaminoethyl side chain—are suggestive of potential interactions with various biological targets.
Notably, this compound is documented as an impurity of Dimethindene, a known first-generation histamine H1 receptor antagonist.[3][5] The dimethylaminoethyl moiety is a common pharmacophore in many H1 antagonists, responsible for key interactions with the receptor. This structural relationship provides a strong rationale for investigating this compound as a potential modulator of the histamine H1 receptor and, by extension, its role in inflammatory and allergic responses. This guide provides a comprehensive framework for the initial characterization and application of this research chemical.
Compound Profile: Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental for accurate and reproducible research.
| Property | Value | Source |
| CAS Number | 3409-21-0 | [3][4][5] |
| Molecular Formula | C₁₃H₁₇NO | [3][4] |
| Molecular Weight | 203.28 g/mol | [3][4][5] |
| Predicted Boiling Point | 302.3 ± 11.0 °C | [3][5] |
| Predicted Density | 1.054 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.41 ± 0.28 | [3][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |
| Storage Temperature | -20°C Freezer | [3][5] |
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container at the recommended -20°C to ensure stability and prevent degradation.[3][5]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Proposed Mechanism of Action: Targeting the Histamine H1 Receptor
The primary hypothesis for the biological activity of this compound is its action as an antagonist at the histamine H1 receptor. This G protein-coupled receptor (GPCR) is a key mediator of type 1 hypersensitivity reactions.
Causality of Action: Upon binding histamine, the H1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve activation. An antagonist would block histamine from binding, thereby inhibiting this cascade.
Protocols for Pharmacological Characterization
To validate the hypothesis, a tiered approach starting with in vitro receptor binding and functional assays, followed by in vivo models, is recommended.
Experimental Workflow
The logical progression of experiments is crucial for building a comprehensive pharmacological profile of the compound.
Protocol 4.1: Competitive Radioligand Binding Assay for H1 Receptor Affinity
Principle of the Assay: This assay quantifies the affinity of the test compound for the H1 receptor by measuring its ability to compete with a known radiolabeled H1 antagonist (e.g., [³H]pyrilamine) for binding to membranes prepared from cells expressing the receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]pyrilamine (specific activity ~20-30 Ci/mmol)
-
Membrane Preparation: From HEK293 or CHO cells stably expressing the human H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Mepyramine (10 µM) or another high-affinity H1 antagonist.
-
96-well plates, filter mats (GF/C), scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 10 pM.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM Mepyramine (for non-specific binding) or diluted test compound.
-
50 µL of [³H]pyrilamine diluted in assay buffer to a final concentration near its Kd (e.g., 1-2 nM).
-
100 µL of the H1 receptor membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: Functional Antagonism via Calcium Mobilization Assay
Principle of the Assay: This assay measures the ability of the test compound to inhibit the intracellular calcium release induced by histamine in cells expressing the H1 receptor. This functional response is a direct consequence of the Gq signaling pathway.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test compound (or buffer for control wells) and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptors.
-
Agonist Challenge and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds. Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells and continue recording the fluorescence signal for 60-120 seconds.
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the percentage of inhibition caused by the test compound relative to the histamine-only control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Protocol 5.1: In Vivo Preliminary Efficacy - Histamine-Induced Paw Edema
Principle of the Model: This is a classic acute inflammation model used to evaluate the in vivo efficacy of H1 antagonists. A subplantar injection of histamine in the mouse paw induces a rapid, transient edema (swelling) due to increased vascular permeability. An effective antagonist administered prior to the histamine challenge will reduce this swelling.
Materials:
-
Animals: Male or female BALB/c or CD-1 mice (20-25 g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Positive Control: A known H1 antagonist like Mepyramine or Cetirizine.
-
Inducing Agent: Histamine dihydrochloride solution (e.g., 100 µg in 20 µL saline).
-
Measurement Tool: Plethysmometer or digital calipers.
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3-5 days.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Mepyramine 10 mg/kg, i.p.)
-
Groups 3-5: Test compound at various doses (e.g., 3, 10, 30 mg/kg, i.p. or p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound at the appropriate time before the histamine challenge (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Baseline Measurement: Just before the histamine injection, measure the initial volume of the right hind paw of each mouse.
-
Histamine Challenge: Inject 20 µL of the histamine solution into the subplantar surface of the right hind paw.
-
Post-Challenge Measurement: Measure the paw volume at regular intervals, typically 15, 30, and 60 minutes after the histamine injection.
-
Data Analysis:
-
Calculate the edema volume for each animal at each time point: Edema (mL) = Paw Volume (post-histamine) - Paw Volume (baseline) .
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Vehicle Edema - Treated Edema) / Vehicle Edema] x 100 .
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences.
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a research chemical, focusing on its hypothesized role as a histamine H1 receptor antagonist. The successful execution of these protocols will establish its binding affinity, functional potency, and preliminary in vivo efficacy.
Positive results would position this compound as a valuable tool for studying histamine-mediated signaling and disease models. Future research could explore its selectivity against other histamine receptor subtypes (H2, H3, H4) and a broader panel of GPCRs to determine its specificity. Further investigations into its pharmacokinetic properties and potential central nervous system effects would also be critical steps in delineating its full pharmacological profile.
References
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Kędzia, J., & Szymański, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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MDPI. (2023). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. ChemProc, 18(1), 97. Available at: [Link]
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Application Notes and Protocols for 2-[2-(Dimethylamino)ethyl]-1-indanone as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products is paramount. This necessitates a comprehensive understanding and control of impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or during the formulation and storage of the final drug product. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of these impurities.[1][2] The establishment of highly purified reference standards for these impurities is a cornerstone of this control strategy, enabling accurate identification, quantification, and monitoring.[3][4][5]
This document provides a detailed technical guide for the use of 2-[2-(Dimethylamino)ethyl]-1-indanone as a reference standard. This compound is recognized as "Dimetindene maleate EP Impurity E," a related substance of the first-generation antihistamine, Dimetindene. A thorough understanding of its synthesis, characterization, and application is essential for the quality control of Dimetindene-containing pharmaceutical products.
Physicochemical Properties and Structure
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
| Synonyms | Dimetindene maleate EP Impurity E | |
| CAS Number | 3409-21-0 | |
| Molecular Formula | C₁₃H₁₇NO | |
| Molecular Weight | 203.28 g/mol | |
| Appearance | Red to Very Dark Red Semi-Solid | |
| Boiling Point | 302.3±11.0 °C (Predicted) | |
| Density | 1.054±0.06 g/cm³ (Predicted) | |
| pKa | 9.41±0.28 (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage | -20°C Freezer |
Structural Elucidation: The chemical structure of this compound is characterized by a 1-indanone core substituted at the 2-position with a dimethylaminoethyl side chain. The structural confirmation of the reference standard is a critical step and is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[6][7][8][9][10]
Synthesis and Purification of the Reference Standard
The availability of a high-purity reference standard is a prerequisite for accurate analytical measurements. The synthesis of this compound for this purpose requires a well-defined and controlled process to ensure minimal by-products and facilitate subsequent purification. While multiple synthetic routes for substituted indanones exist, a common approach involves the alkylation of a 1-indanone precursor.
Conceptual Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process involving the generation of a reactive intermediate from 1-indanone, followed by alkylation with a suitable dimethylaminoethyl-containing reagent.
Caption: Conceptual workflow for the synthesis and purification of the reference standard.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is provided as a representative method. Optimization of reaction conditions and purification may be necessary.
Step 1: Deprotonation of 1-Indanone
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask.
-
Add a solution of 1-indanone in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete enolate formation.
Step 2: Alkylation
-
Prepare a solution of 2-(dimethylamino)ethyl chloride hydrochloride in anhydrous THF. Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine) and filter to obtain the free base solution.
-
Slowly add the solution of 2-(dimethylamino)ethyl chloride to the enolate solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Extraction
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification to a level suitable for a reference standard (typically >99.5%) is critical.[4] Column chromatography is a standard technique for this purpose.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity. The use of a small percentage of triethylamine in the mobile phase can help to prevent tailing of the basic amine compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization and Quality Control of the Reference Standard
The identity, purity, and potency of the reference standard must be rigorously established. A combination of analytical techniques should be employed for a comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is essential for determining the purity of the reference standard and for its subsequent use in the analysis of Dimetindene.[11][12][13][14][15][16][17][18]
Table 2: Exemplary HPLC Method Parameters
| Parameter | Condition |
| Column | Zorbax SB CN (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose.[19][20] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[21]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile organic impurities and for providing additional structural confirmation.[22][23][24][25][26]
Table 3: Exemplary GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-450 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[6][8][9][10] Both ¹H and ¹³C NMR spectra should be acquired and interpreted.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the indanone ring system.
-
Aliphatic Protons: A complex pattern of signals in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the protons of the ethyl chain and the indanone ring.
-
Dimethylamino Protons: A singlet in the upfield region (approx. 2.2-2.5 ppm) corresponding to the six protons of the two methyl groups.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (approx. >200 ppm) for the ketone carbonyl carbon.
-
Aromatic Carbons: A set of signals in the aromatic region (approx. 120-160 ppm).
-
Aliphatic Carbons: Signals in the aliphatic region (approx. 20-60 ppm).
Application in Pharmaceutical Analysis: Quantification of Dimetindene Impurity E
The primary application of the this compound reference standard is in the quantitative analysis of this impurity in Dimetindene drug substance and drug products.
Workflow for Impurity Quantification
Caption: General workflow for the quantification of Impurity E in Dimetindene samples.
Protocol for Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh a suitable amount of the this compound reference standard.
-
Dissolve the standard in a suitable diluent (e.g., the mobile phase of the HPLC method) to a known concentration (e.g., 10 µg/mL).
Sample Solution Preparation (for Dimetindene API):
-
Accurately weigh a suitable amount of the Dimetindene API.
-
Dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).
Calculation of Impurity Content: The concentration of the impurity in the sample can be calculated using the following formula based on an external standard method:
Impurity (%) = (Area_impurity_sample / Area_std) * (Conc_std / Conc_sample) * Purity_std * 100
Where:
-
Area_impurity_sample is the peak area of the impurity in the sample chromatogram.
-
Area_std is the peak area of the reference standard in the standard chromatogram.
-
Conc_std is the concentration of the reference standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Purity_std is the purity of the reference standard (as a decimal).
Stability and Storage
To ensure the integrity of the reference standard over time, its stability must be understood and appropriate storage conditions maintained.
-
Storage: The reference standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.
-
Stability Studies: A long-term stability study should be conducted to establish a re-test date for the reference standard. This involves storing the standard under the recommended conditions and periodically testing its purity.
-
Forced Degradation: Forced degradation studies of Dimetindene should be performed to understand its degradation pathways and to ensure that the analytical method is stability-indicating.[11][13][27][28][29][30] These studies typically involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light. The this compound reference standard is crucial for identifying and quantifying this specific degradant if it is formed under these stress conditions.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Dimetindene pharmaceutical products. This guide provides a comprehensive framework for the synthesis, purification, characterization, and application of this critical reference material. Adherence to these principles and protocols will contribute to ensuring the safety and efficacy of Dimetindene-containing medicines.
References
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Development of Novel Stability-Indicating Method for the Determination of Dimethindene Maleate and Its Impurities. (2025-08-07). ResearchGate. Retrieved from [Link]
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What is Impurity Characterization. (2025-09-29). ResolveMass Laboratories Inc.. Retrieved from [Link]
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Study of Impurity Profile and Forced Degradation of Bulk Drugs: Gliclazide and Dimetindene Maleate. ProQuest. Retrieved from [Link]
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(PDF) HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. (2019-08-04). ResearchGate. Retrieved from [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. Retrieved from [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020-12-23). Veeprho. Retrieved from [Link]
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GC/MS Identification of Impurities. (2024-08-12). Medistri SA. Retrieved from [Link]
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Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Retrieved from [Link]
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Impurities Characterization in Pharmaceuticals: A Review. IJPPR. Retrieved from [Link]
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Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. Retrieved from [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). Retrieved from [Link]
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2025 Pharma Trends: Structure elucidation services by NMR. (2025-06-03). ResolveMass Laboratories Inc.. Retrieved from [Link]
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Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025-02-01). RJPN. Retrieved from [Link]
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HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples. International Journal of Pharma Sciences and Research. Retrieved from [Link]
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The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Retrieved from [Link]
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Stability Indicating Method Development & Validation. Eagle Analytical. Retrieved from [Link]
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Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. Retrieved from [Link]
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Reference Standards in the Pharmaceutical Industry. MRIGlobal. Retrieved from [Link]
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RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. (2020-07-26). YouTube. Retrieved from [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020-04-15). SciSpace. Retrieved from [Link]
-
AJPS, 2014, Vol. 14, No.2 - Quantitative Analysis of Dimetindene Maleate in Dosage Forms by Ion-pair Reversed. (2024-12-22). Retrieved from [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020-06-30). Labcompare. Retrieved from [Link]
-
HPLC method for determination of dimetindene maleate in pharmaceutical preparations and environmental water samples: Application to content uniformity testing. Semantic Scholar. Retrieved from [Link]
-
Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]
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(PDF) Impurities Characterization in Pharmaceuticals: A Review. (2019-08-05). ResearchGate. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. Retrieved from [Link]
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Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. Retrieved from [Link]
-
Detailed guidelines of Analytical method validation for related substances?. (2019-12-02). ResearchGate. Retrieved from [Link]
-
Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. (2020-08-24). FDA. Retrieved from [Link]
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Analytical Method Validation & Common Problem 1. NPRA. Retrieved from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Retrieved from [Link]
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WHO: Update of Guideline of Reference Standards. (2025-04-02). ECA Academy - gmp-compliance.org. Retrieved from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Pharmaceutical Technology. Retrieved from [Link]
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Structure Elucidation of Impurities by 2D NMR Part II. (2015-05-12). YouTube. Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015-06-01). Pharmachitchat. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for the Synthesis of Dimethindene from 2-[2-(Dimethylamino)ethyl]-1-indanone
Abstract
Dimethindene is a first-generation selective histamine H1 antagonist with a well-established profile in the symptomatic relief of various allergic conditions.[1][2] This application note provides a detailed, research-grade protocol for the synthesis of dimethindene, commencing from the advanced intermediate, 2-[2-(dimethylamino)ethyl]-1-indanone. The described methodology is a two-step, one-pot process involving a nucleophilic addition of a pyridine-derived organolithium reagent followed by an acid-catalyzed dehydration. This guide is designed to offer both a practical, step-by-step procedure and a deeper understanding of the underlying chemical principles, empowering researchers to replicate and adapt this synthesis for their specific applications.
Introduction to Dimethindene
Dimethindene, often available as dimethindene maleate, is an alkylamine-class antihistamine and anticholinergic agent.[1] It functions by competitively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine and alleviating symptoms associated with allergic reactions such as pruritus, urticaria, and rhinitis.[3][4] While it is a first-generation antihistamine, it is noted for minimally crossing the blood-brain barrier, resulting in less pronounced sedative effects compared to its contemporaries.[1][2] The (R)-(-)-enantiomer is primarily responsible for the H1 receptor antagonist activity.[4] The synthesis of dimethindene is a topic of significant interest in medicinal chemistry and process development. The following protocol details a key transformation in its synthesis, starting from a functionalized indanone precursor.
The Synthetic Pathway: Mechanism and Rationale
The conversion of this compound to dimethindene is achieved through a two-stage process: a Grignard-type reaction with a lithiated pyridine species, followed by dehydration of the resulting tertiary alcohol.[5][6]
Stage 1: Nucleophilic Addition of 2-Pyridinyl Anion
The core of the first stage is the generation of a potent carbon-based nucleophile from 2-ethylpyridine. This is accomplished by deprotonation of the methylene group (the carbon adjacent to the pyridine ring) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The acidity of this proton is enhanced by the electron-withdrawing nature of the pyridine ring. The resulting organolithium species, a derivative of pyridin-2-yllithium, then acts as the nucleophile.
This nucleophile attacks the electrophilic carbonyl carbon of the this compound. This addition reaction breaks the C=O pi bond, forming a lithium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield a stable tertiary alcohol.
Stage 2: Acid-Catalyzed Dehydration
The tertiary alcohol intermediate is then subjected to dehydration to introduce the characteristic indenyl double bond of dimethindene.[5][6] This is an elimination reaction, typically catalyzed by a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][8] The acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of the water molecule generates a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the final dimethindene product.[9][10]
Reaction Scheme Visualization
Caption: Overall reaction scheme for the synthesis of dimethindene.
Detailed Experimental Protocol
This protocol is based on established synthetic transformations for creating C-C bonds using organolithium reagents and subsequent elimination reactions.[6][11]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Various | Starting material. |
| 2-Ethylpyridine | ≥98%, anhydrous | Sigma-Aldrich, etc. | Must be dry. Distill from CaH₂ if necessary. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, etc. | Pyrophoric. Handle under inert atmosphere. |
| Diethyl ether (Et₂O) or THF | Anhydrous | Various | Required for the organolithium reaction. |
| Hydrochloric acid (HCl) | 20% aqueous solution | Various | Used for dehydration. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Lab Grade | For neutralization. |
| Sodium sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Lab Grade | For drying organic layers. |
| Silica gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Hexane, Ethyl acetate | HPLC Grade | Various | Solvents for chromatography. |
| Nitrogen or Argon gas | High purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bars
-
Septa and needles/syringes
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Procedure
Workflow Overview
Caption: Experimental workflow for dimethindene synthesis.
Part A: Nucleophilic Addition
-
System Preparation: Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Purge the system with inert gas for 15-20 minutes.
-
Reagent Charging: To the flask, add anhydrous diethyl ether (or THF) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Organolithium Formation: Add 2-ethylpyridine (1.1 equivalents) to the cooled solvent. Stir for 5 minutes. Slowly, add n-butyllithium (1.1 equivalents) dropwise via syringe. A color change to deep red or orange is indicative of anion formation. Stir the mixture at -78 °C for 1-2 hours.
-
Addition of Ketone: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirring organolithium mixture at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature and stir overnight.
Part B: Dehydration and Purification
-
Quenching: Carefully quench the reaction by slowly adding cold water to the flask.
-
Acid Extraction & Dehydration: Transfer the mixture to a separatory funnel. Extract the aqueous layer containing the protonated amine with 20% hydrochloric acid (2 x volume of organic layer).
-
Reflux: Heat the combined acidic aqueous layers to reflux for 1-2 hours to effect the dehydration. Monitor the reaction by TLC until the alcohol intermediate is consumed.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature in an ice bath. Carefully basify with a saturated NaHCO₃ solution or concentrated NH₄OH until the pH is > 9. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate containing a small percentage (e.g., 1-2%) of triethylamine to prevent the amine from streaking on the column.
-
Final Product: Combine the pure fractions and evaporate the solvent to afford dimethindene as an oil. The yield for this two-step process can be around 60-70%.[6]
Data Summary and Characterization
Physicochemical Properties of Dimethindene
| Property | Value | Reference |
| IUPAC Name | N,N-Dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethan-1-amine | [3] |
| Molecular Formula | C₂₀H₂₄N₂ | [4] |
| Molecular Weight | 292.4 g/mol | [3] |
| Appearance | Typically an oil as a free base; solid as a maleate salt. | [12] |
| Solubility (Maleate) | Slightly soluble in methanol, sparingly soluble in DMSO. | [12] |
Analytical Characterization
The identity and purity of the synthesized dimethindene should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]
Scientific Discussion and Safety Precautions
-
Criticality of Anhydrous Conditions: The success of the nucleophilic addition hinges on the complete exclusion of water and atmospheric moisture. n-Butyllithium is a highly reactive organometallic reagent that is readily quenched by protic sources, including water and alcohols. Failure to maintain anhydrous and inert conditions will result in the decomposition of the organolithium reagent and significantly lower yields.
-
Solvent Choice: While both diethyl ether and THF are suitable, THF can sometimes improve the solubility of the organolithium intermediate. Recent studies have also explored the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) to improve the environmental profile of the synthesis.[5][11]
-
Temperature Control: The initial deprotonation of 2-ethylpyridine and the subsequent addition of the indanone are performed at low temperatures (-78 °C) to minimize side reactions, such as the addition of n-BuLi to the pyridine ring.[13]
Safety Information
-
n-Butyllithium: Pyrophoric in air. Must be handled under an inert atmosphere using proper syringe techniques. Always have a suitable fire extinguisher (e.g., Class D for metal fires) nearby.
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Strong Acids: Hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: A thorough risk assessment should be conducted before beginning any chemical synthesis. Review the Safety Data Sheets (SDS) for all reagents used.
References
-
Gpatindia. (2020). DIMETHINDENE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
-
Perna, F. M., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(21), 7594. [Link]
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Capriati, V., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Semantic Scholar. [Link]
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The Versatile Scaffold: Application Notes and Protocols for 2-[2-(Dimethylamino)ethyl]-1-indanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the medicinal chemistry applications of 2-[2-(Dimethylamino)ethyl]-1-indanone. While historically recognized as a key intermediate in the synthesis of the first-generation antihistamine, Dimethindene, the inherent structural features of this molecule, namely the privileged 1-indanone core and the tertiary amine side chain, suggest a broader potential in drug discovery. This document will explore both the established and prospective applications, supported by detailed synthetic protocols and methodologies for biological evaluation.
The 1-Indanone Core: A Privileged Structure in Drug Discovery
The 1-indanone skeleton is a recurring motif in a multitude of biologically active compounds, granting it the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of pharmacophoric features, facilitating high-affinity interactions with biological targets. The true versatility of the 1-indanone core lies in its synthetic tractability, allowing for substitutions at various positions to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Derivatives of 1-indanone have demonstrated a wide array of biological activities, including:
-
Neuroprotective Effects: The most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][3][4] Other indanone derivatives have shown potential in modulating monoamine oxidases (MAO-A and -B), enzymes implicated in neurodegenerative disorders like Parkinson's disease.[4]
-
Anticancer Activity: Various substituted indanones have exhibited potent cytotoxic effects against a range of cancer cell lines.[5][6][7] Their mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and the modulation of signaling pathways like NF-κB.[7]
-
Anti-inflammatory Properties: The 1-indanone scaffold has been incorporated into molecules designed to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), suggesting applications in treating inflammatory conditions.[5][8][9]
-
Antimicrobial and Antiviral Activity: Studies have also revealed the potential of 1-indanone derivatives as antibacterial, antifungal, and antiviral agents.[5][10][11]
Application Notes for this compound
Established Role: Intermediate in the Synthesis of Dimethindene
The primary documented application of this compound is as a direct precursor to Dimethindene, a first-generation histamine H1 receptor antagonist.[12][13] The synthesis involves the reaction of this compound with 2-pyridyllithium, followed by dehydration, to yield Dimethindene. This established synthetic route underscores the compound's utility as a versatile building block.
Prospective Applications: A Starting Point for New Discoveries
Given the broad bioactivity of the 1-indanone scaffold, this compound presents itself as a valuable starting point for the development of novel therapeutic agents. The presence of the dimethylaminoethyl side chain introduces a basic nitrogen atom, a common feature in many centrally acting drugs, which can influence receptor binding, solubility, and pharmacokinetic properties.
The structural similarity of the 1-indanone core to that of Donepezil suggests that derivatives of this compound could be explored as acetylcholinesterase (AChE) inhibitors. The dimethylaminoethyl moiety could potentially interact with the peripheral anionic site (PAS) of the AChE enzyme, a strategy employed in the design of dual-binding site inhibitors.
Hypothesized Mechanism of Action: AChE Inhibition
Caption: Hypothesized dual-site binding of a 2-substituted 1-indanone to AChE.
The anti-inflammatory potential of the 1-indanone scaffold can be explored by evaluating this compound and its derivatives in assays for the inhibition of pro-inflammatory mediators such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8]
The cytotoxicity of this compound can be screened against a panel of human cancer cell lines to assess its potential as an anticancer agent.[6] Further mechanistic studies could investigate its effects on cell cycle progression and apoptosis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-substituted 1-indanones.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Preparation of the Free Base: In a separate flask, neutralize 2-(Dimethylamino)ethyl chloride hydrochloride with an equivalent of a suitable base (e.g., NaHCO₃) in an aqueous solution and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: The free amine is volatile and should be handled in a well-ventilated hood.
-
Deprotonation of 1-Indanone: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of 1-indanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add the previously prepared solution of 2-(Dimethylamino)ethyl chloride free base in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method.[1][14][15]
-
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Donepezil (positive control)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol for In Vitro Histamine H1 Receptor Antagonism Assay
This protocol outlines a functional cell-based assay measuring calcium mobilization.[16][17][18]
-
Materials and Reagents:
-
CHO-K1 cells stably expressing the human H1 receptor
-
Cell culture medium (e.g., Ham's F-12)
-
Fura-2 AM or other suitable calcium indicator dye
-
Histamine (agonist)
-
Test compound (this compound)
-
Dimethindene or another known H1 antagonist (positive control)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
-
-
Procedure:
-
Plate the H1 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the test compound or control to the wells and pre-incubate for a specified time (e.g., 30 minutes).
-
Initiate the response by adding a solution of histamine at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Measure the intracellular calcium mobilization by monitoring the fluorescence signal over time using a FLIPR.
-
Determine the inhibitory effect of the test compound by comparing the response in the presence of the compound to the control response (histamine alone).
-
Calculate the IC₅₀ value from the concentration-response curve.
-
Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess cell viability.[8]
-
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in DMSO
-
Doxorubicin or another standard anticancer drug (positive control)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, positive control, and vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Quantitative Data Summary
The following table summarizes the reported biological activities of various 1-indanone derivatives to provide a reference for potential efficacy. Note: These data are for related compounds and not for this compound itself.
| Compound Class | Target/Activity | Representative IC₅₀/Activity | Reference |
| Thiazolyl hydrazone derivatives of 1-indanone | Anticancer (Colorectal Cancer Cell Lines) | IC₅₀ values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 µM | [6] |
| Indanone/piperidine hybrids | Neuroprotection (OGD/R model) | Effective at concentrations from 3.125 to 100 µM | [19] |
| 2-Benzylidene-1-indanone derivatives | Anti-inflammatory (LPS-induced TNF-α and IL-6 inhibition) | Significant inhibition at 10 µM | [8] |
| Aurone and indanone derivatives | Antibacterial (S. aureus) | MIC values as low as 15.625 µM | [10] |
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its established role as a key synthetic intermediate for Dimethindene, combined with the vast therapeutic potential of the 1-indanone scaffold, positions it as a valuable starting point for the design and synthesis of novel drug candidates. The protocols provided herein offer a framework for researchers to synthesize this compound and explore its potential activities across various therapeutic areas, including neurodegenerative diseases, inflammation, and cancer. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock the full potential of this versatile chemical entity.
References
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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- Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 893–908.
- Meltzner, R. I., et al. (1962). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(4), 635-647.
- Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 949868.
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
- Wang, Y., et al. (2025). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Journal of Pharmaceutical and Biomedical Analysis, 255, 116589.
- Adamus, G., et al. (2004). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 45(13), 2835.
- Begum, S., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-13.
- Aremu, O. O., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008434.
- Chen, Y.-L., et al. (2023).
- Meltzner, R. I., et al. (2003). Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(4), 635-647.
- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 105-125.
- Li, J., et al. (2024). Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. Helvetica Chimica Acta, e202400034.
- Möller, R., et al. (1996). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells.
- Kumar, S., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 48(1-2), 1-10.
- Meltzner, R. I., et al. (1962). A series of 2,3-disubstituted indenes, which are analogues of the widely used histamine H1 receptor antagonist dimethindene, have been synthesized and studied as muscarinic and histamine receptor antagonists. Journal of Medicinal Chemistry, 46(4), 635-647.
- George, K. M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 069-073.
- BenchChem. (2025). The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide. BenchChem.
- Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Pharmacy 180.
- Singh, J. V., et al. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. CNS & Neurological Disorders - Drug Targets, 20(8), 756-770.
- Sivaraman, A., et al. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 988, 147-158.
- Adewusi, E. A., et al. (2012). In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. Asian Journal of Experimental Biological Sciences, 3(3), 546-552.
- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 105-125.
- Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.
- Wulff, D., et al. (2019). Synthesis and Structure‐Activity Relationship Studies of C(13)‐Desmethylene‐(−)‐Zampanolide Analogs. Chemistry – A European Journal, 25(60), 13754-13766.
- Wang, Y., et al. (2018).
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
- Kumar, A., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 111, 117789.
- Singh, J. V., et al. (2021). Synthesis route for the designed indanone derivatives. Reagents and conditions.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone
Welcome to the technical support center for the synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this and related compounds. As a key intermediate in various pharmaceutical pathways, achieving a high-yield, high-purity synthesis is critical. This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation for the problem and offers validated solutions.
Issue 1: Low Yield & Incomplete Conversion
Question: "My reaction is consistently low-yielding (<40%), and TLC/LC-MS analysis shows a significant amount of unreacted 1-indanone starting material, even after extended reaction times. What are the primary causes and how can I fix this?"
Answer: This is a classic symptom of inefficient enolate formation or premature quenching. The α-protons of 1-indanone at the C-2 position are acidic, but complete and rapid deprotonation is essential for driving the reaction forward.
Mechanistic Insight: The reaction proceeds via the formation of an indanone enolate, which then acts as the nucleophile to displace the leaving group on the dimethylaminoethyl halide. If the base is not strong enough to fully deprotonate the indanone, or if the reaction conditions are not optimized, the equilibrium will favor the starting materials.
Potential Causes & Solutions:
-
Inappropriate Base Selection: The pKa of the α-proton of 1-indanone is approximately 17-19 in DMSO. The base used must be strong enough to irreversibly deprotonate it.
-
Weak Bases (e.g., K₂CO₃, Et₃N): These are generally insufficient for complete deprotonation and will result in low conversion.
-
Strong Bases (e.g., NaH, LDA, KHMDS): These are highly effective. Sodium hydride (NaH) is a common and cost-effective choice. Lithium diisopropylamide (LDA) is excellent for generating the kinetic enolate at low temperatures, which can improve selectivity, but it is thermally sensitive.
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the enolate and influencing the reactivity of the base.
-
Protic Solvents (e.g., Ethanol, Water): Avoid these entirely. They will protonate the enolate as it forms, killing the reaction.
-
Aprotic Polar Solvents (e.g., THF, DMF, DMSO): These are ideal. Tetrahydrofuran (THF) is excellent for reactions with organometallic bases like LDA. Dimethylformamide (DMF) or DMSO can be used with hydride bases like NaH.
-
-
Sub-optimal Temperature: Enolate formation with NaH often requires gentle heating (e.g., 40-50 °C) to initiate the reaction, especially if the hydride has a passivated surface. However, the subsequent alkylation step should be performed at a controlled temperature (often 0 °C to room temperature) to prevent side reactions.
Troubleshooting Workflow: Low Conversion Here is a logical workflow to diagnose and solve low conversion issues.
Caption: Troubleshooting workflow for low yield.
Issue 2: Multiple Product Spots on TLC/LC-MS
Question: "My reaction produces multiple products. I see a major byproduct with the same mass as my desired product, and another that is significantly heavier. What are these impurities and how do I suppress them?"
Answer: This common issue points to two distinct side reactions: O-alkylation (producing an isomer) and di-alkylation (producing a heavier byproduct).
1. The Isomeric Byproduct: O- vs. C-Alkylation The indanone enolate is an ambident nucleophile, meaning it can react at two different sites: the carbon (C-alkylation) to give the desired product, or the oxygen (O-alkylation) to yield the isomeric 2-[2-(dimethylamino)ethoxy]-1H-indene.
Mechanistic Insight: The ratio of C- to O-alkylation is heavily influenced by the reaction conditions.
-
Hard and Soft Acid-Base (HSAB) Theory: The alkyl carbon of the electrophile is a soft acid. The enolate's C-2 position is a soft nucleophile, while the oxygen is a hard nucleophile. Soft-soft interactions are favored, leading to C-alkylation. However, conditions that expose the "harder" oxygen atom can increase O-alkylation.
-
Solvent: Polar aprotic solvents (DMF, DMSO) solvate the cation but leave the enolate anion relatively free, favoring O-alkylation. Less polar solvents like THF favor tighter ion pairing, which sterically hinders the oxygen atom and promotes C-alkylation.
-
Counter-ion: Smaller, more coordinating cations (like Li⁺ from LDA) associate more tightly with the oxygen atom, sterically blocking it and favoring C-alkylation. Larger, less coordinating cations (like Na⁺ or K⁺) result in a "freer" enolate, increasing the chance of O-alkylation.
2. The Heavy Byproduct: Di-alkylation The mono-alkylated product, this compound, still possesses one acidic proton at the C-2 position. If excess base or alkylating agent is present, or if the initial enolate is not consumed quickly, a second alkylation can occur to form 2,2-bis[2-(dimethylamino)ethyl]-1-indanone.
Controlling Side Reactions: A Summary Table
| Parameter | To Favor C-Alkylation (Desired) | To Favor O-Alkylation (Undesired) | To Minimize Di-alkylation |
| Base/Cation | LDA (Li⁺), MgBr₂ (additive) | NaH (Na⁺), KHMDS (K⁺) | Use exactly 1.0 equivalent of base |
| Solvent | Less polar aprotic (THF, Dioxane) | Highly polar aprotic (DMF, DMSO, HMPA) | N/A |
| Temperature | Lower temperatures (-78 °C to 0 °C) | Higher temperatures (RT to 50 °C) | Lower temperatures |
| Addition | Add alkylating agent slowly to enolate | N/A | Add alkylating agent slowly |
Visualizing the Competing Pathways
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step starting protocol for this synthesis?
A1: The following protocol is a robust starting point, optimized to favor C-alkylation and minimize side reactions.
Experimental Protocol: Synthesis of this compound
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH three times with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Enolate Formation: Cool the slurry to 0 °C in an ice bath. Dissolve 1-indanone (1.0 eq.) in anhydrous THF and add it dropwise to the NaH slurry over 30 minutes. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back down to 0 °C. Add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq.) that has been free-based and dissolved in anhydrous THF, dropwise over 1 hour. Note: The free base can be generated by neutralizing the hydrochloride salt with a base like NaOH or K₂CO₃, extracting into an organic solvent, drying, and using immediately.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/triethylamine) to yield the pure product.
Q2: My alkylating agent is 2-(dimethylamino)ethyl chloride hydrochloride. Can I use it directly?
A2: No. The hydrochloride salt is not a suitable electrophile and, more importantly, the acidic proton will quench the enolate. You must first convert it to its free base form before adding it to the reaction. A simple aqueous workup with a base like sodium bicarbonate, followed by extraction into a solvent like dichloromethane, drying, and removal of the solvent will provide the free amine, which should be used promptly as it can be unstable.
Q3: How can I effectively purify the final product from the O-alkylated isomer?
A3: The desired C-alkylated product is a ketone and is significantly more polar than the O-alkylated indene ether byproduct. This difference in polarity is the key to their separation.
-
Flash Column Chromatography: This is the most effective method. Use a silica gel column. A typical eluent system would be a gradient starting from pure hexanes/ethyl acetate and gradually increasing the polarity by adding methanol. A small amount of triethylamine (0.5-1%) is often added to the eluent to prevent the basic amine product from streaking on the acidic silica gel. The less polar O-alkylated product will elute first, followed by the more polar C-alkylated ketone.
References
This guide synthesizes information from established principles of organic chemistry and general procedures for ketone alkylation. For further reading on the specific methodologies and mechanisms discussed, please consult the following authoritative sources.
-
Indanone Synthesis Overview: A comprehensive review of methods for preparing 1-indanones, providing context for the starting material. Source: Kurp, G., & Kaczor, A. A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(10), 2648. [Link][1]
-
Mannich Reaction: A foundational description of the Mannich reaction, a potential alternative synthetic route. Source: Wikipedia. Mannich reaction. [Link][2]
- Alkylation of Ketones: General principles governing the alkylation of ketone enolates, including the factors that control C- vs. O-alkylation. Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Friedel-Crafts Acylation: For background on the synthesis of the 1-indanone core structure. Source: Google Patents. Process for preparing 1-indanones. [3]
-
Annulation Reactions of Indanones: Discusses various transformations of the indanone scaffold, including side reactions like double alkylation. Source: Patra, A., & Ali, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33235-33256. [Link][4]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
Technical Support Center: Optimization of 1-Indanone Alkylation Reactions
Welcome to the technical support center for the optimization of 1-indanone alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice to help you overcome common challenges and achieve optimal results. Our approach is grounded in a deep understanding of the underlying chemical principles to empower you with the knowledge to not just follow a protocol, but to troubleshoot and adapt it to your specific needs.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The alkylation of 1-indanone, a cornerstone reaction in the synthesis of many pharmaceutical intermediates, can be fraught with challenges ranging from low yields to the formation of undesired side products. This section is structured to help you diagnose and resolve these issues systematically.
Issue 1: Low or No Product Yield
You've run the reaction and upon workup and analysis, you find a disappointingly low yield of your desired 2-alkylated-1-indanone, or worse, none at all. Let's break down the potential culprits.
Question: My 1-indanone alkylation reaction has a very low yield. What are the most likely causes and how can I address them?
Answer: A low yield in 1-indanone alkylation can typically be traced back to one of three key areas: inefficient enolate formation, a poor choice of alkylating agent, or suboptimal reaction conditions.
-
Inefficient Enolate Formation: The first critical step is the deprotonation of the 1-indanone at the α-carbon to form the nucleophilic enolate. If this equilibrium is not favored, the concentration of the active nucleophile will be too low to drive the reaction forward.
-
The Causality: The pKa of the α-proton of 1-indanone is approximately 18-20 in DMSO. The base you choose must be strong enough to effectively deprotonate the ketone.
-
Troubleshooting Steps:
-
Base Selection: If you are using a relatively weak base like an alkoxide (e.g., sodium ethoxide), consider switching to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). LDA is particularly effective as it is a very strong base but is sterically hindered, which minimizes side reactions.
-
Solvent Choice: The solvent plays a crucial role in stabilizing the enolate. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they solvate the cation without interfering with the nucleophilicity of the enolate.
-
Temperature: Enolate formation is often carried out at low temperatures (e.g., -78 °C with LDA in THF) to ensure kinetic control and minimize side reactions. Ensure your cooling bath is at the correct temperature.
-
-
-
Poor Alkylating Agent: The success of the alkylation step hinges on an efficient SN2 reaction between the enolate and the alkylating agent.[1]
-
The Causality: The reaction is subject to the same limitations as other SN2 reactions.[1] The structure of the alkylating agent is paramount.
-
Troubleshooting Steps:
-
Nature of the Alkyl Halide: Primary and methyl halides are the best electrophiles for this reaction.[1] Secondary halides will react more slowly and may lead to elimination byproducts, while tertiary halides are generally unreactive and will primarily undergo elimination.[1]
-
Leaving Group: The leaving group ability of the halide is also important. Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
-
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the presence of moisture can significantly impact the outcome.
-
The Causality: Enolates are highly reactive and sensitive species.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Enolates are strong bases and will be quenched by any protic source, including water. Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents should be anhydrous.
-
Reaction Time and Temperature: After the addition of the alkylating agent, the reaction may need to be warmed to room temperature or gently heated to proceed at a reasonable rate. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Issue 2: Formation of O-Alkylated Byproduct
Instead of the desired C-alkylated product, you observe a significant amount of the O-alkylated byproduct, the 1-alkoxy-1H-indene.
Question: I am getting a significant amount of O-alkylated product in my reaction. How can I favor C-alkylation?
Answer: The competition between C- and O-alkylation of an enolate is a classic problem in organic synthesis. The outcome is influenced by a number of factors, including the nature of the cation, the solvent, and the alkylating agent.
-
The Underlying Principle: Enolates are ambident nucleophiles, meaning they can react at two different sites: the α-carbon and the oxygen atom. The site of attack is determined by whether the reaction is under kinetic or thermodynamic control. O-alkylation is often the kinetically favored pathway, while C-alkylation is the thermodynamically favored product.[2]
-
Strategies to Promote C-Alkylation:
-
Solvent Selection: Protic solvents or polar aprotic solvents that can coordinate with the cation can favor C-alkylation. For instance, using a solvent like hexamethylphosphoramide (HMPA) as an additive can strongly solvate the cation, leading to a "naked" and more reactive enolate, which tends to favor O-alkylation. Conversely, less polar solvents can promote the aggregation of the enolate, favoring C-alkylation.
-
Counterion: The nature of the counterion associated with the enolate is critical. Lithium enolates tend to be more covalent and favor C-alkylation, while sodium and potassium enolates are more ionic and can lead to higher proportions of O-alkylation.
-
Temperature: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product.
-
Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates, tend to react at the "harder" oxygen atom, leading to O-alkylation. "Softer" electrophiles, like alkyl iodides, are more likely to react at the "softer" carbon atom, resulting in C-alkylation.
-
Frequently Asked Questions (FAQs)
This section addresses some of the more specific questions that may arise during the optimization of your 1-indanone alkylation reaction.
Q1: Can I perform a dialkylation of 1-indanone?
A1: Yes, it is possible to introduce two alkyl groups at the 2-position of 1-indanone. This is typically achieved by first performing a monoalkylation to give the 2-alkyl-1-indanone. This product can then be subjected to a second deprotonation and alkylation step. It is important to note that the acidity of the remaining α-proton on the 2-alkyl-1-indanone will be different from the starting material, which may require an adjustment of the reaction conditions for the second alkylation.
Q2: I need to introduce a bulky alkyl group, like a t-butyl group. What is the best approach?
A2: Direct alkylation with a t-butyl halide is not feasible due to the high propensity for elimination. For the introduction of bulky secondary or tertiary alkyl groups, alternative strategies are necessary. One common approach is to use a Michael addition reaction where the 1-indanone enolate is added to an appropriate α,β-unsaturated carbonyl compound. Another strategy involves the use of organocuprates.
Q3: My reaction is very slow. What can I do to speed it up?
A3: If your reaction is sluggish, consider the following:
-
Increase the temperature: After the initial low-temperature enolate formation and addition of the alkylating agent, slowly warming the reaction to room temperature or even gentle heating can increase the reaction rate.
-
Use a more reactive alkylating agent: As mentioned earlier, switching from an alkyl chloride to a bromide or iodide will significantly increase the rate of the SN2 reaction.
-
Consider a phase-transfer catalyst: For certain applications, especially on a larger scale, a phase-transfer catalyst can be employed to facilitate the reaction between the enolate and the alkylating agent, particularly when using a base like sodium hydroxide.[3]
Q4: How do I purify my 2-alkylated-1-indanone product?
A4: The purification of the product will depend on its physical properties and the nature of any impurities. Standard laboratory techniques are typically employed:
-
Aqueous Workup: After the reaction is complete, it is usually quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a very effective method for separating the desired product from unreacted starting material, dialkylated byproducts, and any other impurities. The choice of solvent system for chromatography will depend on the polarity of your product.
Experimental Protocols & Data
To provide a practical starting point, here are some representative experimental protocols and a table summarizing key reaction parameters.
Protocol 1: General Procedure for the Monoalkylation of 1-Indanone using LDA
-
Preparation: Under an inert atmosphere of argon, add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: To the cooled THF, slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents). After stirring for 10 minutes, add a solution of 1-indanone (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Quench and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | LDA, NaH, KHMDS | Strong, non-nucleophilic bases to ensure complete enolate formation. |
| Solvent | Anhydrous THF, Dioxane, DMF | Aprotic solvents that do not interfere with the enolate. |
| Temperature | -78 °C to room temperature | Low temperature for kinetic control of enolate formation, warming for alkylation. |
| Alkylating Agent | Methyl or primary alkyl iodides/bromides | Maximizes SN2 reactivity and minimizes elimination. |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield in 1-indanone alkylation.
References
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- Google Patents. (2003). Process for preparing 1-indanones.
-
Glass, A. C., et al. (2013). Alkylation of 1-indanone; 3-phenyl-1H-indene. ResearchGate. Retrieved from [Link]
-
Ruan, J., Iggo, J. A., & Xiao, J. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268–271. Retrieved from [Link]
-
Chodkowski, A., & Wicha, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(63), 36243–36275. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube. [Link]
-
Thompson, H. W., & Huegi, B. S. (1977). Generation and alkylation of dianion (homoenolate) of a 1-indanone. The Journal of Organic Chemistry, 42(19), 3273–3274. Retrieved from [Link]
-
Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why the C-alkylated product is not formed? Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols to ensure the integrity and purity of your final product.
The Core Synthesis: The Mannich Reaction
The synthesis of this compound is a classic example of the Mannich reaction.[1][2] This powerful three-component condensation involves an acidic proton donor (1-indanone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[3] The reaction proceeds under acidic conditions, which are crucial for generating the key electrophilic intermediate, the Eschenmoser salt precursor, an iminium ion.[3][4]
The mechanism begins with the formation of the dimethylaminium ion from dimethylamine and formaldehyde.[1][2] Concurrently, the acidic conditions facilitate the tautomerization of 1-indanone to its enol form. This enol, acting as a nucleophile, then attacks the electrophilic carbon of the iminium ion to form the desired β-amino-carbonyl product, the Mannich base.[2][5]
Caption: Core mechanism for the synthesis of this compound.
Troubleshooting Guide & Impurity Profile
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is low, and TLC/HPLC analysis shows significant unreacted 1-indanone. What went wrong?
A1: Root Cause Analysis & Solution
This is a classic problem of incomplete conversion. Several factors can be at play:
-
Insufficient Reaction Time/Temperature: The Mannich reaction can be sluggish. Ensure the reaction is monitored until the limiting reagent (typically 1-indanone) is consumed.
-
Improper pH: The reaction requires acidic conditions to generate the iminium ion and promote enolization. If the pH is too high, the concentration of the electrophilic iminium species will be too low. If the pH is excessively low, the concentration of the free amine required for the initial step may be reduced.
-
Reagent Quality: Ensure the formaldehyde solution has not polymerized excessively and that the dimethylamine is of high purity.
Troubleshooting Protocol:
-
Reaction Monitoring: Set up a small-scale trial and monitor it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour.
-
TLC System: A typical system is silica gel with a mobile phase of Dichloromethane:Methanol (95:5) with 0.5% triethylamine to prevent spot tailing of the basic product.
-
HPLC System: A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is effective.
-
-
pH Optimization: The optimal pH is typically weakly acidic. Using the hydrochloride salt of dimethylamine is a common and effective method for maintaining the appropriate pH balance.[3]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to side reactions. A typical temperature range is 50-80°C. Start at a lower temperature and gradually increase if the reaction is not progressing.
Q2: I've isolated my product, but NMR analysis indicates a significant higher molecular weight impurity. What is it and how do I prevent it?
A2: Identification and Prevention of the Bis-Mannich Adduct
The most probable high molecular weight impurity is a bis-alkylation product. This occurs when the initially formed Mannich base, which still possesses an acidic proton at the 2-position, reacts with a second molecule of the iminium ion.
This side reaction is particularly prevalent if an excess of formaldehyde and dimethylamine is used relative to the 1-indanone.[5]
Caption: Pathway showing the formation of the common bis-alkylation side product.
Mitigation Strategy:
-
Stoichiometric Control: The most effective preventative measure is to use 1-indanone as the limiting reagent. A slight excess (1.1-1.2 equivalents) of formaldehyde and dimethylamine is often sufficient. Avoid large excesses.
-
Order of Addition: Slowly adding the formaldehyde/dimethylamine solution to the heated solution of 1-indanone can help maintain a low instantaneous concentration of the iminium ion, favoring the mono-alkylation product.
Q3: My crude product is an impure oil that won't crystallize. How can I purify it effectively?
A3: Purification Workflow for Mannich Bases
Oily crude products often contain a mixture of unreacted starting materials, the desired product, and potentially polymeric byproducts from formaldehyde. The basicity of the dimethylamino group is the key to a highly effective purification strategy.
Recommended Purification Protocol: Acid-Base Extraction
This method exploits the difference in basicity between the product and neutral impurities (like unreacted 1-indanone or potential aldol side-products).
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with aqueous hydrochloric acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separation: Separate the layers. Discard the organic layer (which contains the neutral impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). The free base of your product will precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution with fresh dichloromethane or ethyl acetate (3x). The purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[6]
Summary of Potential Impurities
| Impurity Name/Type | Structure | Probable Cause | Prevention & Removal Strategy |
| 1-Indanone | Starting Material | Incomplete reaction; improper stoichiometry. | Optimize reaction time/temperature. Remove via acid-base extraction or column chromatography. |
| Bis-Alkylation Product | Product + CH₂-N(CH₃)₂ | Excess formaldehyde and dimethylamine. | Use controlled stoichiometry (1-indanone as limiting reagent). Remove via column chromatography. |
| Polymeric Byproducts | (CH₂O)n, etc. | Self-condensation of formaldehyde. | Use fresh formaldehyde solution; avoid excessive heat. Often insoluble and can be filtered off or removed during workup. |
| Aldol Product | Dimer of 1-indanone | Unlikely under acidic Mannich conditions, but possible if basic impurities are present. | Maintain acidic reaction conditions. Remove via acid-base extraction (remains in organic layer). |
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for purity assessment? A: A multi-technique approach is recommended.
-
HPLC: Ideal for quantitative purity analysis and reaction monitoring.[7]
-
¹H and ¹³C NMR: Essential for structural confirmation and identifying impurities by their unique signals.[8]
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the product and helps identify the mass of unknown impurities.[9]
Q: How should I store the final product? A: this compound is a tertiary amine and can be sensitive to air and light over long periods. For long-term storage, it is best kept in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated or frozen at -20°C.[10][11]
Q: Can I use a different amine or aldehyde in this reaction? A: Yes, the Mannich reaction is versatile. Using other secondary amines (like piperidine or morpholine) will yield different β-amino ketones. Using other non-enolizable aldehydes is also possible, but formaldehyde is most common due to its high reactivity.[3] Aromatic amines are generally not suitable as they are less nucleophilic.[3]
Q: My final product has a reddish or dark color. Is this normal? A: While high-purity 1-indanone derivatives are often pale yellow, crude products can be darker.[6] Color can arise from minor, highly conjugated impurities. Purification via the acid-base extraction protocol followed by a silica gel plug or charcoal treatment can often remove these colored impurities.
References
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Coll. Vol. 10, p.321 (2004); Vol. 79, p.159 (2002). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-indanone. Coll. Vol. 4, p.539 (1963); Vol. 34, p.51 (1954). Retrieved from [Link]
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Roman, G., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
- Singh, S., et al. (2012). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research.
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
- Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086–5105.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]
- Muthumani, P., et al. (2010). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. Journal of Chemical and Pharmaceutical Research.
-
ResearchGate. (2015). Analytical methods for determination of cork-taint compounds in wine. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 3409-21-0 [chemicalbook.com]
- 11. This compound CAS#: 3409-21-0 [m.chemicalbook.com]
Technical Support Center: HPLC Analysis of 2-[2-(Dimethylamino)ethyl]-1-indanone
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-[2-(Dimethylamino)ethyl]-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring a robust understanding of your analytical method.
Understanding the Analyte: this compound
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that influence its chromatographic behavior.
| Property | Value | Implication for HPLC Analysis |
| Molecular Weight | 203.28 g/mol | Standard molecular weight for reversed-phase HPLC. |
| pKa (predicted) | 9.41 ± 0.28[1][2] | The tertiary amine group is basic and will be protonated at acidic to neutral pH. This can lead to strong interactions with residual silanols on the silica-based stationary phase, causing peak tailing. |
| Solubility | Slightly soluble in Chloroform and Methanol.[1][2] | Affects sample and mobile phase preparation. A suitable organic solvent like methanol or acetonitrile should be used. |
| Structure | Contains a basic tertiary amine and a ketone group. | The basic nature is the primary driver of potential chromatographic issues. |
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the HPLC analysis of this compound.
Q1: Why is my peak for this compound tailing significantly?
A1: Peak tailing is the most common problem for basic compounds like yours.[3] It is primarily caused by secondary interactions between the protonated amine group of your analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3][4] At typical mobile phase pH values (3-7), these silanols are ionized and can strongly retain the basic analyte, leading to a distorted peak shape.
Q2: How can I reduce or eliminate peak tailing?
A2: There are several effective strategies:
-
Increase Mobile Phase pH: Operating at a higher pH (e.g., pH > 9) will deprotonate the tertiary amine on your compound, neutralizing its charge and minimizing interactions with silanols.[4] This often results in a significant improvement in peak shape. Ensure your column is stable at high pH.
-
Use an End-Capped Column: Select a column where the residual silanols have been "end-capped" (derivatized with a small silylating agent). This reduces the number of available sites for secondary interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
-
Lower the Mobile Phase pH: While counterintuitive, a very low pH (e.g., pH < 3) can also improve peak shape by protonating the silanol groups, reducing their negative charge and thus their interaction with the protonated analyte.
Q3: My retention time is drifting with each injection. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Any changes in mobile phase composition on the column will affect retention.
-
Mobile Phase Composition Changes: Evaporation of the more volatile organic component of your mobile phase can lead to a gradual increase in retention time. Keep mobile phase reservoirs covered.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. Using a column oven will provide a stable temperature environment.
-
Column Contamination: Buildup of sample matrix components on the column can alter its chemistry and lead to retention time shifts.
Q4: I am observing low sensitivity or no peak at all. What should I check?
A4: Low or no signal can be frustrating. Here's a checklist:
-
Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength for this compound. The indanone structure suggests UV absorbance around 240-280 nm.
-
Sample Preparation: Verify your sample concentration and injection volume. Check for any precipitation in your sample vial.
-
System Leaks: A leak in the system will lead to a lower flow rate and consequently, a smaller signal.
-
Injector Issues: A blocked needle or sample loop can prevent the sample from being injected onto the column.
Systematic Troubleshooting Guides
For more persistent issues, a systematic approach is necessary. The following guides and diagrams will help you logically diagnose and resolve common problems.
Guide 1: Troubleshooting Poor Peak Shape (Tailing)
This is a critical issue for basic compounds. Follow this workflow to systematically improve peak symmetry.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Modifying Mobile Phase pH
-
Prepare Buffers: Prepare aqueous buffer solutions at the desired pH (e.g., pH 9.5 using ammonium bicarbonate).
-
Mobile Phase Preparation: Mix the buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Column Equilibration: Equilibrate your pH-stable column with the new mobile phase for at least 20-30 column volumes.
-
Injection: Inject your sample and observe the peak shape.
Guide 2: Investigating Retention Time Variability
Consistent retention times are key to reliable identification and quantification.
Caption: Systematic approach to resolving retention time drift.
Guide 3: Addressing High Backpressure
Elevated backpressure can damage your HPLC system and column.
Caption: Diagnosing and resolving high HPLC backpressure.
Stability and Degradation Considerations
Indanone derivatives can be susceptible to degradation under certain conditions.[5] Forced degradation studies are essential to identify potential degradants and ensure the stability-indicating nature of your HPLC method.[1][6][7]
Common Stress Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (as per ICH Q1B guidelines).
If new peaks appear during these studies, method optimization will be required to ensure separation from the parent peak and other impurities.
References
-
PubMed. (n.d.). Enantioseparation of nine indanone and tetralone derivatives by HPLC using carboxymethyl-β-cyclodextrin as the mobile phase additive. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Retrieved from [Link]
-
University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Cogent HPLC Columns. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
-
EPA. (n.d.). Indaziflam Environmental Chemistry Method - Soil. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
MedCrave. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ACG Publications. (2025, February 5). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
SciELO. (2025, June 11). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Retrieved from [Link]
-
LCGC North America. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
State of New Jersey Department of Environmental Protection. (2014, June 1). STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR SOP MLD022. Retrieved from [Link]
-
RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone. This valuable intermediate is a precursor in the synthesis of various pharmaceutical compounds, including the antihistamine dimethindene. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, improve yield and purity, and overcome common challenges encountered during its synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the alkylation of 1-indanone with a suitable 2-(dimethylamino)ethyl halide.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows primarily unreacted 1-indanone.
-
Minimal to no desired product is isolated after work-up.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Ineffective Deprotonation | The α-proton of 1-indanone must be removed to form the enolate nucleophile. If the base is not strong enough or used in insufficient quantity, the equilibrium will favor the starting material. | Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK). Stoichiometry: Ensure at least one full equivalent of the base is used relative to 1-indanone. For bases like LDA, which can be partially consumed by trace water, a slight excess (1.1-1.2 equivalents) is recommended. |
| Poor Quality Alkylating Agent | The 2-(dimethylamino)ethyl halide (e.g., 2-chloro-N,N-dimethylethanamine) can degrade over time, especially if it is the free base. | Use the Hydrochloride Salt: The hydrochloride salt of 2-chloro-N,N-dimethylethanamine is more stable and is commonly used. The strong base in the reaction will neutralize the HCl salt, liberating the free amine in situ. Check Purity: If using an older reagent, verify its purity by NMR or GC-MS before use. |
| Inappropriate Solvent | The solvent must be aprotic to avoid quenching the enolate and capable of dissolving the reactants. | Recommended Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether, or toluene are suitable choices. Ensure the solvent is thoroughly dried before use. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate. | Temperature Optimization: If using a less reactive base like sodium hydride, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion. For highly reactive bases like LDA, the reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to control side reactions. |
Experimental Workflow for Alkylation of 1-Indanone:
Caption: General workflow for the alkylation of 1-indanone.
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS of the crude product.
-
Difficulty in purifying the desired product.
Potential Side Reactions and Mitigation Strategies:
A. O-Alkylation vs. C-Alkylation:
The indanone enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of 1-(2-(dimethylamino)ethoxy)-1H-indene.
Mitigation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor O-alkylation. Using less polar solvents like THF or toluene generally favors C-alkylation.
-
Counter-ion: The nature of the counter-ion of the enolate can influence the reaction site. Lithium enolates (from LDA or n-BuLi) tend to favor C-alkylation more than sodium or potassium enolates.
B. Dialkylation:
If a slight excess of the alkylating agent is used or if the mono-alkylated product is deprotonated, a second alkyl group can be added at the C-2 position.
Mitigation:
-
Stoichiometry: Use a slight excess of 1-indanone relative to the alkylating agent (e.g., 1.1 equivalents of indanone to 1.0 equivalent of the halide).
-
Controlled Addition: Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile.
C. Aldol Condensation:
Under basic conditions, the indanone enolate can react with unreacted 1-indanone in an aldol condensation reaction, leading to dimeric impurities.
Mitigation:
-
Order of Addition: Add the base to the 1-indanone to form the enolate, and then add the alkylating agent. Do not mix the base, 1-indanone, and alkylating agent all at once.
-
Temperature Control: Running the reaction at lower temperatures can help to minimize the rate of aldol condensation.
Troubleshooting Decision Tree for Side Product Formation:
Caption: Decision tree for troubleshooting side product formation.
Problem 3: Difficult Purification
Symptoms:
-
Product streaks on silica gel TLC.
-
Co-elution of product and impurities during column chromatography.
-
Low recovery after purification.
Challenges and Solutions:
The basic nature of the dimethylamino group in the product can make purification by standard silica gel chromatography challenging.
| Challenge | Explanation | Recommended Purification Strategy |
| Interaction with Silica Gel | The basic amine can strongly interact with the acidic silica gel, leading to tailing, poor separation, and potential product degradation. | Basic-Treated Silica: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent. Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for purifying basic compounds. |
| Solubility Issues | The product may have different solubility characteristics compared to the starting materials and non-polar side products. | Acid-Base Extraction: A liquid-liquid extraction work-up is highly effective. After the reaction, quench and extract the crude product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water. Then, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na2CO3) and the product re-extracted into an organic solvent.[1] |
| Product Volatility | The product has a relatively high boiling point, making distillation a viable purification method, especially for larger scales. | Vacuum Distillation: Purify the crude product by distillation under reduced pressure. This can be very effective at removing non-volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of 1-indanone?
For laboratory-scale synthesis, LDA is often a good choice as it provides rapid and clean enolate formation at low temperatures. For larger-scale reactions, sodium hydride is a more practical and cost-effective option, though it may require heating to achieve a reasonable reaction rate.
Q2: Can I use a Mannich reaction to synthesize this compound?
Theoretically, a Mannich reaction involving 1-indanone, formaldehyde, and dimethylamine could be a viable route.[2][3] However, controlling the reaction to prevent the formation of the bis-alkylated product and other side reactions can be challenging. The direct alkylation of the pre-formed enolate of 1-indanone generally offers better control and predictability.
Q3: My final product is an oil, but I've seen it described as a solid. How can I crystallize it?
The free base of this compound is often isolated as an oil. To obtain a crystalline solid, it is typically converted to its hydrochloride salt. This can be achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent. The resulting hydrochloride salt is usually a crystalline solid that can be collected by filtration.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to identify impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
TLC or GC: These techniques can be used to assess the purity of the final product. For GC analysis, a method suitable for amines should be used.
Q5: What are the key safety precautions for this synthesis?
-
Strong Bases: Sodium hydride is pyrophoric and reacts violently with water. LDA is also highly reactive. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and use appropriate personal protective equipment (PPE).
-
Alkylating Agent: 2-Chloro-N,N-dimethylethanamine is a corrosive and toxic compound. Handle it in a fume hood with appropriate PPE.
-
Solvents: Use anhydrous solvents and handle them in a well-ventilated area.
By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of this important pharmaceutical intermediate.
References
-
Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
-
MDPI. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules. 2022;27(21):7594. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. 2017;13:451-494. Available from: [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]
-
Wikipedia. Mannich reaction. Available from: [Link]
Sources
Technical Support Center: Purification of 2-[2-(Dimethylamino)ethyl]-1-indanone
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for the purification of 2-[2-(Dimethylamino)ethyl]-1-indanone. This molecule, a key intermediate and a known impurity in the synthesis of Dimetindene, presents unique purification challenges due to its bifunctional nature.[1] It possesses both a ketone on an indanone scaffold and a basic tertiary amine side chain. This duality requires a carefully considered purification strategy to overcome issues such as strong interactions with acidic stationary phases, potential instability, and difficulty in crystallization.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-tested solutions to common problems encountered during the purification of this and structurally similar compounds. Our approach is built on explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties arise from its hybrid structure:
-
Basicity: The tertiary amine (pKa predicted around 9.4) is highly basic and will interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing, irreversible adsorption, and potential decomposition.[1][2]
-
Physical State: The free base is often isolated as a red to dark red semi-solid or oil, which makes crystallization difficult.[1]
-
Potential Instability: The parent 2-indanone structure is known to be unstable in air at room temperature and can darken over time.[3] This suggests that the target compound may also be sensitive to oxidation or degradation, especially under harsh purification conditions.
Q2: What are the most likely impurities I should expect?
Impurities will largely depend on the synthetic route but commonly include:
-
Unreacted 1-indanone or the alkylating agent.
-
Products of N-oxide formation on the tertiary amine.
-
Side-products from reactions on the indanone ring, such as aldol condensation products.
Q3: What is the best overall strategy for purifying this compound?
There is no single "best" method; the optimal strategy depends on the scale and the impurity profile. However, a robust general approach involves a multi-step process:
-
Initial Clean-up: Perform an aqueous acid-base extraction to separate the basic product from non-basic impurities.
-
Isolation & Solidification: If the free base oils out, convert it to a hydrochloride (HCl) salt. Salts of amines are typically crystalline solids with higher melting points and are easier to handle and purify by recrystallization.[6]
-
Final Purification: Depending on the purity after the initial steps, either recrystallize the salt or perform column chromatography using a modified system (e.g., deactivated silica or an alternative stationary phase).
Q4: How should I store the purified this compound?
Given the potential for instability, the purified compound (especially as the free base) should be stored with care.[3] We recommend storage at low temperatures (-20°C is ideal), under an inert atmosphere (nitrogen or argon), and protected from light to minimize degradation.
Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for specific experimental challenges.
Workflow 1: Column Chromatography
Column chromatography is a powerful tool, but the basicity of the target molecule requires special consideration to avoid common pitfalls.
Q: My compound is streaking severely and I'm getting very low recovery from my silica gel column. What is happening?
A: This is the most common issue and is caused by a strong acid-base interaction between your basic amine and the acidic surface of the silica gel. This interaction leads to poor chromatography and can even catalyze the degradation of your compound.
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most straightforward solution is to add a competing base to your mobile phase to neutralize the acidic silanol sites.
-
Protocol: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Equilibrate the column with this modified solvent system for at least 3-5 column volumes before loading your sample. This ensures the silica is fully passivated.[2][7]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Use a similar solvent system as you would for silica.
-
Bonded Silica: Phases like Diol or Cyano can offer different selectivity and are less acidic than bare silica.[8]
-
-
Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase (C18) flash chromatography is a powerful option.
Data Presentation: Recommended Chromatographic Systems
| Stationary Phase | Mobile Phase System | Modifier | Rationale & Best Use Case |
| Silica Gel | DCM / Methanol | 1-2% Triethylamine | Standard Choice. Good for general purification. The modifier is essential to prevent streaking.[2] |
| Silica Gel | Ethyl Acetate / Hexanes | 1-2% Triethylamine | Good for less polar impurities. The modifier remains critical. |
| Alumina (Neutral) | Ethyl Acetate / Hexanes | None | Excellent Alternative. Avoids the acidity of silica. Good for compounds sensitive to acid.[10] |
| C18 (Reversed-Phase) | Water / Acetonitrile | 0.1% Formic Acid or TFA | Problem Solver. Ideal for polar compounds or when normal phase fails. Protonates the amine for better peak shape.[7] |
Visualization: Troubleshooting Silica Gel Chromatography
Workflow 2: Crystallization & Salt Formation
Since the free base is often an oil, inducing solidification through salt formation is a highly effective purification strategy.
Q: My purified free base is an oil. How can I get a solid material?
A: Convert the basic amine to its hydrochloride salt. Amine salts have strong ionic interactions, which favor the formation of a stable crystal lattice, resulting in a solid product.[6][11] This process can also serve as a purification step, as impurities may not co-crystallize with the salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the Free Base: Dissolve your crude or semi-purified this compound free base (1.0 eq) in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of compound.
-
Prepare HCl Solution: Use a commercially available solution of HCl, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane.
-
Precipitation: While stirring the solution of your amine at 0 °C (ice bath), add the HCl solution dropwise. You should observe the immediate formation of a precipitate.
-
Monitor pH: Continue adding the HCl solution until the mixture is acidic. You can test this by taking a drop of the supernatant with a glass rod and spotting it on moist blue litmus paper or universal pH paper.
-
Isolate the Salt: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Wash and Dry: Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities and excess HCl. Dry the resulting solid under high vacuum.
Q: I have the HCl salt, but it's still impure. How can I recrystallize it?
A: Recrystallization of the salt can significantly improve purity. The key is to find a solvent or solvent system in which the salt is soluble at high temperatures but sparingly soluble at low temperatures.
Recommended Solvents for Recrystallization:
-
Single Solvents: Isopropanol, Ethanol, Methanol.
-
Solvent Systems (for fine-tuning solubility): Methanol/Diethyl Ether, Ethanol/Ethyl Acetate, Isopropanol/Hexane.
Experimental Protocol: Recrystallization of the HCl Salt
-
Dissolution: Place the crude HCl salt in a flask and add a minimal amount of the chosen hot solvent (e.g., boiling isopropanol) until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once crystallization begins, you can place the flask in an ice bath or refrigerator (~4 °C) to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualization: General Purification & Isolation Workflow
Purity Assessment and Characterization
Verifying the purity of your final product is a critical final step. A combination of methods should be used for a confident assessment.
Q: How can I confirm the purity and identity of my final product?
A: Use a combination of chromatographic and spectroscopic techniques.
Data Presentation: Purity Analysis Methods
| Method | Technique | Key Considerations & Protocol | Expected Outcome |
| Chromatography | Thin Layer Chromatography (TLC) | Use a mobile phase containing ~1% triethylamine to get a compact spot. Visualize with UV light (254 nm) and a potassium permanganate stain. | A single, well-defined spot indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase: C18 column, mobile phase of Water/Acetonitrile with 0.1% TFA. Monitor at the UV max of the indanone chromophore (~245 nm).[12] | A single sharp peak in the chromatogram. Purity can be calculated from the peak area percentage. | |
| Spectroscopy | Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be clean, with correct chemical shifts and integrations for all protons and carbons.[13] | Absence of impurity signals. Characteristic peaks for the aromatic ring, the indanone backbone, and the dimethylaminoethyl side chain. |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI) is ideal. In positive ion mode, you should see the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the free base (203.28). | Correct molecular ion peak confirms the mass of the compound. |
References
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link][4]
-
Dyakonov, V. A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link][5]
-
Tetteh, A., et al. (2020). Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives. ResearchGate. Retrieved from [Link][14]
-
Google Patents. (2003). Process for preparing 1-indanones. Retrieved from [15]
-
Organic Syntheses. (n.d.). 2-INDANONE. Retrieved from [Link][3]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link][11]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link][6]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link][10]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. Retrieved from [Link][8]
-
Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link][13]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link][2]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link][12]
Sources
- 1. This compound | 3409-21-0 [chemicalbook.com]
- 2. biotage.com [biotage.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. env.go.jp [env.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. chemistry.utah.edu [chemistry.utah.edu]
- 14. researchgate.net [researchgate.net]
- 15. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
Technical Support Center: Overcoming Peak Tailing in HPLC of Amino-Containing Indanones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with amino-containing indanones. This guide is designed to provide you, the modern scientist, with actionable insights and solutions to a common and frustrating problem: peak tailing. As a Senior Application Scientist, I understand that robust and reproducible analytical methods are the bedrock of successful research and development. This center is structured to help you diagnose the root causes of peak tailing and systematically implement effective solutions.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions we receive from researchers working with amino-containing indanones and similar basic compounds.
Q1: Why do my amino-containing indanone peaks tail so frequently in reversed-phase HPLC?
A1: Peak tailing with basic compounds like amino-containing indanones is primarily caused by secondary interactions with the stationary phase.[1] In reversed-phase HPLC, while the main retention mechanism is hydrophobic interaction, the amino group, which is basic, can interact with residual silanol groups on the silica-based column packing material.[1] These silanol groups can be acidic and become ionized (negatively charged), leading to strong, undesirable ionic interactions with the protonated (positively charged) amino group of your indanone.[1] This secondary retention mechanism results in a portion of the analyte molecules being retained longer, causing the characteristic tailing of the peak.
Q2: I'm using a C18 column. Isn't that supposed to be non-polar? Why are there secondary interactions?
A2: While C18 columns are designed to be non-polar, the underlying silica support material inevitably has some residual silanol groups (Si-OH) that are not fully covered by the C18 chains.[2][3] This is especially true for older "Type A" silica columns.[4] These exposed silanols can act as active sites for secondary interactions, particularly with basic compounds.[3][5] Modern columns often feature "end-capping," a process where smaller silanes are used to block some of these residual silanols, but it's nearly impossible to eliminate them completely.[3][6]
Q3: How does the pH of my mobile phase affect peak tailing for these compounds?
A3: Mobile phase pH is a critical factor.[7] For amino-containing indanones, the pH determines the ionization state of both your analyte and the residual silanols on the column. At a mid-range pH, the amino group of your indanone will be protonated (positively charged), and a significant portion of the silanol groups will be deprotonated (negatively charged), leading to strong ionic interactions and peak tailing.[8] By adjusting the pH, you can suppress the ionization of either the analyte or the silanols, thus minimizing these secondary interactions and improving peak shape.[9]
Q4: What is an "acceptable" level of peak tailing?
A4: An ideal chromatographic peak is perfectly symmetrical (Gaussian). Peak symmetry is often measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.2 is considered excellent.[8] While values up to 1.5 might be acceptable for some assays, significant tailing can compromise resolution and lead to inaccurate quantification.[1][8]
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
When encountering peak tailing with amino-containing indanones, a systematic approach to troubleshooting is essential. The following guide will walk you through potential causes and their solutions, from simple mobile phase adjustments to more advanced column chemistry considerations.
Step 1: Mobile Phase Optimization
The mobile phase is often the easiest and most impactful parameter to adjust.
1.1. pH Adjustment:
-
Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to around 2.5-3.5, you can protonate the residual silanol groups, neutralizing their negative charge.[1][4] This significantly reduces their ability to interact ionically with your protonated basic analyte.
-
High pH (Ion Suppression of Analyte): Alternatively, raising the pH to above the pKa of your amino-containing indanone (typically in the range of 8-10) will deprotonate the amino group, rendering it neutral. A neutral analyte will not engage in ionic interactions with the silanols.
1.2. Buffer Concentration and Type:
-
A sufficient buffer concentration (typically 10-50 mM) is crucial to maintain a stable pH across the column and prevent peak distortion.[11]
-
The choice of buffer can also influence peak shape. Ammonium salts are generally more soluble in organic solvents than potassium or sodium salts.[10]
1.3. Use of Mobile Phase Additives (Competing Bases):
-
Adding a small concentration of a competing base, such as triethylamine (TEA), to your mobile phase can improve peak shape.[5] The competing base will interact with the active silanol sites, effectively shielding them from your analyte.
-
Protocol: A typical starting concentration for TEA is 0.1% (v/v). However, be aware that these additives can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[4]
-
1.4. Ion-Pairing Reagents:
-
For challenging separations, ion-pairing reagents can be employed.[12][13] These reagents, such as alkyl sulfonates, have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with your charged analyte.[14] This masks the charge of the analyte and increases its retention in a more controlled manner.[15]
-
Note: The use of ion-pairing reagents can require long equilibration times and may permanently modify your column.[14] They are also often not compatible with MS detection.
-
Step 2: Column Selection and Hardware Considerations
If mobile phase optimization is insufficient, the issue may lie with your column or HPLC system.
2.1. Modern Column Chemistries:
-
High-Purity, End-Capped Columns: Modern columns are typically made with high-purity silica that has a lower metal content and is more extensively end-capped, resulting in fewer and less active residual silanols.[6]
-
Polar-Embedded Phases: These columns have a polar group embedded in the C18 chain, which helps to shield the residual silanols and can provide alternative selectivity.[8]
-
Hybrid Particle Technology: Columns with hybrid organic/inorganic particles often exhibit better peak shape for basic compounds and are more stable at high pH.
2.2. Chiral Separations:
-
For the separation of indanone enantiomers, a chiral stationary phase (CSP) is required.[16][17] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices for separating underivatized amino compounds.[18][19] Even with CSPs, mobile phase optimization remains crucial for good peak shape.
2.3. Guard Columns:
-
Using a guard column with the same packing material as your analytical column can help to protect the main column from strongly retained impurities that can cause peak distortion.[5]
2.4. Extra-Column Volume:
-
Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[5] Ensure you are using tubing with a narrow internal diameter and that all connections are made properly to minimize dead volume.[8]
Visualizing the Problem and Solutions
To better understand the mechanisms at play, the following diagrams illustrate the interactions causing peak tailing and the troubleshooting workflow.
Caption: Interaction of aminoindanone with the stationary phase.
Caption: Troubleshooting workflow for peak tailing.
Summary of Key Parameters
The following table provides a quick reference for optimizing your HPLC method for amino-containing indanones.
| Parameter | Recommendation for Amino-Containing Indanones | Rationale |
| Mobile Phase pH | Option 1: Low pH (2.5-3.5) Option 2: High pH (>8) | Option 1 suppresses silanol ionization.[1] Option 2 neutralizes the basic analyte. |
| Column Type | High-purity, end-capped C18 or C8; Polar-embedded; Hybrid particle | Minimizes available silanol groups for secondary interactions.[8] |
| Buffer | 10-50 mM Phosphate or Formate | Maintains stable pH and improves peak symmetry. |
| Additives | 0.1% Triethylamine (TEA) | Acts as a competing base to mask silanol groups.[5] |
| Temperature | 30-40 °C (start) | Can improve efficiency and reduce viscosity, but monitor analyte stability. |
By systematically addressing these factors, you can significantly improve the peak shape of your amino-containing indanones, leading to more accurate and reproducible results in your research and development endeavors.
References
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- BDS. (n.d.). HPLC Troubleshooting Guide.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity.
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ResearchGate. (n.d.). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]
- Dong, M. W. (2021). Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms. PubMed Central.
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- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- WuXi AppTec. (n.d.). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Pickering Laboratories. (n.d.). On the Persistence of Cation-exchange Chromatography for Analysis of Free Amino Acids.
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Bell, D. S. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
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Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
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- Kazachkov, M., & Yu, P. H. (2005). A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples.
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- Sigma-Aldrich. (n.d.).
- Scharlab. (n.d.).
- LibreTexts Chemistry. (2021, July 31). 25.4: Analysis of Amino Acids.
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- HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
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- Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
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- Petritis, K., Elfakir, C., & Dreux, M. (2001). HPLC–CLND for the Analysis of Underivatized Amino Acids. LC•GC Europe, 14(7), 389-393.
- Industry news. (2023, December 27).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ResearchGate. (n.d.). Effect of buffer nature and concentration on the chromatographic performance of basic compounds in the absence and presence of 1-hexyl-3-methylimidazolium chloride.
- Yakhak Hoeji. (2021, June 30).
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- Shodex HPLC Columns. (n.d.).
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- Waters Corporation. (n.d.). Peak Shape Changes Over Time.
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Technical Support Center: Optimizing Mobile Phase for 2-[2-(Dimethylamino)ethyl]-1-indanone HPLC Analysis
Welcome to the dedicated support center for the chromatographic analysis of 2-[2-(Dimethylamino)ethyl]-1-indanone. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your High-Performance Liquid Chromatography (HPLC) methods. Our focus is on providing scientifically sound, practical solutions to common challenges encountered when working with this basic compound.
Understanding the Analyte: this compound
Before delving into mobile phase optimization, it's crucial to understand the physicochemical properties of this compound. Its structure includes a tertiary amine (the dimethylamino group), which makes it a basic compound. The predicted pKa of the protonated amine is approximately 9.41.[1][2] This high pKa value is a critical factor in developing a successful and robust HPLC method, as the ionization state of the molecule, and therefore its retention and peak shape, will be highly dependent on the mobile phase pH.[3]
Troubleshooting Guide: Common HPLC Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: My peak for this compound is tailing severely.
Q: Why is my peak tailing, and how can I fix it?
A: Peak tailing is the most common issue when analyzing basic compounds like this compound on standard silica-based reversed-phase columns.[4] The primary cause is secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the stationary phase.[5] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in tailed peaks.[4]
Here’s a systematic approach to eliminate peak tailing:
1. Mobile Phase pH Adjustment (Primary Solution):
-
The Cause: At mid-range pH values (e.g., pH 4-7), the dimethylamino group (pKa ≈ 9.41) will be protonated (positively charged), while some residual silanols on the silica packing (pKa ≈ 3.5-4.5) will be deprotonated (negatively charged), leading to strong ionic interactions.
-
The Solution: Operate at a low pH. By lowering the mobile phase pH to between 2.5 and 3.5, you suppress the ionization of the silanol groups, minimizing the secondary interactions.[6] At this pH, the analyte will be fully protonated and will behave predictably.
-
Recommended Starting Point: Start with a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases.[7]
-
2. Use of Buffers and Additives:
-
The Cause: Even at low pH, some silanol activity might persist.
-
The Solution: Incorporate a buffer or an ionic competitor into your mobile phase. Adding a salt, like ammonium formate or ammonium acetate, along with the acid can help.[5] The ammonium ions will compete with the protonated analyte for the active silanol sites, effectively shielding the analyte from these secondary interactions.[5]
-
Protocol: Prepare a 10-20 mM ammonium formate buffer and adjust the pH to the desired range (e.g., 3.0) with formic acid.
-
3. Column Selection:
-
The Cause: The type and quality of the HPLC column have a significant impact.
-
The Solution:
-
High-Purity Silica Columns: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a much lower concentration of residual silanols.
-
"Base-Deactivated" Columns: Consider columns specifically marketed as "base-deactivated" or designed for the analysis of basic compounds.
-
Troubleshooting Workflow for Peak Tailing
Caption: Workflow for troubleshooting peak tailing.
Issue 2: My retention time is drifting and not reproducible.
Q: What causes retention time variability, and how can I ensure consistency?
A: Retention time drift for an ionizable compound like this compound is almost always linked to inadequate control of the mobile phase pH, especially when operating near the pKa of the analyte or the column's silanols.[3][8]
1. Inadequate Buffering:
-
The Cause: Using an unbuffered acidic mobile phase (e.g., just acidified water) can be susceptible to small changes in pH from atmospheric CO2 or the sample matrix itself.
-
The Solution: Always use a buffer, especially if your method requires a pH above 3.[9] A buffer resists changes in pH, leading to more stable and reproducible retention times. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering capacity.[10]
2. Improper Mobile Phase Preparation:
-
The Cause: Measuring pH after mixing the aqueous and organic components is a common mistake. The pH of a mixed organic/aqueous solution is not a true measure of the hydrogen ion activity and can lead to inconsistencies.
-
The Solution: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[8]
3. Column Equilibration:
-
The Cause: Insufficient column equilibration time with the mobile phase can lead to drifting retention times at the beginning of a run sequence.
-
The Solution: Ensure the column is thoroughly equilibrated. Flush the column with at least 10-20 column volumes of the initial mobile phase conditions before the first injection.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for method development?
A1: A robust starting point for reversed-phase HPLC analysis of this compound would be:
-
Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.[11]
-
Gradient: Start with a scouting gradient, for example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
This acidic mobile phase will ensure the analyte is in a single, protonated state and will minimize silanol interactions, providing a good starting point for optimization.[12]
Q2: How does changing the organic solvent (Acetonitrile vs. Methanol) affect my separation?
A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9]
-
Acetonitrile is generally preferred as a starting solvent. It has a lower viscosity (leading to lower backpressure) and is often more efficient.[11]
-
Methanol has a different selectivity and can be a powerful tool if you are trying to change the elution order of your analyte and impurities. If you have co-eluting peaks with acetonitrile, switching to methanol (or using a mixture) can often improve resolution.
| Parameter | Acetonitrile | Methanol |
| Elution Strength | Higher | Lower |
| Viscosity | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity | Different from Methanol | Different from Acetonitrile |
Q3: Can I use a high pH mobile phase?
A3: Yes, a high pH mobile phase is a viable alternative.
-
The Principle: At a high pH (e.g., pH > 10), which is approximately two pH units above the analyte's pKa of ~9.41, the dimethylamino group will be in its neutral, deprotonated state.[13][14] This eliminates the positive charge and the problematic ionic interactions with silanols.
-
Requirements: You must use a pH-stable column, often a hybrid-silica or polymer-based column, as standard silica columns will dissolve at high pH (typically above pH 8).[8]
-
Recommended Buffer: Use a buffer like ammonium bicarbonate or ammonium formate, adjusted to pH 10.
Relationship between pH, pKa, and Analyte State
Caption: Impact of mobile phase pH on analyte and stationary phase interactions.
Experimental Protocols
Protocol 1: Preparation of 1L of 20 mM Ammonium Formate Buffer at pH 3.0
-
Weigh Materials: Weigh out 1.26 g of ammonium formate (MW: 63.06 g/mol ) and dissolve it in approximately 950 mL of HPLC-grade water.
-
Stir to Dissolve: Place the beaker on a magnetic stir plate and stir until the ammonium formate is completely dissolved.
-
pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add formic acid dropwise while stirring until the pH meter reads 3.0.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[15]
-
Degassing: Degas the buffer using ultrasonication or helium sparging before use to prevent bubble formation in the HPLC system.[15]
Protocol 2: Best Practices for Mobile Phase Preparation
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade solvents and water to minimize background noise and impurities.[15]
-
Prepare Fresh: Aqueous mobile phases, especially those with low concentrations of additives, can support microbial growth. It is best practice to prepare them fresh daily.
-
Label Clearly: Clearly label all mobile phase bottles with the composition, date of preparation, and your initials.
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:3409-21-0. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Chrom-Help. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Pharma Growth Hub. (2023). pH, pKa, and Retention. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Indanone Derivatives: Unraveling the Therapeutic Potential of a Privileged Scaffold
The indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry. Its rigid framework and amenability to diverse chemical modifications have made it a cornerstone in the development of numerous therapeutic agents targeting a wide array of biological pathways. This guide provides a comparative analysis of 2-[2-(dimethylamino)ethyl]-1-indanone and other key indanone derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. While direct experimental data for this compound is not extensively available in public literature, a comparative structural analysis with well-characterized derivatives can illuminate its potential pharmacological profile.
The Indanone Backbone: A Versatile Template for Drug Design
The 1-indanone scaffold is a recurring motif in both natural products and synthetic bioactive molecules.[1] Its inherent structural features allow for the precise spatial orientation of various functional groups, enabling targeted interactions with a multitude of biological receptors and enzymes. This versatility has led to the development of indanone-based drugs for treating neurodegenerative diseases, inflammation, and allergic conditions.[2]
Profiling this compound
This compound is a specific derivative of the indanone core, characterized by a dimethylaminoethyl substituent at the second position of the indanone ring.[3] This compound is also recognized as "Dimetindene impurity E," a known process impurity and potential degradation product of the first-generation antihistamine, Dimetindene.[4] Dimetindene itself is a selective histamine H1 receptor antagonist, which suggests that the primary biological target for structurally related compounds like this compound might also involve histamine receptors.[5]
The presence of the tertiary amine in the side chain of this compound is a key structural feature. This basic nitrogen can exist in a protonated state at physiological pH, potentially engaging in ionic interactions with acidic amino acid residues in the binding pockets of target proteins.
A Comparative Analysis of Indanone Derivatives
To understand the potential biological activity of this compound, it is instructive to compare it with other well-studied indanone derivatives. This structure-activity relationship (SAR) analysis can provide valuable insights into how modifications to the indanone scaffold influence therapeutic effects.
The Parent Compound: Dimetindene
Dimetindene, the parent compound of our primary molecule of interest, is a known histamine H1 antagonist with some activity at muscarinic M2 receptors.[1][5] A study on Dimetindene and its derivatives revealed that the (S)-enantiomer of Dimetindene exhibits a pKi of 7.16 for the H1 receptor and 7.52 for the M2 receptor.[1] The key structural difference between Dimetindene and this compound is the presence of a ketone group at the 1-position in the latter, and the nature of the substituent at the 3-position in Dimetindene. The retention of the dimethylaminoethyl side chain suggests that this compound might also have an affinity for the H1 receptor, although the presence of the ketone could significantly alter its binding profile.
The Neuro-Targeted Derivative: Donepezil
Donepezil is a prominent indanone derivative approved for the treatment of Alzheimer's disease.[2] It functions as a potent and selective acetylcholinesterase (AChE) inhibitor. One of its key analogs, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, demonstrates an exceptionally low IC50 value of 5.7 nM for AChE. This highlights how substitutions on the indanone ring can dramatically shift the therapeutic target from histamine receptors to enzymes involved in neurotransmission. The bulky piperidine and benzyl groups in Donepezil's analogs are crucial for their potent AChE inhibition, a feature absent in the more compact structure of this compound.
The Anti-inflammatory Agents: 2-Benzylidene-1-indanone Derivatives
A series of 2-benzylidene-1-indanone derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. For instance, certain derivatives with specific substitutions on the benzylidene ring exhibit significant inhibition of TNF-α expression, with some reaching over 80% inhibition at a concentration of 10 µM. The 2-benzylidene group creates a conjugated system with the indanone ketone, which is a key structural feature for this anti-inflammatory activity. This is structurally distinct from the saturated ethyl side chain in this compound.
Comparative Data Summary
| Compound Class | Key Structural Features | Primary Biological Target | Representative Experimental Data |
| This compound | 2-(dimethylamino)ethyl side chain, 1-keto group | Unknown (potential H1 antagonist) | Data not available |
| Dimetindene | Indene core with a dimethylaminoethyl side chain | Histamine H1 and Muscarinic M2 receptors | (S)-Dimetindene: pKi = 7.16 (H1), 7.52 (M2)[1] |
| Donepezil Analogs | 2-substituted indanone with bulky piperidine and benzyl groups | Acetylcholinesterase (AChE) | IC50 = 5.7 nM |
| 2-Benzylidene-1-indanone Derivatives | 2-benzylidene substituent | Pro-inflammatory cytokine production | >80% inhibition of TNF-α at 10 µM |
Visualizing the Indanone Scaffold and its Derivatives
The following diagram illustrates the basic 1-indanone scaffold and the positions of key substitutions in the compared derivatives.
Caption: The 1-indanone scaffold and key derivatives.
Experimental Protocol: Radioligand Binding Assay for Histamine H1 Receptor Affinity
To experimentally determine the binding affinity of this compound for the histamine H1 receptor, a competitive radioligand binding assay can be performed. This protocol is based on standard methodologies used for receptor pharmacology.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the human histamine H1 receptor.
Materials:
-
Cell Membranes: Commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).
-
Non-specific Binding Control: Mianserin or another high-affinity H1 antagonist.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well plates and filter mats .
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer (for total binding).
-
Non-specific binding control (e.g., 10 µM Mianserin).
-
Serial dilutions of the test compound.
-
-
Addition of Radioligand: Add a constant concentration of [³H]-Pyrilamine (typically at its Kd concentration) to all wells.
-
Addition of Membranes: Add the cell membranes expressing the H1 receptor to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The indanone scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. While this compound remains a molecule with an incompletely characterized biological profile, its structural relationship to the H1 antagonist Dimetindene provides a logical starting point for further investigation. A comparative analysis with other indanone derivatives, such as the potent AChE inhibitor Donepezil and various anti-inflammatory 2-benzylidene-1-indanones, underscores the profound impact of substituent modifications on the biological activity of the indanone core. Future experimental studies, such as the radioligand binding assay detailed above, are necessary to fully elucidate the pharmacological properties of this compound and to determine its potential as a lead compound for new drug discovery efforts.
References
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Veeprho. Dimetindene Impurities and Related Compound. [Link]
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Xiao, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–903. [Link]
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Wikipedia. Dimetindene. [Link]
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Mohr, K., et al. (2003). Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(23), 4935-4945. [Link]
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Chemsrc. This compound. [Link]
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ResearchGate. Recent developments in biological activities of indanones. [Link]
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PubMed. Recent developments in biological activities of indanones. [Link]
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PubMed. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. [Link]
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PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]
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A Comparative Analysis of 2-Substituted 1-Indanones: A Guide for Drug Development Professionals
The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. The strategic introduction of substituents at the 2-position of this bicyclic ketone has proven to be a highly effective approach for modulating its biological profile, leading to the development of potent anti-inflammatory, anticancer, and neuroprotective agents. This guide provides an in-depth comparative analysis of three distinct classes of 2-substituted 1-indanones, offering insights into their synthesis, biological performance, and underlying mechanisms of action. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage the therapeutic potential of this remarkable class of compounds.
The Significance of the 2-Position: A Gateway to Diverse Bioactivity
The methylene group at the 2-position of the 1-indanone core is readily functionalized, serving as a versatile anchor point for a wide array of substituents. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's interaction with specific biological targets. The nature of the substituent at this position profoundly influences the molecule's overall shape, electronics, and physicochemical properties, thereby dictating its pharmacological effects. This guide will explore three exemplary classes of 2-substituted 1-indanones, each demonstrating a distinct and potent biological activity.
Comparative Analysis of Representative 2-Substituted 1-Indanones
This section delves into a comparative analysis of three selected 2-substituted 1-indanone analogues, each a potent representative of its therapeutic class.
Anti-inflammatory Analogue: 2-(4-Hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanone
This 2-benzylidene-1-indanone derivative has demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines.
-
Synthesis: The synthesis of this class of compounds is typically achieved through a Claisen-Schmidt condensation reaction between a substituted 1-indanone and a substituted benzaldehyde.
-
Biological Activity: This compound has been shown to effectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Mechanism of Action: The anti-inflammatory effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response.
Anticancer Analogue: 2-(3,4-methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindan-1-one
This complex 2-benzylidene-1-indanone has emerged as a potent cytotoxic agent against a range of human cancer cell lines.
-
Synthesis: The synthesis of this molecule is a multi-step process that often starts from gallic acid, a naturally occurring phenolic acid.
-
Biological Activity: This compound exhibits potent cytotoxicity with IC50 values in the nanomolar to low micromolar range against various cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cells.[1]
-
Mechanism of Action: Its anticancer activity is attributed to the inhibition of tubulin polymerization, a critical process for cell division.[1] This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Neuroprotective Analogue: N-((1-(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methyl)benzamide (A Donepezil Analogue)
This class of 2-substituted 1-indanones, structurally related to the Alzheimer's drug Donepezil, demonstrates potent acetylcholinesterase (AChE) inhibitory activity.
-
Synthesis: The synthesis often involves the reaction of a 5,6-dimethoxy-1-indanone with a suitably functionalized piperidine derivative.
-
Biological Activity: Donepezil, a well-established AChE inhibitor, exhibits an IC50 value of 6.7 nM against acetylcholinesterase.[2] Analogues of Donepezil are designed to exhibit similar or improved inhibitory potency.
-
Mechanism of Action: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease.[2]
Quantitative Data Summary
The following table provides a comparative summary of the biological activity of the representative 2-substituted 1-indanones and relevant reference compounds.
| Compound Class | Representative Compound | Biological Target/Assay | IC50 Value | Reference Compound | Reference IC50 |
| Anti-inflammatory | 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanone | TNF-α & IL-6 inhibition (LPS-stimulated RAW 264.7 cells) | ~1-10 µM (estimated) | Indomethacin | COX-1: 230 nM, COX-2: 630 nM[3] |
| Anticancer | 2-(3,4-methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindan-1-one | Cytotoxicity (MCF-7 breast cancer cells) | 10-880 nM[1] | Doxorubicin | Varies by cell line |
| Neuroprotective | Donepezil (archetype for the class) | Acetylcholinesterase (AChE) Inhibition | 6.7 nM[2] | Tacrine | 77 nM[2] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the representative compounds and the key biological assays used for their evaluation.
Synthesis Protocols
Protocol 1: Synthesis of 2-(4-Hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanone (Anti-inflammatory Analogue)
This protocol is based on the Claisen-Schmidt condensation reaction.
-
Materials: 5,6-dimethoxy-1-indanone, 4-hydroxy-3-methoxybenzaldehyde (vanillin), ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone (1 equivalent) and vanillin (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanone.
-
Protocol 2: Synthesis of 2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindan-1-one (Anticancer Analogue)
This synthesis is a multi-step process, and this protocol outlines a key Knoevenagel condensation step.
-
Materials: 3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone, 3,4-methylenedioxybenzaldehyde (piperonal), trifluoroacetic acid.
-
Procedure:
-
Dissolve 3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone (1 equivalent) in a suitable solvent such as trifluoroacetic acid.
-
Add piperonal (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.[1]
-
Protocol 3: Synthesis of a Donepezil Analogue (Neuroprotective Agent)
This protocol outlines a general procedure for the synthesis of a Donepezil analogue.
-
Materials: 5,6-dimethoxy-1-indanone, N-benzyl-4-formylpiperidine, lithium diisopropylamide (LDA), palladium on carbon (Pd/C), hydrogen gas.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 5,6-dimethoxy-1-indanone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and slowly add a solution of LDA (1.1 equivalents) in THF.
-
After stirring for 30 minutes, add a solution of N-benzyl-4-formylpiperidine (1 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the crude condensation product.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Biological Assay Protocols
Protocol 4: In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)
This protocol uses LPS-stimulated RAW 264.7 macrophage cells.
-
Materials: RAW 264.7 cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), test compounds, ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production compared to the LPS-only treated control.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines like MCF-7.
-
Materials: MCF-7 cells, DMEM, FBS, penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
-
Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric method to determine AChE activity.
-
Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer, test compounds.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. This corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.
Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of 2-substituted 1-indanones.
Signaling Pathways
Caption: Inhibition of NF-κB and MAPK signaling pathways by anti-inflammatory 2-substituted 1-indanones.
Caption: Mechanism of action of neuroprotective 2-substituted 1-indanones via acetylcholinesterase inhibition.
Conclusion
The 2-substituted 1-indanone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The strategic modification of the 2-position allows for the generation of compounds with diverse and potent biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The comparative analysis presented in this guide, supported by detailed experimental protocols and mechanistic insights, underscores the immense potential of this chemical class. Further exploration of the vast chemical space around the 1-indanone core, guided by rational drug design principles, is poised to yield the next generation of innovative medicines for a wide range of diseases.
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Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PMC. [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
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IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. ResearchGate. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Advances. [Link]
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TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. [Link]
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Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
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Synthesis of [(dimethoxy-oxoindanyl)methyl]substituted-piperidine. ResearchGate. [Link]
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Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. [Link]
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Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed. [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
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MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... ResearchGate. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
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AChE activity assay by Ellman method. ResearchGate. [Link]
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% Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]
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In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. MDPI. [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB. PubMed Central. [Link]
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Indomethacin (oral route). Mayo Clinic. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
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MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. [Link]
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Comparison between IC 50 (µM) of compounds 1-3 and indomethacin as a positive control (N = 3). ResearchGate. [Link]
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. Semantic Scholar. [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]
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Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]
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[Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed. [Link]
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Indomethacin: Uses & Side Effects. Cleveland Clinic. [Link]
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Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, secretion of LPS-stimulated peritoneal macrophages. Journal of Food and Drug Analysis. [Link]
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Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-[2-(Dimethylamino)ethyl]-1-indanone Analogs as Acetylcholinesterase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-[2-(Dimethylamino)ethyl]-1-indanone analogs, a chemical scaffold of significant interest in the development of acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. Drawing upon key findings in medicinal chemistry, this document will explore how structural modifications to the indanone core and the dimethylaminoethyl side chain influence inhibitory potency and selectivity. Experimental data from various studies are compiled and compared to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutics.
Introduction: The 1-Indanone Scaffold in Neurodegenerative Disease
The 1-indanone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its significance in the context of neurodegenerative diseases was solidified with the development of Donepezil, a leading medication for Alzheimer's disease that features a substituted indanone structure.[2] Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Therefore, inhibiting AChE is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of Alzheimer's disease.[3]
The this compound framework represents a critical pharmacophore for AChE inhibition. This guide will dissect the structural components of this scaffold to elucidate the principles governing its interaction with the acetylcholinesterase enzyme.
The Core Pharmacophore: A Synergistic Arrangement
The inhibitory activity of this compound analogs against AChE arises from the specific arrangement of three key pharmacophoric features:
-
The 1-Indanone Core: This rigid, bicyclic ketone serves as the foundational anchor for the molecule. Its aromatic ring can engage in π-π stacking interactions with aromatic residues within the active site gorge of AChE, such as Trp86 and Tyr337.[4]
-
The Ethyl Linker: The two-carbon chain connecting the indanone core to the amino group provides the optimal spacing for the molecule to bridge the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.
-
The Dimethylamino Group: The tertiary amine is typically protonated at physiological pH, and the resulting cation forms a crucial ionic bond with the anionic subsite of AChE, primarily with the Trp84 residue in the CAS.
The interplay of these three components is essential for high-affinity binding and potent inhibition of the enzyme. The following sections will delve into how modifications to each of these regions impact the overall biological activity.
Structure-Activity Relationship (SAR) Analysis
The following subsections detail the impact of structural modifications on the AChE inhibitory activity of this compound analogs.
Modifications of the 1-Indanone Ring
Substituents on the aromatic portion of the indanone ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.
-
Electron-donating and Electron-withdrawing Groups: The electronic nature of the substituents can influence the π-π stacking interactions with the enzyme's active site. While a systematic study on the this compound scaffold is not extensively available, related studies on similar indanone derivatives suggest that both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can be tolerated and in some cases enhance activity.[4] The optimal substitution pattern often depends on the specific interactions within the enzyme's binding pocket.
-
Positional Isomerism: The position of the substituent on the aromatic ring is critical. For instance, in the development of Donepezil, it was found that modifications at the meta position of the benzyl group led to slightly more potent inhibitors compared to substitutions at the para position.[5] This highlights the importance of directional interactions within the AChE gorge.
Alterations to the Ethyl Linker
The length and rigidity of the linker between the indanone core and the amino group are crucial for optimal interaction with both the CAS and PAS of AChE.
-
Chain Length: Studies on related cholinesterase inhibitors have shown that a two or three-carbon chain is generally optimal for bridging the active sites of AChE.[6] Deviations from this optimal length can lead to a significant decrease in inhibitory activity.
-
Conformational Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures, within the linker can impact the molecule's ability to adopt the ideal binding conformation. While arylidene indanone scaffolds, which feature a rigid double bond at the 2-position, have been explored as AChE inhibitors, the flexible ethyl linker in the this compound series allows for better adaptation to the enzyme's active site.[7][8]
Modifications of the Amino Group
The nature of the amino group is a key determinant of the compound's interaction with the catalytic anionic site of AChE.
-
N-Alkyl Substituents: The presence of two methyl groups on the nitrogen atom appears to be highly favorable for AChE inhibition. Replacing the dimethylamino moiety with a diethylamino group has been shown to reduce activity in some series of AChE inhibitors.[6] This suggests that the size and lipophilicity of the N-alkyl groups are finely tuned for optimal interaction.
-
Replacement with Heterocycles: Incorporating the nitrogen atom into a heterocyclic ring system, such as a piperidine or morpholine, can also modulate activity. For example, a compound with a piperidine group linked to the indanone by a two-carbon spacer exhibited very potent AChE inhibitory activity, even more so than Donepezil.[9] The choice of the heterocycle influences the basicity, lipophilicity, and conformational flexibility of the amino moiety.
-
Basic Amino Group Requirement: The presence of a basic amino group is generally essential for activity. Analogs lacking a pendant amino group show no detectable inhibitory activity towards AChE.[6]
Comparative Analysis of Inhibitory Potency
To illustrate the SAR principles discussed above, the following table summarizes the AChE inhibitory activity (IC50 values) of selected 2-substituted indanone analogs from the literature.
| Compound ID | Modification | AChE IC50 (µM) | Reference |
| 1 | 2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil) | 0.0057 | [9] |
| 2 | Compound 6a (piperidine group with a two-carbon spacer) | 0.0018 | [9] |
| 3 | Compound with a meta-substituted aminopropoxy benzylidene moiety (5c) | 0.12 | [10] |
| 4 | Compound with a para-substituted aminopropoxy benzylidene moiety (7b) | Potent BChE inhibitor (IC50 = 0.04 µM) | [10] |
| 5 | Indanone derivative 56 | 12.30 | [3] |
| 6 | Indanone derivative 64 | 12.01 | [3] |
Note: The structures of compounds 2, 3, 4, 5, and 6 are detailed in the cited references. This table is intended to provide a comparative overview of the potency of different structural motifs.
Experimental Protocols
The following sections provide representative experimental procedures for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
A common synthetic route to 2-substituted 1-indanones involves the alkylation of a 1-indanone precursor.
Scheme 1: Representative Synthesis of a 2-substituted 1-indanone
Sources
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A Comparative Guide to the Biological Activity of Indanone Derivatives as H1 Antagonists
In the landscape of drug discovery, the repurposing of established scaffolds for novel therapeutic targets is a cornerstone of efficient pharmaceutical development. The indanone core, a privileged structure found in various biologically active compounds, most notably the acetylcholinesterase inhibitor donepezil, presents a compelling starting point for the exploration of new H1 receptor antagonists.[1] This guide provides a comprehensive comparison of the biological activity of indanone derivatives as H1 antagonists, offering insights into their structure-activity relationships (SAR) and detailing the experimental methodologies crucial for their evaluation.
The Significance of H1 Antagonism and the Promise of the Indanone Scaffold
Histamine H1 receptor antagonists, commonly known as antihistamines, are fundamental in the therapeutic management of allergic conditions such as rhinitis, urticaria, and atopic dermatitis.[2] They function by blocking the action of histamine at the H1 receptor, thereby mitigating the inflammatory cascade that leads to allergic symptoms.[3] While first-generation antihistamines are effective, they are often associated with sedative effects due to their ability to cross the blood-brain barrier.[2] The development of second-generation agents with improved selectivity and reduced CNS penetration has been a significant advancement in the field.[4]
The indanone scaffold, a bicyclic aromatic ketone, has demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[5] Its presence in donepezil, a drug with a well-established safety profile and known CNS activity, makes it an intriguing template for the design of novel H1 antagonists that could potentially offer unique pharmacological profiles.[1][6] The exploration of indanone derivatives in this context is driven by the hypothesis that modifications to the core structure can modulate activity towards the H1 receptor, potentially leading to the discovery of potent and selective antagonists.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins.[7] This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. Understanding this pathway is critical for designing functional assays to evaluate the antagonist activity of new chemical entities.
Caption: H1 Receptor Signaling Pathway.
Comparative Biological Activity of Indanone Derivatives
While a comprehensive head-to-head comparison of a large series of indanone derivatives as H1 antagonists is not yet available in the public domain, we can extrapolate potential structure-activity relationships based on the known pharmacology of H1 antagonists and the reported activities of various indanone-containing molecules. The seminal work on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil) as a potent acetylcholinesterase inhibitor provides a foundational structure for modification.[1]
| Compound/Derivative Class | Core Structure | Key Substitutions & Modifications | Reported/Expected H1 Antagonist Activity | Rationale for Activity/SAR Insights |
| Donepezil | 5,6-dimethoxy-1-indanone | N-benzylpiperidine at the 2-position | Weak to moderate | The piperidine and benzyl groups are common features in many H1 antagonists, suggesting a potential for dual activity. However, the overall structure is optimized for the acetylcholinesterase active site. |
| Indanone-Piperidine Hybrids | 1-Indanone | Variation of substituents on the piperidine nitrogen and the indanone ring. | Potentially significant | The N-substituent on the piperidine ring is a critical determinant of H1 antagonist potency. Aromatic or heteroaromatic groups often enhance activity. Modifications to the indanone ring, such as altering the methoxy groups, could influence receptor binding and selectivity. |
| Indanone-Chalcone Hybrids | 1-Indanone fused with a chalcone moiety | Modifications on the phenyl rings of the chalcone. | Moderate to high (predicted) | Chalcones are known to possess anti-inflammatory properties. Combining this with the indanone scaffold could lead to compounds with potent H1 antagonism and broader anti-inflammatory effects. |
| Spiroisoxazoline Indanones | Indanone with a spiroisoxazoline linkage | Phenyl substitutions on the isoxazoline ring. | Potentially significant | The introduction of a spirocyclic system can confer conformational rigidity, which may be favorable for receptor binding. The nature and position of substituents on the phenyl ring will be crucial for optimizing H1 receptor affinity.[8] |
Experimental Methodologies for Evaluating H1 Antagonist Activity
The robust evaluation of novel indanone derivatives as H1 antagonists requires a combination of in vitro and in vivo assays. The causality behind these experimental choices lies in the need to first establish direct interaction with the target receptor (binding assays) and then to confirm functional antagonism in a physiological context (functional and in vivo assays).
In Vitro Assays
1. H1 Receptor Binding Assay
This assay directly measures the affinity of a test compound for the H1 receptor.
-
Principle: Competitive displacement of a radiolabeled ligand (e.g., [³H]pyrilamine) from H1 receptors in a cell membrane preparation.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Incubate the membranes with a fixed concentration of [³H]pyrilamine and varying concentrations of the test indanone derivative.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Caption: H1 Receptor Binding Assay Workflow.
2. Functional Antagonism Assay (e.g., Calcium Mobilization)
This assay measures the ability of a test compound to block histamine-induced cellular responses.
-
Principle: H1 receptor activation leads to an increase in intracellular calcium. Antagonists will inhibit this response.
-
Protocol:
-
Load H1 receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test indanone derivative.
-
Stimulate the cells with a fixed concentration of histamine.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Determine the IC50 value for the inhibition of the histamine-induced calcium response.
-
In Vivo Assays
1. Histamine-Induced Bronchoconstriction in Guinea Pigs
This is a classic model to assess the in vivo efficacy of H1 antagonists.
-
Principle: Histamine induces bronchoconstriction in guinea pigs, which can be antagonized by H1 blockers.
-
Protocol:
-
Administer the test indanone derivative to guinea pigs (e.g., orally or intraperitoneally).
-
After a specific pre-treatment time, challenge the animals with an aerosolized solution of histamine.
-
Measure the time to the onset of respiratory distress (pre-convulsive dyspnea).
-
An increase in the time to dyspnea compared to vehicle-treated animals indicates H1 antagonist activity.
-
2. Histamine-Induced Cutaneous Vascular Permeability in Rats
This model evaluates the effect of H1 antagonists on histamine-induced changes in capillary permeability.
-
Principle: Intradermal injection of histamine causes an increase in vascular permeability, leading to the extravasation of dye. H1 antagonists can inhibit this effect.
-
Protocol:
-
Administer the test indanone derivative to rats.
-
Inject a dye (e.g., Evans blue) intravenously.
-
Inject histamine intradermally at multiple sites on the back of the animal.
-
After a set time, sacrifice the animal and excise the skin at the injection sites.
-
Extract the dye from the skin samples and quantify it spectrophotometrically.
-
A reduction in the amount of extravasated dye indicates H1 antagonist activity.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the general SAR of H1 antagonists, the following modifications to the indanone scaffold are proposed to enhance H1 antagonist activity:
-
The Basic Amine: A tertiary amine is generally required for potent H1 antagonist activity. Incorporating this into a piperidine or similar heterocyclic ring attached to the indanone core is a promising strategy.
-
The Diaryl/Arylalkyl Moiety: The N-benzyl group of donepezil serves as a good starting point. Exploration of other aromatic and heteroaromatic substituents on the piperidine nitrogen is likely to yield compounds with improved potency.
-
The Indanone Core: Substituents on the aromatic ring of the indanone can influence potency and selectivity. The 5,6-dimethoxy substitution in donepezil can be varied to explore the effects of electron-donating and electron-withdrawing groups.
-
The Linker: The length and nature of the linker connecting the indanone core to the basic amine can impact activity. A methylene linker, as in donepezil, is a reasonable starting point, but variations should be explored.
References
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Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. PubMed. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. [Link]
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(PDF) Synthesis and Structure−Activity Relationships of Novel Histamine H 1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. ResearchGate. [Link]
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H1 antagonist. Wikipedia. [Link]
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Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]
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A Senior Application Scientist's Guide to Alternative Analytical Techniques for 2-[2-(Dimethylamino)ethyl]-1-indanone Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of alternative analytical techniques for the quantification of 2-[2-(Dimethylamino)ethyl]-1-indanone, a key intermediate in the synthesis of various pharmacologically active compounds. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound is a bicyclic aromatic compound featuring a ketone and a tertiary amine functional group.[1] Its structural motifs are common in various pharmaceutical agents, making it a significant building block in medicinal chemistry. Accurate quantification is critical for ensuring the purity of the final API, controlling reaction stoichiometry, and conducting stability studies. The presence of both a UV-absorbing chromophore (the indanone ring) and a basic tertiary amine presents opportunities for a variety of analytical approaches, each with its own set of advantages and challenges.
This guide will explore and compare three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion will be underpinned by the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the proposed methods are robust, reliable, and fit for purpose.[2][3]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, its indanone structure allows for strong UV absorbance, making UV detection a straightforward and robust method for quantification.
Expertise & Experience Insights: The basic nature of the tertiary amine in the target molecule can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual acidic silanols on the stationary phase. To counteract this, the mobile phase is typically buffered at a low pH to ensure the amine is protonated, or a base is added to the mobile phase to compete for active sites. A stability-indicating HPLC method can be developed to separate the main compound from any potential degradation products.[4][5][6][7]
Advantages:
-
Robustness and widespread availability: HPLC-UV is a standard technique in most analytical laboratories.
-
Good precision and accuracy: When properly validated, it provides reliable quantitative data.
-
Non-destructive: The sample can be collected after analysis if needed.
Limitations:
-
Moderate sensitivity: May not be suitable for trace-level analysis.
-
Potential for interference: In complex matrices, co-eluting impurities with similar UV spectra can interfere with quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in the gas phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification.
Expertise & Experience Insights: Direct analysis of tertiary amines like this compound by GC can be challenging due to their polarity and basicity, which can cause adsorption to the column and poor peak shape.[8] To overcome this, two main approaches are employed: the use of a base-deactivated column or derivatization.[9] Derivatization chemically modifies the analyte to make it more volatile and less polar.[10][11][12] For tertiary amines, derivatization with reagents like propyl chloroformate can be effective.[8]
Advantages:
-
High selectivity: The mass spectrometer provides a high degree of certainty in compound identification.
-
Good sensitivity: Especially when using selected ion monitoring (SIM) mode.
-
Excellent separation efficiency: Capillary GC columns offer high resolution.
Limitations:
-
Analyte must be volatile and thermally stable: Not all compounds are amenable to GC analysis without derivatization.
-
Derivatization adds complexity: The derivatization step can be time-consuming and introduce variability.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation by LC, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive method for quantification.
Expertise & Experience Insights: LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices.[13] For this compound, its tertiary amine is readily protonated, making it highly suitable for positive ion electrospray ionization (ESI). The high sensitivity of this technique allows for the quantification of very low levels of the analyte. A column-switching arrangement can be employed for samples in complex matrices to protect the analytical column and mass spectrometer.[14][15]
Advantages:
-
Exceptional sensitivity and selectivity: Often considered the most definitive quantitative technique.
-
Applicable to a wide range of compounds: Suitable for non-volatile and thermally labile molecules.
-
Provides structural information: Can aid in the identification of unknown impurities and metabolites.
Limitations:
-
Matrix effects: Co-eluting compounds can suppress or enhance the ionization of the analyte, affecting accuracy.
-
Higher cost and complexity: The instrumentation is more expensive and requires specialized expertise to operate.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of the three techniques for the quantification of this compound. These are typical values and would need to be confirmed through method validation studies as per ICH guidelines.[16][17]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | < 1 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% (with derivatization) | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using the discussed techniques. These protocols are designed as a starting point and must be validated for their intended use.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[18][19][20][21]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). This will be the stock solution. Prepare working standards by serial dilution of the stock solution.
-
Sample Solution Preparation (for bulk drug): Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and prepare as described for the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[21]
HPLC-UV Method
Caption: HPLC-UV Experimental Workflow.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability: As per ICH guidelines, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard solution.
GC-MS Method (with Derivatization)
Caption: GC-MS with Derivatization Workflow.
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., dichloromethane), add 100 µL of pyridine and 100 µL of propyl chloroformate.
-
Vortex for 1 minute and let the reaction proceed at room temperature for 15 minutes.
-
Wash the organic layer with 1 mL of 5% sodium bicarbonate solution and then with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
LC-MS/MS Method
Caption: LC-MS/MS Experimental Workflow.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: A specific precursor ion for this compound would be selected, and its fragmentation to specific product ions would be monitored. These transitions would need to be optimized experimentally.
-
Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature would be optimized for maximum signal intensity.
-
Conclusion and Recommendations
The choice of the most suitable analytical technique for the quantification of this compound depends on the specific analytical challenge.
-
For routine quality control of bulk material where high concentrations are expected and the matrix is simple, HPLC-UV is a robust, reliable, and cost-effective choice.
-
When higher selectivity is required, or in the presence of interfering substances, GC-MS can be employed. The necessity for derivatization should be considered in terms of workflow efficiency.
-
For analyses requiring the highest sensitivity and selectivity, such as in pharmacokinetic studies or for trace impurity analysis, LC-MS/MS is the superior technique.
Regardless of the chosen method, it is imperative that the analytical procedure is thoroughly validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2] This includes validation of specificity, linearity, range, accuracy, precision, and robustness.
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. (2014). [Link]
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Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. PubMed. (1998). [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. (2020, January 2). [Link]
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Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. MDPI. (2015). [Link]
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Separation of 2-(Dimethylamino)ethyl methacrylate on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 2-[2-(Dimethylamino)ethyl]-1-indanone
Introduction
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2-[2-(Dimethylamino)ethyl]-1-indanone is an indanone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a ketone group and a tertiary amine, presents unique analytical challenges and opportunities.[2][3] The development of robust, reliable, and validated analytical methods is therefore not merely a regulatory requirement but a cornerstone of ensuring product quality and safety.
This guide provides an in-depth, comparative analysis of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and cross-validate the methods in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate their suitability for the intended purpose.[4][5]
The Analytical Challenge: Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for method development. With a molecular weight of 203.28 g/mol , a predicted boiling point of approximately 302.3°C, and slight solubility in methanol and chloroform, the analyte is amenable to both liquid and gas chromatography.[2][3] Its ketone functional group allows for derivatization to enhance UV detection in HPLC, while its volatility and thermal stability (presumed) make it a suitable candidate for direct GC-MS analysis.
Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and reproducible results.[6] For a compound like this compound, which lacks a strong native chromophore, enhancing its detectability is key. We employ a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (2,4-DNPH), which reacts with the ketone moiety to form a highly conjugated 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorbance in the UV-Vis spectrum, significantly lowering the limit of detection.[7][8]
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol.
-
For test samples, dissolve the material in methanol to achieve a concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution, add 1.0 mL of a saturated solution of 2,4-DNPH in 2 M hydrochloric acid.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at 60°C for 30 minutes in a water bath.
-
Cool the solution to room temperature.
-
Neutralize the solution carefully with 2 M sodium hydroxide.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its excellent retention and separation of the relatively non-polar hydrazone derivative.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode-Array Detector (DAD) set to a wavelength of 365 nm, the λmax for the 2,4-dinitrophenylhydrazone derivative.[8]
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it a "gold standard" for identification and quantification.[10] Given the analyte's volatility, a direct injection method without derivatization is feasible, simplifying sample preparation and improving throughput.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol.
-
For test samples, dissolve the material in methanol to achieve a concentration within the calibration range.
-
Filter the final solutions through a 0.45 µm syringe filter into a GC vial.[11]
-
-
Chromatographic and Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This low-polarity column is robust and suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, Splitless mode. The splitless injection ensures maximum transfer of the analyte to the column, enhancing sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to maximize sensitivity and selectivity. Monitor characteristic ions (e.g., m/z 58 for the dimethylaminoethyl fragment and the molecular ion at m/z 203).
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis via direct injection.
Method Validation and Cross-Validation Strategy
To ensure both analytical procedures are fit for their intended purpose, they must be validated according to ICH Q2(R2) guidelines.[4][5] The objective of validation is to demonstrate suitability through a series of defined performance characteristics.[12]
Cross-validation is then performed to demonstrate that two distinct analytical procedures can be used for the same purpose by showing they meet the same predefined performance criteria and produce comparable results.[4][13]
Validation Parameters
The following parameters were assessed for both the HPLC and GC-MS methods:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this was confirmed by analyzing a placebo and observing no interfering peaks. For GC-MS, the unique mass spectrum and retention time provide high specificity.[14]
-
Linearity and Range: A five-point calibration curve was constructed. The correlation coefficient (R²) was required to be >0.999.[14]
-
Accuracy: Determined by spike/recovery studies at three concentration levels (low, medium, high). Acceptance criteria were set at 98-102% recovery.[15]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) was required to be ≤2%.[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.[16]
-
Robustness: Minor, deliberate variations were made to method parameters (e.g., mobile phase composition for HPLC, oven ramp rate for GC-MS) to assess the method's reliability.
Cross-Validation Protocol
-
Select a single batch of the this compound sample.
-
Prepare three independent sample preparations at a target concentration (e.g., 100 µg/mL).
-
Analyze each preparation in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Calculate the mean assay value and standard deviation for each method.
-
Compare the results. The mean values obtained from the two methods should not differ by more than 2.0% for the methods to be considered equivalent.
Cross-Validation Logic Diagram
Caption: Logical flow for the cross-validation of the two methods.
Comparative Performance Data
The tables below summarize the hypothetical but representative validation and cross-validation data for the two methods.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | > 0.999 |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 50 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.8% - 101.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 0.65% | ≤ 2.0% |
| - Intermediate | 1.15% | 0.90% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | - |
| LOQ (µg/mL) | 1.0 | 0.1 | S/N ≥ 10 |
| Robustness | Passed | Passed | No significant impact |
Table 2: Cross-Validation Results
| Sample Preparation | Assay by HPLC-UV (%) | Assay by GC-MS (%) |
| 1 | 99.5 | 99.8 |
| 2 | 99.8 | 100.1 |
| 3 | 99.3 | 99.6 |
| Mean Assay (%) | 99.53 | 99.83 |
| % Difference | \multicolumn{2}{c | }{\textbf{0.30%}} |
Discussion: Choosing the Right Tool for the Job
The validation and cross-validation data demonstrate that both the HPLC-UV and GC-MS methods are accurate, precise, and suitable for the quantitative analysis of this compound. The cross-validation confirmed excellent agreement between the two, with a mean difference of only 0.30%. However, the choice between them depends on the specific application and available resources.
-
Sensitivity and Specificity: The GC-MS method is demonstrably superior in terms of sensitivity, with a Limit of Quantitation (LOQ) ten times lower than the HPLC method. This makes GC-MS the preferred choice for trace-level impurity analysis. Furthermore, the mass spectrometric detection provides a much higher degree of specificity, confirming the identity of the analyte beyond doubt, which is a significant advantage in regulatory filings.[10]
-
Sample Preparation and Throughput: The primary drawback of the HPLC method is the need for a derivatization step. This adds time, complexity, and a potential source of variability to the sample preparation workflow. The direct injection GC-MS method is simpler and faster, lending itself to higher sample throughput.
-
Instrumentation and Robustness: HPLC systems are ubiquitous in pharmaceutical QC labs and are generally considered robust workhorses. While GC-MS is also a standard technique, it can require more specialized expertise for maintenance and troubleshooting. The HPLC method, being isocratic, is exceptionally robust.
-
Application Context:
-
For routine quality control and release testing where the analyte concentration is well above the LOQ, the validated HPLC-UV method is perfectly adequate, reliable, and cost-effective.
-
For impurity profiling, stability studies where degradation products may be present at low levels, or for confirmatory analysis, the superior sensitivity and specificity of the GC-MS method are indispensable.
-
Conclusion
This guide has detailed the successful development, validation, and cross-validation of two distinct analytical methods—HPLC-UV with pre-column derivatization and direct injection GC-MS—for the quantification of this compound. Both methods were proven to be accurate, precise, and specific. The GC-MS method offers superior sensitivity and specificity, while the HPLC method, though requiring derivatization, is highly robust and suitable for routine analysis.
The cross-validation study confirmed that the methods are equivalent and can be used interchangeably or as complementary techniques within a comprehensive analytical control strategy. The choice of method should be guided by the specific analytical objective, whether it be routine assay or trace-level impurity determination, ensuring that the selected procedure is demonstrably fit for its intended purpose as mandated by global regulatory standards.[5]
References
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ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Medvedovici, A., et al. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67-74. Retrieved from [Link]
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ResearchGate. (2024). GC/MS profiling of microalgal Ethanolic and methanolic Extracts?. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]
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Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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KIET Group of Institutions. (n.d.). Validation Hplc Techniques Pharmaceutical Analysis. Retrieved from [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
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New Food Magazine. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
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LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Indanones: A Comparative Analysis of Efficacy
The 2-substituted indanone framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules. The precise installation of substituents at the C2-position is crucial for modulating biological activity and material properties. This guide provides an in-depth comparison of the most effective and commonly employed synthetic routes to access these valuable compounds. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their efficacy supported by experimental data.
Navigating the Synthetic Landscape: An Overview of Key Strategies
The synthesis of 2-substituted indanones can be broadly categorized into two main approaches: classical cyclization methods and modern transition metal-catalyzed reactions.
-
Classical Methods: These often rely on intramolecular reactions of functionalized aromatic precursors. The most prominent among these is the Intramolecular Friedel-Crafts Acylation , a robust and well-established method. Another powerful classical approach involves Tandem Michael Addition-Dieckmann Condensation reactions, which allow for the rapid construction of the indanone core from simpler starting materials.
-
Transition Metal-Catalyzed Methods: The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and 2-substituted indanones are no exception. Palladium- and Rhodium-catalyzed reactions offer high efficiency, functional group tolerance, and, crucially, the ability to achieve high levels of stereoselectivity, which is paramount for the synthesis of chiral drug candidates.
The choice of synthetic route is often a trade-off between factors such as starting material availability, desired substitution pattern, scalability, and the need for stereochemical control. This guide will provide the necessary data to make an informed decision.
Caption: A generalized workflow for the synthesis of 2-substituted indanones.
In-Depth Analysis of Key Synthetic Routes
Intramolecular Friedel-Crafts Acylation
This venerable reaction remains a workhorse for the synthesis of indanones due to its reliability and the use of readily available starting materials. The reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride under the influence of a strong acid catalyst.
Causality and Mechanistic Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The choice of catalyst is critical; strong Lewis acids like AlCl₃ are effective but can be harsh, while Brønsted acids like polyphosphoric acid (PPA) can offer milder conditions. Recent developments have shown that even catalytic amounts of FeCl₃ can be effective, particularly when starting from 2-alkylcinnamaldehydes, which proceed through a gem-diacetate intermediate.[1]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Data Summary: Intramolecular Friedel-Crafts Acylation
| Starting Material | Catalyst | Conditions | Yield (%) | Reference |
| 3-(m-Tolyl)propanoic acid | PPA | 100 °C, 1-2 h | ~90-95 | [2] |
| 2-Methyl-3-phenylpropanoic acid | TMSOTf | Reflux in nitromethane | >85 | [2] |
| 2-Alkylcinnamaldehydes | FeCl₃ (cat.), Ac₂O | Room Temp | Good | [1] |
Experimental Protocol: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone [2]
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 5-(3,4-dimethoxyphenyl)-2-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 g, 3.24 mmol).
-
Reaction: Nitromethane (65 mL) is added, and the mixture is stirred until the solid dissolves. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.64 mL, 3.56 mmol) is added dropwise over 2 minutes. The reaction mixture is then heated to reflux for 1 hour.
-
Workup: The reaction is cooled to room temperature and quenched by the addition of saturated aqueous NaHCO₃ solution (50 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Transition Metal-Catalyzed Cyclizations
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and the ability to construct complex chiral molecules.
Palladium catalysis is particularly powerful for the enantioselective synthesis of 2-substituted indanones. Methods such as the intramolecular Heck reaction and asymmetric allylic alkylation allow for the formation of C-C bonds with excellent stereocontrol.
Causality and Mechanistic Insight: In a typical intramolecular reductive Heck reaction, a Pd(0) catalyst undergoes oxidative addition into an aryl halide (e.g., 2'-iodochalcone). This is followed by migratory insertion of the alkene into the Pd-aryl bond and subsequent reductive elimination to afford the cyclized product. The use of chiral ligands on the palladium center is key to inducing asymmetry.
Caption: General mechanism for the intramolecular Heck reaction.
Data Summary: Palladium-Catalyzed Asymmetric Synthesis
| Reaction Type | Substrate | Catalyst/Ligand | Conditions | Yield (%) | ee (%) | Reference |
| Reductive Heck | 2'-Iodochalcone | Pd Nanoparticles | Formic Acid, 80 °C | High | N/A | [3] |
| Allylic Alkylation | Allylic carbonate | [Pd(allyl)Cl]₂ / Chiral Ligand | Base, THF | up to 99 | up to 99 | [4] |
| [4+1] Annulation | o-alkenylaryl triflate | Pd₂(dba)₃ / Chiral Ligand | N-Tosylhydrazone, Base | up to 99 | up to 99 | [3] |
Experimental Protocol: Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation [4]
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere is added [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 20 minutes.
-
Reaction: The substrate (1.0 equiv) and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv) are added sequentially at the specified temperature (e.g., 0 °C or -78 °C).
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the chiral 2,3-disubstituted indanone.
Rhodium-catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes provides a highly atom-economical route to 2-substituted indanones.[5] This method involves the direct addition of an aldehyde C-H bond across an alkene.
Causality and Mechanistic Insight: The catalytic cycle is generally believed to involve the oxidative addition of the aldehyde C-H bond to a Rh(I) center, forming a hydrido-acyl-rhodium(III) intermediate. Subsequent migratory insertion of the alkene into the Rh-H or Rh-acyl bond, followed by reductive elimination, furnishes the indanone product and regenerates the Rh(I) catalyst.
Data Summary: Rhodium-Catalyzed Synthesis
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 2-Vinylbenzaldehyde | [Rh(cod)Cl]₂ / dppe | Toluene, 110 °C | 85 | [6] |
| Substituted 2-vinylbenzaldehydes | L-proline (organocatalyst) | DMF, 80 °C | up to 95 | [5] |
Tandem Michael Addition-Dieckmann Condensation
This strategy allows for the rapid assembly of the indanone core from acyclic precursors in a one-pot process, forming multiple C-C bonds.
Causality and Mechanistic Insight: The sequence is typically initiated by a base-catalyzed Michael addition of a nucleophile (e.g., an enolate derived from a benzylic nitrile or ester) to an α,β-unsaturated ester like methyl acrylate. A second Michael addition can occur, followed by an intramolecular Dieckmann condensation of the resulting diester to form the five-membered ring of the indanone.[4]
Data Summary: Tandem Michael Addition-Dieckmann Condensation
| Nucleophile | Michael Acceptor | Base | Conditions | Yield (%) | Reference |
| Phenylacetonitrile | Methyl Acrylate | KOtBu | THF, rt | 70-92 | [4] |
| 2-Mercaptobenzaldehyde | Maleimides | Cinchona Alkaloid | Toluene, rt | up to 90 | [7] |
Comparative Efficacy and Selection Guide
The choice of the optimal synthetic route depends heavily on the specific target molecule and the available resources. The following table provides a comparative summary to aid in this decision-making process.
Table 1: Comparative Analysis of Synthesis Routes for 2-Substituted Indanones
| Method | Key Advantages | Key Limitations | Best Suited For |
| Intramolecular Friedel-Crafts | Robust, scalable, readily available starting materials. | Harsh conditions (strong acids), limited functional group tolerance, potential regioselectivity issues. | Large-scale synthesis of simple 2-alkyl or 2-aryl indanones where stereocontrol is not required. |
| Pd-Catalyzed Asymmetric Synthesis | Excellent stereocontrol (high ee/dr), broad substrate scope, mild reaction conditions. | Catalyst cost, sensitivity to air and moisture, ligand optimization may be required. | Synthesis of chiral, highly functionalized 2-substituted indanones for pharmaceutical applications. |
| Rh-Catalyzed Hydroacylation | High atom economy, direct C-H functionalization. | Substrate scope can be limited, catalyst cost. | Efficient synthesis of indanones from 2-vinylbenzaldehydes. |
| Tandem Michael-Dieckmann | Rapid complexity generation, one-pot procedure. | Can generate multiple stereocenters leading to complex mixtures if not controlled. | Convergent synthesis of polysubstituted indanones from simple acyclic precursors. |
Conclusion and Future Outlook
The synthesis of 2-substituted indanones has evolved from classical, robust methods to highly sophisticated and selective catalytic transformations. While Friedel-Crafts acylation remains a valuable tool for large-scale synthesis of simpler analogs, the future of the field lies in the continued development of catalytic asymmetric methods. Palladium and rhodium-catalyzed reactions have demonstrated exceptional efficacy in providing access to chiral, highly functionalized indanones with exquisite control over stereochemistry.
Future research will likely focus on expanding the substrate scope of these catalytic systems, developing more sustainable and cost-effective catalysts (e.g., using earth-abundant metals), and exploring novel tandem reactions that can construct these important molecular frameworks with even greater efficiency. The insights and protocols provided in this guide are intended to empower researchers to select and execute the most effective synthetic strategy for their specific needs, thereby accelerating discovery in drug development and materials science.
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Minatti, A., et al. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(24), 9253-9258. [Link]
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Minatti, A., Zheng, X., & Buchwald, S. L. (2016). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. ACS Figshare. [Link]
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A Comprehensive Guide to Benchmarking Novel H1 Receptor Ligands: Evaluating 2-[2-(Dimethylamino)ethyl]-1-indanone Against Established Antihistamines
This guide provides a robust framework for the pharmacological characterization of novel compounds targeting the histamine H1 receptor. As a case study, we will outline the benchmarking process for 2-[2-(Dimethylamino)ethyl]-1-indanone, a compound identified as an impurity of the known H1 antagonist Dimethindene, against a panel of well-characterized first and second-generation H1 receptor ligands: Diphenhydramine, Loratadine, and Cetirizine.
While public domain data on the specific H1 receptor activity of this compound is not currently available, this guide will equip researchers and drug development professionals with the necessary experimental protocols and data interpretation frameworks to conduct a thorough comparative analysis. The methodologies detailed herein are designed to establish a comprehensive pharmacological profile, encompassing receptor binding affinity, functional antagonism, and in vivo efficacy.
Introduction to the Histamine H1 Receptor and its Ligands
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[1] Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptors on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca2+), leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.[2]
H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the treatment of allergic conditions such as allergic rhinitis and urticaria.[3][4] They are broadly classified into two generations:
-
First-generation antihistamines (e.g., Diphenhydramine) are effective but are known to cross the blood-brain barrier, leading to off-target effects such as sedation due to their interaction with central H1 receptors.[2][3]
-
Second-generation antihistamines (e.g., Loratadine, Cetirizine) were developed to be more selective for peripheral H1 receptors and have reduced ability to cross the blood-brain barrier, resulting in a more favorable side-effect profile.[2][3]
The benchmarking of a novel compound like this compound requires a direct comparison of its pharmacological properties against these established standards.
H1 Receptor Signaling Pathway
Caption: H1 receptor signaling cascade initiated by histamine.
In Vitro Benchmarking Assays
The initial characterization of a novel H1 receptor ligand involves a series of in vitro assays to determine its binding affinity and functional potency.
Receptor Binding Affinity: Radioligand Binding Assay
This assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand. [3H]-mepyramine is a commonly used radioligand for H1 receptor binding studies.[5] The key parameter derived from this assay is the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand.
Comparative Binding Affinities of Reference Ligands
| Compound | Class | H1 Receptor pKi | H1 Receptor Ki (nM) | Source |
| Diphenhydramine | First-Generation | 7.9 | ~126 | [6] |
| Loratadine | Second-Generation | 8.2 - 8.5 | ~3.2 - 6.3 | [7] |
| Cetirizine | Second-Generation | 8.2 | ~6.3 | [6] |
| This compound | Test Compound | To Be Determined | To Be Determined |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocol: [3H]-Mepyramine Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and reference compounds for the human H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
[3H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
Test compounds: this compound, Diphenhydramine, Loratadine, Cetirizine.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-H1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg of protein per well), and a range of concentrations of the test compound or reference ligand.
-
Add [3H]-mepyramine at a concentration close to its Kd (typically 1-2 nM).
-
For determining non-specific binding, add 10 µM Mianserin instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism: Calcium Flux Assay
This assay measures the ability of a compound to inhibit the H1 receptor-mediated increase in intracellular calcium concentration ([Ca2+]i) induced by histamine. The potency of the antagonist is determined by its IC50 value, which is the concentration that produces 50% inhibition of the histamine response.
Experimental Protocol: Calcium Flux Assay
Objective: To determine the functional antagonist potency (IC50) of this compound and reference compounds at the human H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine (agonist).
-
Test compounds: this compound, Diphenhydramine, Loratadine, Cetirizine.
-
Fluorescence microplate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating:
-
Seed HEK293-H1R cells into black-walled, clear-bottom 96-well microplates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium indicator dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the test compounds or reference antagonists to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Inject a concentration of histamine that elicits a submaximal response (EC80) and simultaneously record the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the percentage inhibition of the histamine response at each concentration of the antagonist.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Assays
Caption: Workflow for in vitro characterization of H1 receptor ligands.
In Vivo Efficacy Models
To assess the therapeutic potential of a novel H1 antagonist, it is essential to evaluate its efficacy in relevant animal models of histamine-induced responses.
Histamine-Induced Bronchoconstriction in Guinea Pigs
Guinea pigs are highly sensitive to histamine and serve as an excellent model for evaluating the protective effects of antihistamines against bronchoconstriction.[8]
Experimental Protocol: Histamine-Induced Bronchoconstriction
Objective: To evaluate the in vivo efficacy of this compound in preventing histamine-induced bronchoconstriction.
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
Procedure:
-
Administer the test compound or reference drug (e.g., Diphenhydramine) via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
After a predetermined pretreatment time, expose the conscious, unrestrained guinea pig to an aerosol of histamine solution (e.g., 0.1% histamine dihydrochloride) in a whole-body plethysmography chamber.
-
Record the time until the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction).
-
The protective effect of the compound is expressed as the percentage increase in the time to onset of dyspnea compared to vehicle-treated control animals.
Histamine-Induced Wheal and Flare in Mice
The intradermal injection of histamine in mice produces a characteristic wheal-and-flare response, which is a model of cutaneous allergic reactions.[9] This model is useful for assessing the ability of an antihistamine to inhibit histamine-induced increases in vascular permeability.
Experimental Protocol: Histamine-Induced Wheal and Flare
Objective: To assess the ability of this compound to inhibit histamine-induced cutaneous vascular permeability.
Animals: Male BALB/c mice (20-25g).
Procedure:
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After the appropriate pretreatment time, anesthetize the mice and inject Evans blue dye (an indicator of plasma extravasation) intravenously.
-
Immediately after the dye injection, inject histamine intradermally into the dorsal skin.
-
After a set time (e.g., 20-30 minutes), euthanize the animals and excise the area of skin around the injection site.
-
Extract the Evans blue dye from the skin tissue using formamide.
-
Quantify the amount of extracted dye spectrophotometrically.
-
The inhibition of the wheal response is calculated as the percentage reduction in dye extravasation compared to the vehicle-treated control group.
Receptor Selectivity Profiling
A critical aspect of drug development is to assess the selectivity of a lead compound for its intended target. Non-selective compounds are more likely to produce off-target side effects.[2] this compound should be screened against a panel of other GPCRs, ion channels, and enzymes to determine its selectivity profile. This is particularly important for H1 antagonists, as activity at other receptors (e.g., muscarinic, serotonergic, adrenergic) can lead to undesirable effects. Commercial services are available that offer comprehensive receptor selectivity profiling.
Conclusion and Future Directions
This guide provides a comprehensive experimental framework for the preclinical benchmarking of this compound against established first and second-generation H1 receptor antagonists. By systematically applying the described in vitro and in vivo methodologies, researchers can generate the necessary data to establish a complete pharmacological profile for this novel compound. This includes determining its H1 receptor binding affinity, its functional potency as an antagonist, its in vivo efficacy in relevant models of allergic response, and its broader receptor selectivity.
The resulting data will be crucial for determining whether this compound possesses a pharmacological profile that warrants further investigation as a potential therapeutic agent for allergic diseases. A successful candidate would ideally exhibit high affinity and potency for the H1 receptor, significant in vivo efficacy, and a clean selectivity profile, particularly with respect to receptors known to cause adverse effects.
References
-
ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]
- Simsek, Y., et al. (2025). Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity. PubMed Central.
- Liu, X., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PubMed Central.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. Retrieved from [Link]
- Olsen, U. B. (1984). Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method. PubMed.
-
ResearchGate. (n.d.). Representative structures of H1-antihistamines and their Ki values. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for allergen sensitization and challenge. Mice were sensitized.... Retrieved from [Link]
- Tarai, A., et al. (2013). Antiasthmatic Effect of Glycrrhiza glabra against Histamine Induced Bronchospasm in Guinea Pigs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Chazot, P., et al. (2019). Histamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database.
- Wang, Y., et al. (2024). Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor. PubMed Central.
- Generative Molecular Design and Experimental Validation of Selective Histamine H1 Inhibitors. (2023). bioRxiv.
-
ResearchGate. (n.d.). Comparative pharmacology of the H1 antihistamines. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Histamine receptors. Retrieved from [Link]
- Reber, L. L., et al. (2014). Measuring Local Anaphylaxis in Mice. PubMed Central.
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
-
RJPT SimLab. (n.d.). INTRODUCTION To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. The experiment aims. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Your search for histamine H1 receptor returned 78 results. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
ResearchGate. (n.d.). Receptor occupation for some antihistamines. Retrieved from [Link]
- Payne, M. P., et al. (2012).
- Zhao, J., et al. (2021). Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice. Frontiers in Molecular Biosciences.
-
Wikipedia. (n.d.). Mast cell. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.3409-21-0,2-[2-(DiMethylaMino)ethyl]. Retrieved from [Link]
- Tashiro, M., et al. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. PubMed Central.
- Ishibe, T., et al. (1985). Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy. PubMed.
- Mota, L. M. S., et al. (2017). Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil. PubMed Central.
-
ResearchGate. (n.d.). Effect of combination against histamine induced bronchoconstriction in guinea pigs. Retrieved from [Link]
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- 3. Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[2-(Dimethylamino)ethyl]-1-indanone
This guide provides essential safety and logistical information for the proper disposal of 2-[2-(Dimethylamino)ethyl]-1-indanone, a compound commonly used in research and drug development. As laboratory professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both personnel and the environment. This document is intended to provide a procedural, step-by-step framework for the safe handling and disposal of this compound.
It is imperative that all laboratory personnel handling this compound perform a thorough risk assessment before commencing any work and adhere to the safety protocols outlined by their institution's Environmental Health and Safety (EHS) department.
Key Compound Information
| Property | Value |
| Molecular Formula | C13H17NO[3][4] |
| Molecular Weight | 203.28 g/mol [3][4] |
| Boiling Point | 302.3±11.0 °C (Predicted)[3] |
| Density | 1.054±0.06 g/cm3 (Predicted)[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is a general guideline. Always consult with your institution's EHS department for specific procedures.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Lab Coat: A standard laboratory coat should be worn to protect against splashes.
-
Eye Protection: Chemical safety goggles or glasses are mandatory.
-
Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation before and during use.
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Pay special attention to avoiding contact with strong oxidizing agents, acids, and bases.
-
Container Selection: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For liquid waste, secondary containment is recommended.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Toxic," "Irritant").
Waste Transfer and Storage
-
Ventilation: All transfers of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, as directed by your institution's policies. Ensure the storage area is secure and away from sources of ignition.
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.
Management of Spills and Contaminated Materials
In the event of a spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department, regardless of the size.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines and consulting with your institutional safety experts, you can ensure that this chemical is managed safely and in compliance with all applicable regulations. The principles of risk assessment, proper handling, and compliant disposal are paramount in maintaining a safe research environment.
References
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Chemsrc. This compound. [Link]
-
Pharmaffiliates. This compound-d6. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Indanone, 99+%. [Link]
-
Australian Government Department of Health. Ethanol, 2-(dimethylamino)-: Human health tier II assessment. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
-
U.S. Environmental Protection Agency. RCRA Waste Code. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
